molecular formula C50H74O14 B1670889 Doramectin CAS No. 117704-25-3

Doramectin

Katalognummer: B1670889
CAS-Nummer: 117704-25-3
Molekulargewicht: 899.1 g/mol
InChI-Schlüssel: QLFZZSKTJWDQOS-YDBLARSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doramectin is a veterinary drug approved by the Food and Drug Administration for the treatment of parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice and mange mites in cattle.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure given in first source

Eigenschaften

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFZZSKTJWDQOS-YDBLARSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048982
Record name Doramectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117704-25-3
Record name Doramectin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117704-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doramectin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117704253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doramectin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doramectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.125
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DORAMECTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD7A54H5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DORAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

116-119 °C
Record name DORAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Doramectin on Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between the macrocyclic lactone, doramectin, and its primary target in invertebrates, the glutamate-gated chloride channel (GluCl). This compound is a potent anthelmintic and insecticide, and its efficacy is derived from its specific and profound impact on the nervous and muscular systems of these organisms. While much of the detailed quantitative research has been performed using ivermectin, a very close structural and functional analog, the mechanism described is representative of the avermectin class, including this compound.

Core Mechanism of Action

Glutamate-gated chloride channels (GluCls) are ligand-gated ion channels exclusive to protostome invertebrates, such as nematodes and arthropods.[1] They are crucial components of the invertebrate nervous system, where they function as inhibitory channels.[2] Upon activation by the neurotransmitter glutamate, GluCls open to allow an influx of chloride ions (Cl⁻), which hyperpolarizes the cell membrane, making the neuron or muscle cell less likely to fire an action potential.[3]

This compound, like other avermectins, exerts its effect by acting as a positive allosteric modulator and a direct agonist of these channels.[2][4] Its mode of action can be summarized in two primary ways:

  • Potentiation (Positive Allosteric Modulation): At low concentrations, this compound binds to an allosteric site on the GluCl channel, distinct from the glutamate-binding site.[4] This binding potentiates the effect of glutamate, meaning that the channel opens more readily or for a longer duration in the presence of the natural ligand.[1][5]

  • Direct Activation (Agonism): At higher concentrations, this compound can directly bind to and open the GluCl channel in the absence of glutamate.[1][4] This activation is characterized by being slow to initiate and essentially irreversible.[6][7]

The binding of this compound locks the channel in an open conformation.[3] This leads to a continuous, uncontrolled influx of chloride ions into the cell, causing a persistent hyperpolarization of the postsynaptic membrane.[6] This sustained hyperpolarization prevents the transmission of nerve signals, leading to flaccid paralysis and eventual death of the parasite.[6][7]

The binding site for the closely related ivermectin has been identified through X-ray crystallography to be in the transmembrane domain, at the interface between adjacent subunits.[1][3] this compound is understood to target this same site.

Quantitative Data Summary

Specific quantitative data for this compound's activity on cloned GluCl channels is limited in the available literature. The following tables summarize key data for the closely related and extensively studied ivermectin, as well as the natural ligand glutamate, on GluCls from the parasitic nematode Haemonchus contortus. This compound is expected to exhibit similarly high affinity and potency.

Table 1: Electrophysiological Activity on H. contortus GluClα3B Channels Expressed in Xenopus Oocytes

Ligand Parameter Value Notes
L-Glutamate EC₅₀ 27.6 ± 2.7 µM Induces a rapid and desensitizing current.[5][8]
Ibotenate EC₅₀ 87.7 ± 3.5 µM Acts as a partial agonist.[5][8]

| Ivermectin | Estimated EC₅₀ | ~0.1 ± 1.0 nM | Induces a slowly activating and essentially irreversible current.[5][8] |

Table 2: Radioligand Binding Affinity for H. contortus GluClα3B Channels

Ligand Parameter Value Notes

| [³H]-Ivermectin | K_d_ | 0.35 ± 0.1 nM | Represents the dissociation constant for the radiolabeled ligand.[5][8] |

Detailed Experimental Protocols

The characterization of this compound's effects on GluCls relies on established biophysical and pharmacological techniques. The two primary methods are Two-Electrode Voltage-Clamp (TEVC) electrophysiology using Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This is the gold-standard method for studying the function of ligand-gated ion channels. It allows for the precise control of the cell's membrane potential while measuring the ionic currents flowing through the expressed channels in response to drug application.

Methodology:

  • Oocyte Preparation:

    • Harvest ovarian lobes from an anesthetized adult female Xenopus laevis frog through a small abdominal incision.[9]

    • Isolate individual oocytes by treating the tissue clumps with collagenase in a calcium-free solution to break down the follicular membrane.[9][10]

    • Manually select healthy, mature (Stage V–VI) oocytes and store them in a buffered solution (e.g., ND96) at 16-18°C.[9]

  • cRNA Synthesis and Injection:

    • Linearize the plasmid DNA containing the cDNA sequence for the desired GluCl subunit (e.g., H. contortus GluClα3B).

    • Synthesize capped complementary RNA (cRNA) from the linearized DNA template using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).

    • Load the purified cRNA into a glass microinjection needle and inject approximately 50 nl of the cRNA solution (at ~1 ng/nl) into the cytoplasm of each oocyte.[10]

    • Incubate the injected oocytes for 2-7 days to allow for the translation and insertion of the GluCl channels into the oocyte's plasma membrane.[11]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording buffer (e.g., ND96).

    • Impale the oocyte with two sharp glass microelectrodes filled with a conducting solution (e.g., 3 M KCl), with resistances of ~1 MΩ.[9]

    • One electrode measures the membrane potential (voltage electrode), and the other injects current into the cell (current electrode).

    • Use a TEVC amplifier to clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV).

    • Establish a baseline recording, then switch the perfusion solution to one containing a known concentration of this compound or glutamate.

    • Record the resulting inward chloride current. For agonists like glutamate that cause rapid desensitization, the peak current is measured.[7] For slowly-acting, irreversible compounds like this compound, the steady-state current after several minutes of application is measured.[7]

    • Perform dose-response experiments by applying a range of ligand concentrations to determine parameters like EC₅₀ and the Hill coefficient.

Radioligand Competitive Binding Assay

This technique is used to determine the binding affinity (K_d_ or K_i_) of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-ivermectin) from the receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize Xenopus oocytes or other cells expressing the target GluCl channel in a cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Collect the supernatant and perform a high-speed ultracentrifugation step to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the total protein concentration (e.g., via a Bradford assay).

  • Binding Reaction:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand ([³H]-ivermectin, typically at a concentration near its K_d_), and varying concentrations of the unlabeled competitor (this compound).

    • Include control tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-radioactive ligand to saturate all specific binding sites).

    • Incubate the reactions at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the mixture through a glass fiber filter, which traps the membranes but allows the unbound ligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (K_i_) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane GluCl GluCl Channel (Closed) GluCl_Open GluCl Channel (Open/Locked) GluCl->GluCl_Open Conformational Change Hyperpolarization Membrane Hyperpolarization GluCl_Open->Hyperpolarization Leads to This compound This compound This compound->GluCl Binds to Allosteric Transmembrane Site Chloride Chloride Ions (Cl⁻) Chloride->GluCl_Open Influx Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Results in

Caption: this compound signaling pathway in an invertebrate neuron.

Experimental Workflow

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Harvest Oocytes from Xenopus laevis B Synthesize GluCl Subunit cRNA C Inject cRNA into Oocytes D Incubate 2-7 Days for Channel Expression E Place Oocyte in Recording Chamber D->E Expressed Oocyte F Impale with Two Microelectrodes G Voltage Clamp Membrane Potential H Apply this compound & Record Current I Generate Dose- Response Curve H->I Current Data J Calculate EC₅₀ & Hill Coefficient G cluster_actions This compound Actions GluCl GluCl Channel ChannelOpening Channel Opening & Cl⁻ Influx GluCl->ChannelOpening Glutamate Glutamate (Endogenous Agonist) Glutamate->GluCl Binds & Activates (Reversible) This compound This compound (Avermectin) Modulator Positive Allosteric Modulator This compound->Modulator Agonist Direct Agonist (Irreversible) This compound->Agonist Modulator->GluCl Potentiates Glutamate Effect Agonist->GluCl Directly Activates

References

An In-depth Technical Guide to Doramectin: Chemical Structure and Avermectin Family Classification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of doramectin, its classification within the avermectin family of macrocyclic lactones, and its mode of action. Detailed physicochemical properties and analytical methodologies are presented to support research and development activities.

Introduction to this compound and the Avermectin Family

This compound is a semi-synthetic macrocyclic lactone belonging to the avermectin family, a group of potent anthelmintic and insecticidal compounds.[1] Originally derived from the fermentation products of the soil actinomycete Streptomyces avermitilis, avermectins have become indispensable in both veterinary and human medicine for treating parasitic infections.[1][2] this compound itself is a veterinary drug used to treat and control a wide range of internal and external parasites in livestock, including gastrointestinal roundworms, lungworms, eyeworms, grubs, lice, and mange mites.[3][4]

The avermectin family consists of eight naturally occurring, closely related compounds designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.[1][5] From these natural products, several semi-synthetic derivatives with improved therapeutic profiles have been developed, including ivermectin, abamectin, eprinomectin, selamectin, and this compound.[1][5]

Chemical Structure of this compound

This compound is distinguished from other avermectins by a cyclohexyl group at the C-25 position.[6] Its chemical formula is C₅₀H₇₄O₁₄, with a molecular weight of approximately 899.11 g/mol .[6][7] The complex structure of this compound features a 16-membered macrocyclic lactone ring, a spiroketal system, and a disaccharide moiety composed of two oleandrose sugar units.[8]

IUPAC Name: (1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene]-2'-one[7]

The molecule possesses multiple chiral centers, leading to complex stereoisomerism that is crucial for its biological activity.[8]

Caption: Chemical Structure of this compound

Classification of the Avermectin Family

The avermectin family is broadly classified based on the substituent at the C-5 position and the nature of the C-22-C-23 bond. The major division is between the A-series, which has a methoxy group at C-5, and the B-series, which has a hydroxyl group at this position. A further subdivision is based on the presence of a double bond (1-series) or a single bond with a hydroxyl group (2-series) between carbons 22 and 23.

This compound is a derivative of the naturally occurring avermectin A1a.[7] It is produced through a process of mutational biosynthesis, where a genetically engineered strain of Streptomyces avermitilis is fed cyclohexanecarboxylic acid as a starter unit for the polyketide synthase enzyme.[6][8] This directed biosynthesis results in the incorporation of a cyclohexyl group at the C-25 position, a key structural feature that differentiates it from ivermectin and abamectin.[6][9]

avermectin_classification cluster_natural Natural Avermectins cluster_semisynthetic Semi-Synthetic Derivatives Avermectins Avermectins Natural Natural Avermectins->Natural SemiSynthetic SemiSynthetic Avermectins->SemiSynthetic Abamectin Abamectin (Avermectin B1) Natural->Abamectin Ivermectin Ivermectin Abamectin->Ivermectin Reduction of C22-C23 double bond This compound This compound Abamectin->this compound Biosynthesis with cyclohexanecarboxylic acid Eprinomectin Eprinomectin Ivermectin->Eprinomectin Chemical modification Selamectin Selamectin This compound->Selamectin Chemical modification

Caption: Classification of the Avermectin Family

Physicochemical Properties

The physicochemical properties of this compound and other avermectins influence their pharmacokinetic and pharmacodynamic behavior. These compounds are generally characterized by high lipophilicity and poor water solubility.[5][10]

PropertyThis compoundIvermectinAbamectinMoxidectin
Molecular Formula C₅₀H₇₄O₁₄[7]C₄₈H₇₄O₁₄[11]C₄₈H₇₂O₁₄[12]C₃₇H₅₃NO₈
Molecular Weight ( g/mol ) 899.11[6]875.10[11]873.08[12]639.82
Melting Point (°C) 116-119[7]~155150-155201-204
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, chloroform.[5]Poorly soluble in water; soluble in organic solvents.[5]Poorly soluble in water; soluble in organic solvents.Poorly soluble in water; soluble in organic solvents.
log P (Octanol/Water) ~5.6[9]~4.4-5.6[9]~4.4-5.6[9]~6.0[9]

Mechanism of Action

The primary mechanism of action for this compound and other avermectins is the potentiation of glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][8] This action is selective for invertebrates as mammals do not possess these specific glutamate-gated chloride channels in their peripheral nervous system.[12]

Binding of avermectins to these channels leads to an increased influx of chloride ions into the cell.[1] This influx causes hyperpolarization of the cell membrane, leading to a flaccid paralysis and ultimately the death of the parasite.[1][13] While avermectins have a lower affinity for GABA-gated chloride channels, this interaction may also contribute to their overall antiparasitic effect.[1]

mechanism_of_action cluster_membrane Cell Membrane This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds and potentiates Cl_ion Cl- GluCl->Cl_ion Increased influx Neuron Invertebrate Neuron/ Muscle Cell Membrane Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of Action of this compound

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

A stability-indicating reversed-phase HPLC method is commonly used for the assay and estimation of related substances of this compound in drug substances.[14]

Objective: To quantify this compound and separate it from its related substances.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size).[14]

  • Column Temperature: 40 °C.[14]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).[14]

  • Flow Rate: Not specified, but typically around 1.0 mL/min for such columns.

  • Detection: UV detection at 245 nm.[14]

  • Sample Preparation: Dissolve this compound samples in methanol.[14]

  • Quantification: Use a single-point external reference standard of this compound.[14]

  • Run Time: The method allows for the separation of all analytes of interest within 10 minutes.[14]

This method has been validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines and is demonstrated to be accurate, robust, specific, and stability-indicating.[14] For residue analysis in tissues or milk, methods often involve an extraction step with acetonitrile followed by solid-phase extraction (SPE) cleanup and derivatization for fluorescence detection or analysis by LC-MS/MS.[15][16]

hplc_workflow start Sample Preparation (Dissolve in Methanol) injection Inject into HPLC System start->injection separation Chromatographic Separation (HALO C8 column, 40°C) (Acetonitrile:Water 70:30) injection->separation detection UV Detection at 245 nm separation->detection quantification Quantification (Against External Standard) detection->quantification end Results (Assay and Impurity Profile) quantification->end

Caption: HPLC Analysis Workflow for this compound

Conclusion

This compound represents a significant advancement in the field of antiparasitic agents. Its unique chemical structure, resulting from targeted biosynthesis, confers a distinct profile within the avermectin family. A thorough understanding of its chemical properties, classification, and mechanism of action is essential for the continued development of effective and safe antiparasitic therapies. The analytical methods outlined provide a robust framework for quality control and research applications.

References

Doramectin: A Technical Guide to its Discovery, Development, and Parasiticidal Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doramectin is a highly active, broad-spectrum endectocide used in veterinary medicine for the treatment and control of internal and external parasites in livestock, particularly cattle and swine.[1] A member of the macrocyclic lactone class of compounds, specifically the avermectins, this compound is a semi-synthetic derivative distinguished by its potent and persistent efficacy against a wide range of nematodes and arthropods.[2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound for an audience of researchers and drug development professionals.

Discovery and Biosynthesis

This compound's development is a prime example of targeted biosynthesis, building upon the foundational discovery of the avermectins. The parent compounds, avermectins, are fermentation products of the soil microorganism Streptomyces avermitilis.[1] this compound itself is not a natural product but is derived from a genetically engineered strain of S. avermitilis through a process known as mutational biosynthesis.[4]

The key innovation in this compound's production was the modification of the avermectin biosynthetic pathway. Researchers replaced the natural polyketide synthase (PKS) loading module with one that specifically recognizes and incorporates cyclohexanecarboxylic acid (CHC) as the starter unit for the macrocyclic lactone ring, in place of the natural isobutyric or 2-methylbutyric acid precursors.[5][6] This directed fermentation, where CHC is fed to the culture medium, results in the synthesis of 25-cyclohexyl-avermectin, which is this compound.[5][7]

Further developments in strain selection and fermentation technology have been crucial for optimizing production yields. Strategies include mutagenesis to select for strains with higher tolerance to CHC (which can inhibit microbial growth), optimization of fermentation media, and controlled supplementation of precursors like glucose.[7][8] These efforts have successfully increased fermentation yields to levels suitable for industrial production, with some studies reporting yields over 1200 mg/L in 50 L fermenters.[8][9]

G cluster_0 Strain Development cluster_1 Fermentation Process cluster_2 Downstream Processing S_avermitilis Wild-type Streptomyces avermitilis Engineered_Strain Engineered Strain (Modified PKS loading module) S_avermitilis->Engineered_Strain Genetic Engineering Seed_Culture Seed Culture Preparation Engineered_Strain->Seed_Culture Fermenter Industrial Fermenter (50L+) Seed_Culture->Fermenter Extraction Solvent Extraction Fermenter->Extraction Harvest CHC_Feed Cyclohexanecarboxylic Acid (CHC) Feeding CHC_Feed->Fermenter Glucose_Feed Glucose Supplementation Glucose_Feed->Fermenter Purification Chromatographic Purification Extraction->Purification Doramectin_Product Pharmaceutical-Grade This compound Purification->Doramectin_Product

Caption: Workflow for the biotechnological production of this compound.

Mechanism of Action

Like other macrocyclic lactones, this compound's primary mode of action is the modulation of chloride ion channel activity in the nervous systems of invertebrate parasites.[1][10] It exerts its effect by binding to specific receptors that increase the permeability of nerve and muscle cell membranes to chloride ions (Cl⁻).[1][11] This influx of chloride ions leads to hyperpolarization of the cell membrane, which inhibits the electrical activity of neurons in nematodes and muscle cells in arthropods, ultimately causing flaccid paralysis and death of the parasites.[1][12]

The primary targets for this compound are:

  • Glutamate-gated chloride channels (GluCls): These channels are unique to invertebrates and are a key site of action for the avermectin class of drugs.[13][14][15] this compound acts as an agonist, binding to GluCls and causing them to open irreversibly, which is distinct from the rapid, transient opening induced by the natural neurotransmitter, glutamate.[12][16]

  • Gamma-aminobutyric acid (GABA)-gated chloride channels: this compound also potentiates the effect of GABA, the main inhibitory neurotransmitter in both invertebrates and vertebrates.[10][17]

The selective toxicity of this compound towards parasites is largely due to two factors. Firstly, mammals do not possess glutamate-gated chloride channels.[14] Secondly, while mammals do have GABA receptors in their central nervous system (CNS), they are primarily located behind the blood-brain barrier.[11] this compound penetrates this barrier very poorly, meaning that at therapeutic doses, negligible concentrations reach the mammalian CNS, ensuring a wide margin of safety for the host animal.[1][18]

cluster_parasite Parasite Neuromuscular Junction cluster_mammal Mammalian CNS (for comparison) This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Binds & Activates GABA_R GABA-Gated Chloride Channel This compound->GABA_R Potentiates Cl_ion Cl⁻ GluCl->Cl_ion Opens Channel GABA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis BBB Blood-Brain Barrier Doramectin_low Negligible This compound Concentration BBB->Doramectin_low Blocks Entry CNS_GABA_R CNS GABA Receptor Doramectin_low->CNS_GABA_R Minimal Interaction

Caption: this compound's mechanism of action on parasite ion channels.

Quantitative Data Summary

Table 1: Efficacy of this compound in Cattle

Summarizes the effectiveness of this compound against various internal and external parasites in cattle, based on field and experimental studies.

Parasite SpeciesTypeDosageEfficacy (%)Reference
Gastrointestinal Nematodes
Ostertagia ostertagi (adult)Nematode200 µg/kg SC≥99.9%[19]
Ostertagia ostertagi (inhibited L4)Nematode200 µg/kg SC≥99.9%[19]
Haemonchus placei (adult)Nematode200 µg/kg SC≥99.9%[19]
Cooperia spp.Nematode200 µg/kg SC100%[20]
Fecal Egg Count ReductionNematode200 µg/kg SC95-100%[21]
Fecal Egg Count ReductionNematode500 µg/kg Topical≥99.0%[22]
Lungworms
Dictyocaulus viviparus (adult)Nematode200 µg/kg SC≥99.9%[19]
Lice
Linognathus vituli (sucking)Arthropod200 µg/kg SC100%[23]
Haematopinus eurysternus (sucking)Arthropod200 µg/kg SC100%[23]
Solenopotes capillatus (sucking)Arthropod200 µg/kg SC100%[23]
Damalinia bovis (chewing)Arthropod200 µg/kg SC86% reduction[23]
Mites
Chorioptes bovisArthropod500 µg/kg TopicalBurdens reduced to 0[24]
Sarcoptes scabieiArthropod500 µg/kg TopicalBurdens reduced to 0[24]

SC: Subcutaneous injection; Topical: Pour-on application.

Table 2: Pharmacokinetic Parameters of this compound in Cattle

Comparative pharmacokinetic data for this compound following different administration routes.

ParameterThis compound (200 µg/kg SC)Ivermectin (200 µg/kg SC)This compound (500 µg/kg Topical)Ivermectin (500 µg/kg Topical)Reference
Cmax (ng/mL) ~32~3212.2 ± 4.812.2 ± 6.0[25][26]
Tmax (days) 5.3 ± 0.354.0 ± 0.284.3 ± 1.63.4 ± 0.8[25][26]
AUC (ng·day/mL) 511 ± 16361 ± 17168.0 ± 41.7115.5 ± 43.0[25][26]
MRT (days) --12.8 ± 1.98.4 ± 1.5[26]
Plasma Half-life (h) ~89 (IV)---[4]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; MRT: Mean residence time; SC: Subcutaneous; IV: Intravenous.

Table 3: Key Toxicological Data for this compound

Summary of No-Observed-Effect Levels (NOEL) from key safety studies.

SpeciesStudy DurationRouteNOELKey Effect Observed at Higher DosesReference
Dog3 monthsGavage0.1 mg/kg bw/dayMydriasis (pupil dilation)[11][27]
Rat3 monthsGavage2 mg/kg bw/dayCNS toxicity (tremors, ataxia)[11]
Mouse43 daysDiet<100 mg/kg bw/dayLethargy, tremors, hunched posture[11]
CattleAcute SafetySC/IM>5,000 µg/kg (25x dose)No toxic signs observed[1]
SwineAcute SafetyIM>3,000 µg/kg (10x dose)No toxic signs observed[1]

NOEL: No-Observed-Effect Level; bw: body weight; CNS: Central Nervous System; SC: Subcutaneous; IM: Intramuscular.

Experimental Protocols

Protocol 1: Field Efficacy Assessment (Fecal Egg Count Reduction Test)

This protocol outlines a typical procedure for evaluating the efficacy of this compound against gastrointestinal nematodes in cattle under field conditions.[21][23]

  • Animal Selection: Select a group of naturally infected cattle with demonstrable parasite burdens, confirmed by pre-treatment fecal egg counts (FEC).

  • Allocation: Randomly allocate animals to a treatment group (e.g., this compound 200 µg/kg SC) and a control group (e.g., saline injection). Allocation is often tiered based on initial body weight and FEC to ensure group homogeneity.

  • Treatment: On Day 0, administer the assigned treatment to each animal.

  • Sampling: Collect individual fecal samples from all animals before treatment (e.g., Day -7) and at set intervals post-treatment (e.g., Day 7, 14, 21).

  • Analysis: Perform fecal egg counts on all samples using a standardized method (e.g., McMaster technique).

  • Efficacy Calculation: Calculate the percentage reduction in mean FEC for the treated group compared to the control group at each time point. Efficacy (%) = [1 - (Mean FEC_treated / Mean FEC_control)] * 100.

Start Animal Selection (Naturally Infected Cattle) PreScreen Pre-Treatment Screening (Fecal Egg Counts, Body Weight) Start->PreScreen Allocation Random Allocation PreScreen->Allocation Group_T Treatment Group (this compound) Allocation->Group_T Group_C Control Group (Saline) Allocation->Group_C Treatment Day 0: Treatment Administration Group_T->Treatment Group_C->Treatment Sampling Post-Treatment Sampling (Days 7, 14, 21) Treatment->Sampling Analysis Fecal Egg Count Analysis Sampling->Analysis Calculation Efficacy Calculation (% Reduction vs Control) Analysis->Calculation End Report Results Calculation->End

Caption: Experimental workflow for a fecal egg count reduction trial.

Protocol 2: Pharmacokinetic Study in Cattle

This protocol describes a general method for determining the pharmacokinetic profile of this compound.[25][28]

  • Animal Selection: Use healthy, parasite-free cattle of a defined age and weight range.

  • Catheterization: If frequent sampling is required, place an indwelling jugular catheter in each animal for blood collection.

  • Treatment: Administer a single, precise dose of this compound via the desired route (e.g., subcutaneous injection at 200 µg/kg).

  • Blood Sampling: Collect blood samples (e.g., into heparinized tubes) at predetermined time points before and after administration. A typical schedule might be: 0 (pre-dose), 2, 4, 8, 12, 24, 48, 72, 96 hours, and then daily for several weeks.

  • Plasma Separation: Centrifuge blood samples to separate plasma, which is then stored frozen (-20°C or lower) until analysis.

  • Drug Analysis: Quantify this compound concentrations in plasma samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Plot plasma concentration versus time for each animal. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Protocol 3: Target Animal Safety Study

This protocol is designed to assess the safety margin of this compound in the target species.[1]

  • Animal Selection: Use healthy cattle within the age and weight range specified for the product.

  • Group Allocation: Assign animals to several groups. One group serves as a negative control (saline). The other groups receive multiples of the recommended therapeutic dose, for example, 1x, 3x, 5x, and 10x the standard dose.

  • Treatment: Administer the assigned dose to each animal.

  • Clinical Observation: Conduct intensive clinical observations on all animals daily for a set period (e.g., 14-28 days). Observations should include general health, behavior, appetite, and specific checks for signs of neurotoxicity (e.g., ataxia, tremors, depression).

  • Health Monitoring: Monitor body weights and conduct clinical pathology (hematology and serum chemistry) at baseline and at the end of the study.

  • Necropsy: At the end of the observation period, a full gross necropsy may be performed to look for any treatment-related tissue abnormalities.

  • Data Analysis: Compare all clinical and pathological findings between the treated and control groups to identify any dose-related adverse effects and determine the maximum tolerated dose.

Conclusion

This compound is a highly successful veterinary parasiticide developed through a sophisticated combination of microbial genetics and fermentation technology. Its potent and broad-spectrum activity stems from its specific interaction with invertebrate-specific glutamate-gated chloride channels, a mechanism that also affords it a wide margin of safety in mammalian hosts. Extensive research has provided robust quantitative data on its high efficacy and favorable pharmacokinetic profile, characterized by prolonged persistence that offers extended protection from parasitic reinfection. The established experimental protocols continue to be fundamental in the evaluation and development of new antiparasitic agents. This compound remains a critical tool for maintaining animal health and productivity in the global livestock industry.

References

Doramectin's Broad-Spectrum Efficacy Against Nematodes and Arthropods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Doramectin, a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis, stands as a potent and broad-spectrum endectocide in veterinary medicine. Its efficacy extends across a wide range of internal and external parasites, making it a cornerstone in the management of parasitic infections in livestock. This technical guide provides an in-depth analysis of this compound's biological activity against key nematode and arthropod parasites of cattle, swine, and sheep, detailing its mechanism of action, summarizing quantitative efficacy data, and outlining common experimental protocols.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

This compound, like other avermectins, exerts its anthelmintic and insecticidal effects by modulating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] These channels, which are absent in vertebrates, are crucial for inhibitory neurotransmission in parasites.[1]

This compound acts as a positive allosteric modulator, binding to a site on the GluCl distinct from the glutamate-binding site.[3] This binding potentiates the effect of glutamate, leading to a prolonged and essentially irreversible opening of the chloride ion channel.[1][4] The subsequent influx of chloride ions causes hyperpolarization of the neuronal or muscle cell membrane, inhibiting the transmission of nerve impulses.[5] This ultimately results in flaccid paralysis and death of the parasite.[5]

The following diagram illustrates the signaling pathway of this compound's action on glutamate-gated chloride channels.

This compound Signaling Pathway cluster_neuron Invertebrate Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl- Chloride Ions (Cl-) GluCl->Cl- Prolonged Opening Hyperpolarization Membrane Hyperpolarization Cl-->Hyperpolarization Influx Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Leads to This compound This compound This compound->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site

Mechanism of this compound on glutamate-gated chloride channels.

Spectrum of Biological Activity Against Nematodes

This compound demonstrates high efficacy against a wide array of gastrointestinal and pulmonary nematodes in various livestock species. The following tables summarize the quantitative data from several key studies.

Efficacy in Cattle
Nematode SpeciesStageEfficacy (%)Dosage & RouteReference
Ostertagia ostertagiAdult & Inhibited Larvae≥99.9%200 µg/kg SC[6][7]
Haemonchus placeiAdult≥99.9%200 µg/kg SC[6][7]
Trichostrongylus axeiAdult≥99.9%200 µg/kg SC[6][7]
Cooperia spp.Adult≥99.9%200 µg/kg SC[6][7]
Oesophagostomum radiatumAdult≥99.9%200 µg/kg SC[6][7]
Dictyocaulus viviparusAdult≥99.9%200 µg/kg SC[6][7]
Nematodirus helvetianusAdult97.9%200 µg/kg SC[6][7]
Trichuris discolorAdult92.3%200 µg/kg SC[6][7]
Efficacy in Swine
Nematode SpeciesStageEfficacy (%)Dosage & RouteReference
Ascaris suumAdult & L4 Larvae≥98%300 µg/kg IM[8]
Hyostrongylus rubidusAdult & L4 Larvae≥98%300 µg/kg IM[8]
Oesophagostomum dentatumAdult & L4 Larvae≥98%300 µg/kg IM[8]
Strongyloides ransomiAdult≥98%300 µg/kg IM[8]
Metastrongylus spp.Adult≥98%300 µg/kg IM[8]
Trichuris suisAdult87%300 µg/kg IM[8]
Trichuris suisL4 Larvae79%300 µg/kg IM[8]
Efficacy in Sheep
Nematode SpeciesEfficacy (%)Dosage & RouteReference
Gastrointestinal Nematodes (Mixed)100%200 µg/kg IM[9]
Lungworms (Mixed)100%200 µg/kg IM[9]
Gastrointestinal Nematodes (Mixed)94-95%1 mL/50 kg IM[10]
Gastrointestinal Nematodes (Mixed)100%10 mg/kg[11]
Haemonchus contortus15% (Resistance reported)Recommended dose[12]

Spectrum of Biological Activity Against Arthropods

This compound is also highly effective against a range of ectoparasites that impact livestock health and productivity.

Efficacy in Cattle
Arthropod SpeciesCommon NameEfficacy (%)Dosage & RouteReference
Hypoderma bovisWarble Fly Larvae100%200 µg/kg SC[13]
Hypoderma lineatumCattle Grub100%200 µg/kg SC[10]
Linognathus vituliLong-nosed Sucking Louse100%200 µg/kg SC[10]
Solenopotes capillatusLittle Blue Sucking Louse100%200 µg/kg SC[10]
Haematopinus eurysternusShort-nosed Sucking Louse100%200 µg/kg SC[10]
Bovicola bovisChewing Louse58-98%200 µg/kg SC[10]
Haematobia irritansHorn Fly40.1-80.9% reduction200 µg/kg SC[8]
Boophilus microplusSouthern Cattle Tick>89% control200 µg/kg SC
Efficacy in Swine
Arthropod SpeciesCommon NameEfficacy (%)Dosage & RouteReference
Sarcoptes scabiei var. suisMange Mite100%300 µg/kg IM[8]
Haematopinus suisHog Louse100%300 µg/kg IM[8]

Experimental Protocols

The evaluation of this compound's efficacy typically follows controlled study designs. Below are detailed methodologies for common experimental protocols.

Controlled Efficacy Study for Nematodes in Cattle
  • Animal Selection: Comprises parasite-naïve calves or naturally infected cattle, grouped based on pre-treatment fecal egg counts (FECs).[6][14]

  • Randomization: Animals are randomly allocated to a treatment group (this compound) and a control group (saline or untreated).[6][14]

  • Treatment Administration: this compound is typically administered as a single subcutaneous injection at a dose of 200 µg/kg body weight.[6][14]

  • Infection (for induced studies): Calves are experimentally infected with a known number of infective larvae (L3) of specific nematode species.[14] For persistent efficacy studies, daily challenges with infective larvae are administered for a set period post-treatment.[6][14]

  • Data Collection: Fecal samples are collected at regular intervals for FECs.[15][16] For definitive worm counts, animals are euthanized at a predetermined time post-treatment (e.g., 14-21 days), and their gastrointestinal tracts and lungs are processed to recover and count adult and larval nematodes.[6][14]

  • Efficacy Calculation: Efficacy is calculated based on the percentage reduction in the geometric mean worm burdens in the this compound-treated group compared to the control group.[8]

The following diagram illustrates a typical experimental workflow for a controlled anthelmintic efficacy study.

Anthelmintic Efficacy Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis AnimalSelection Animal Selection (Based on FEC or parasite-naïve) Randomization Randomization AnimalSelection->Randomization TreatmentGroup Treatment Group (this compound) Randomization->TreatmentGroup ControlGroup Control Group (Saline/Untreated) Randomization->ControlGroup TreatmentAdmin Treatment Administration (Day 0) TreatmentGroup->TreatmentAdmin ControlGroup->TreatmentAdmin Infection Parasite Challenge (Induced or Natural) TreatmentAdmin->Infection Monitoring Monitoring & Data Collection (FEC, Clinical Signs) Infection->Monitoring Necropsy Necropsy & Worm Burden Count Monitoring->Necropsy EfficacyCalc Efficacy Calculation (% Reduction) Necropsy->EfficacyCalc

Experimental workflow for a controlled anthelmintic efficacy study.
Efficacy Study for Arthropods (Lice and Mites) in Swine

  • Animal Selection: Pigs with naturally acquired infestations of lice or mites are selected.[8]

  • Randomization: Animals are randomly allocated to a this compound-treated group and a saline-treated control group.[8]

  • Treatment Administration: this compound is administered as a single intramuscular injection at a dose of 300 µg/kg body weight.[8]

  • Data Collection: Louse or mite counts are conducted immediately before treatment and at weekly intervals for a specified period (e.g., four weeks).[8] This may involve skin scrapings for mite identification and counting.

  • Efficacy Calculation: Efficacy is determined by comparing the level of infestation on the day of treatment with that on the final day of the study.[8]

Comparative Efficacy

Several studies have compared the efficacy of this compound with other macrocyclic lactones, such as ivermectin and moxidectin. In cattle, this compound injectable has been shown to have a longer persistent activity against gastrointestinal nematodes compared to ivermectin pour-on and moxidectin pour-on, resulting in greater weight gains over a 56-day period.[15] Another study in cattle demonstrated that the duration of protection of a single injection of this compound was longer than that of ivermectin or fenbendazole.[17] However, some studies have found no significant functional difference in the persistent activity of subcutaneously administered ivermectin, this compound, and moxidectin against gastrointestinal parasites of cattle based on fecal egg count reductions.[18]

Resistance to this compound

The extensive use of macrocyclic lactones has led to the emergence of resistance in some parasite populations.[19] Resistance to this compound has been reported in Haemonchus contortus in sheep, with one study showing an efficacy of only 15%.[12] The mechanisms of resistance are complex and can involve alterations in the target glutamate-gated chloride channels, as well as increased expression of P-glycoprotein drug efflux pumps that reduce the intracellular concentration of the drug.[19][20] Mutations in the genes encoding the α-type subunits of GluCls, such as glc-1, avr-14, and avr-15, have been linked to ivermectin resistance in the model organism Caenorhabditis elegans.[21] More recent research suggests that aberrant glutamate metabolism may also contribute to ivermectin resistance by affecting the expression levels of GluCls.[14]

Conclusion

This compound remains a highly effective and broad-spectrum antiparasitic agent for the control of a wide range of nematodes and arthropods in cattle, swine, and sheep. Its mechanism of action, targeting the glutamate-gated chloride channels of invertebrates, provides a high degree of safety for the host animal. While the emergence of resistance is a concern that necessitates judicious use and monitoring, this compound continues to be a vital tool in maintaining animal health and productivity. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals involved in the development and evaluation of antiparasitic drugs.

References

doramectin's primary molecular targets in parasites

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Molecular Targets of Doramectin in Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a macrocyclic lactone of the avermectin family, is a potent, broad-spectrum endectocide used extensively in veterinary medicine. Its efficacy stems from its targeted action on specific molecular components within the nervous systems of nematode and arthropod parasites. This technical guide provides a detailed examination of the primary molecular targets of this compound, the mechanism of action, quantitative interaction data, and the experimental protocols used to elucidate these findings. The primary target is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel exclusive to invertebrates, making it an excellent selective target for antiparasitic therapy. A secondary target, the γ-aminobutyric acid (GABA) receptor, is also discussed.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The principal molecular targets for this compound and other avermectins are glutamate-gated chloride channels (GluCls).[1][2] These channels are pentameric ligand-gated ion channels found in the nerve and muscle cells of protostome invertebrates, including parasitic nematodes and arthropods.[2][3] Crucially, GluCls are absent in vertebrates, which instead use glycine receptors for fast inhibitory neurotransmission in the spinal cord and brainstem; this physiological difference is the basis for the high therapeutic index of this compound in host species.[2]

In parasites, GluCls play a critical role in mediating inhibitory neurotransmission, which regulates functions such as locomotion and pharyngeal pumping (feeding).[2][4]

Mechanism of Action

This compound acts as a positive allosteric modulator and a direct agonist of GluCls.[1][5] It binds with high affinity to a site located in the transmembrane domain at the interface between subunits, which is distinct from the binding site of the endogenous ligand, glutamate.[1][2][6]

The binding of this compound locks the channel into an open or near-irreversibly open conformation.[1] This action is functionally different from the transient channel opening induced by glutamate.[1] The prolonged activation of the channel leads to a massive influx of chloride ions (Cl⁻) into the neuron or muscle cell, following the electrochemical gradient.[1][5] This influx of negative ions causes hyperpolarization of the cell membrane, making it less excitable and resistant to firing action potentials. The ultimate effect is the interruption of nerve signal transmission, leading to flaccid paralysis of the parasite's somatic and pharyngeal muscles, resulting in starvation and death.[1][4]

Caption: Signaling pathway of this compound at the parasite neuromuscular junction.

Secondary Molecular Target: GABA-Gated Chloride Channels

This compound can also interact with GABA-gated chloride channels (GABA receptors), which are another class of inhibitory Cys-loop receptors present in both invertebrates and vertebrates.[5][7] However, its action on these receptors is considered secondary and can be complex, varying between parasite species. For example, the related compound ivermectin potentiates GABA receptors in the parasitic nematode Haemonchus contortus but acts as an inhibitor on the GABA receptors of Ascaris suum and Caenorhabditis elegans.[7]

The selective toxicity of this compound is maintained because in mammals, GABA receptors are primarily confined to the central nervous system (CNS), protected by the blood-brain barrier. Macrocyclic lactones like this compound do not efficiently cross this barrier, minimizing interaction with host GABA receptors.[5]

Quantitative Data on Avermectin-Target Interaction

Direct quantitative binding or activation data for this compound on purified or recombinant parasite channels is scarce in publicly available literature. However, extensive studies have been performed on ivermectin, a very close structural and functional analog. This data serves as a reliable proxy for understanding the high-affinity interaction of this compound with its targets.

CompoundTarget ReceptorParasite SpeciesPreparationAssay TypeValueReference(s)
IvermectinGluClα3B SubunitHaemonchus contortusXenopus OocytesElectrophysiologyEC₅₀ ≈ 0.1 ± 1.0 nM [8][9][10]
IvermectinGluClα3B SubunitHaemonchus contortusXenopus OocytesRadioligand BindingKd = 0.35 ± 0.1 nM [8][9][10]
IvermectinHcGluCla SubunitHaemonchus contortusCOS-7 CellsRadioligand BindingKd = 0.11 ± 0.021 nM [6]

Table 1: Quantitative analysis of ivermectin interaction with glutamate-gated chloride channels from the parasitic nematode Haemonchus contortus. EC₅₀ (Half maximal effective concentration) represents the concentration required to elicit 50% of the maximal channel activation. Kd (Dissociation constant) represents the concentration at which 50% of the receptors are occupied at equilibrium.

Experimental Protocols

The characterization of this compound's molecular targets relies on key methodologies in molecular biology, electrophysiology, and pharmacology.

Heterologous Expression and Electrophysiological Recording (TEVC)

This technique is the gold standard for functionally characterizing ion channels. It involves expressing the parasite's channel protein in a robust and easily manipulated cell system, typically Xenopus laevis oocytes, and then measuring the ion flow through the channel in response to the drug.

Detailed Methodology:

  • Gene Cloning & cRNA Synthesis: The gene encoding a putative GluCl subunit (e.g., avr-14) is cloned from the parasite's cDNA. The DNA is then used as a template for in vitro transcription to synthesize complementary RNA (cRNA).

  • Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated. A nanoliter volume of the purified cRNA solution (typically ~50 nL) is injected into the oocyte cytoplasm using a microinjector.[11]

  • Protein Expression: The oocytes are incubated for 2-4 days in a buffered solution (e.g., ND96) to allow the oocyte's machinery to translate the cRNA into functional GluCl proteins, which are then inserted into the oocyte's plasma membrane.[11]

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • The oocyte is placed in a recording chamber continuously perfused with a recording buffer.

    • The oocyte membrane is impaled with two sharp glass microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), while the other injects current into the cell (current electrode).[12][13]

    • A voltage-clamp amplifier holds the oocyte's membrane potential at a constant level (e.g., -60 mV).

    • This compound or other test compounds are applied to the oocyte via the perfusion system. When this compound activates the expressed GluCls, the influx of Cl⁻ ions is measured by the amplifier as an inward current required to maintain the clamped voltage.

    • By applying a range of this compound concentrations, a dose-response curve can be generated to determine the EC₅₀.[8]

G_2 A 1. Clone GluCl Gene from Parasite DNA/RNA B 2. In Vitro Transcription to Synthesize cRNA A->B C 3. Microinject cRNA into Xenopus Oocyte B->C D 4. Incubate 2-4 Days for Channel Protein Expression C->D E 5. Place Oocyte in Recording Chamber D->E F 6. Perform Two-Electrode Voltage Clamp (TEVC) E->F G 7. Apply this compound & Record Chloride Current F->G H 8. Analyze Data & Determine EC50 G->H

Caption: Experimental workflow for the functional characterization of GluCls.

Radioligand Binding Assay

This biochemical assay is used to quantify the affinity (Kd) of a drug for its receptor. It measures the direct binding of a radioactive version of a ligand to the receptor protein.

Detailed Methodology:

  • Membrane Preparation: A cell line (e.g., COS-7 or HEK293) is transfected with the gene for the GluCl subunit, or membranes are prepared from parasite tissues known to express the channel. The cells are grown and then harvested, and the cell membranes containing the receptor are isolated by centrifugation.[6][14]

  • Competitive Binding Reaction:

    • A fixed, low concentration of a radiolabeled ligand (e.g., [³H]-ivermectin) is incubated with the membrane preparation.

    • In parallel, separate reactions are set up with the radioligand plus increasing concentrations of the unlabeled "competitor" drug (this compound).

  • Incubation: The reactions are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

  • Separation of Bound and Free Ligand: The incubation is stopped by rapid filtration. The mixture is passed through a glass fiber filter, which traps the large cell membranes (with bound radioligand) but allows the small, unbound radioligand molecules to pass through.[15]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound decreases as the concentration of the unlabeled this compound increases and competes for the binding site. This data is used to calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the inhibition constant (Ki) or dissociation constant (Kd) can be derived.[15]

Logical Framework of this compound's Anthelmintic Action

The efficacy of this compound can be understood through a clear, cause-and-effect pathway that links the drug to the death of the parasite.

G_3 Drug This compound Target Binds to GluCl Channel (Transmembrane Domain) Drug->Target Effect1 Prolonged Channel Opening Target->Effect1 Effect2 Increased Influx of Cl- Ions Effect1->Effect2 Effect3 Hyperpolarization of Neuron/Muscle Cell Effect2->Effect3 Outcome1 Inhibition of Neurotransmission Effect3->Outcome1 Outcome2 Flaccid Paralysis (Somatic & Pharyngeal) Outcome1->Outcome2 Result Parasite Death Outcome2->Result

Caption: Logical relationship from drug administration to parasite elimination.

Conclusion

This compound's primary molecular target in parasites is the invertebrate-specific glutamate-gated chloride channel. Its high-affinity binding leads to irreversible channel activation, causing hyperpolarization-induced flaccid paralysis and the ultimate death of the parasite. This highly specific mechanism of action, targeting a channel absent in the host, is the foundation of its excellent safety and efficacy profile. A comprehensive understanding of this target, supported by quantitative data and robust experimental methodologies, is critical for the ongoing development of novel anthelmintics and for managing the growing challenge of drug resistance.

References

Investigating the Antibacterial Potential of Avermectins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The avermectins, a class of 16-membered macrocyclic lactone derivatives produced by Streptomyces avermitilis, are well-established as potent anthelmintic and insecticidal agents in veterinary and human medicine.[1][2] While historically not recognized for significant antibacterial or antifungal activities, recent research has begun to challenge this paradigm, suggesting that some members of this class may possess antibacterial properties, particularly against Gram-positive bacteria.[1][3][4] This technical guide provides an in-depth exploration of the emerging evidence for the antibacterial potential of avermectins, with a focus on doramectin and its close analogs. We will examine the available data on their spectrum of activity, delve into the putative mechanisms of action targeting the bacterial cell envelope, and provide detailed experimental protocols for further investigation.

Antibacterial Spectrum of Avermectins

Recent studies have screened various avermectins for antibacterial activity against a panel of clinically relevant bacteria. While this compound itself has shown limited to no activity in some studies, other avermectins have demonstrated notable inhibitory effects, primarily against Gram-positive organisms.

A comprehensive screening of six avermectins (ivermectin, eprinomectin, this compound, abamectin, selamectin, and emamectin benzoate) and the related milbemycin, moxidectin, revealed that emamectin benzoate and selamectin were active against several species of Gram-positive bacteria.[3][4] In one study, this compound, along with ivermectin, moxidectin, and selamectin, showed no inhibitory effect on a panel of Gram-positive and Gram-negative bacteria at concentrations as high as 256 µg/mL.[5] However, ivermectin has been shown in other research to exhibit anti-staphylococcal activity.[6]

Data Presentation

The following tables summarize the available quantitative data on the antibacterial activity of selected avermectins. It is important to note the variability in reported activity and the limited data available for this compound specifically.

Table 1: Minimum Inhibitory Concentrations (MICs) of Ivermectin against Staphylococcus aureus

Bacterial StrainMethicillin SusceptibilityIvermectin MIC (µg/mL)Reference
S. aureus O9Sensitive (MSSA)6.25[6]
S. aureus P22Resistant (MRSA)12.5[6]

Table 2: Antibacterial Activity of Avermectins against Various Bacterial Species

AvermectinBacterial SpeciesActivityConcentration (µg/mL)Reference
This compoundGram-positive & Gram-negative panelNo inhibitory effectUp to 256[5]
Emamectin BenzoateBacillus subtilisBactericidalNot specified[3][4]
SelamectinStaphylococcus aureusActiveNot specified[3][4]
SelamectinStaphylococcus epidermidisActiveNot specified[3][4]
Emamectin BenzoateHyper-permeabilized Escherichia coliActiveNot specified[3][4]

Mechanism of Action: Targeting the Bacterial Cell Envelope

The emerging evidence for the antibacterial activity of certain avermectins points towards the bacterial cell envelope as a primary target. This is a departure from their well-characterized mechanism of action in invertebrates, which involves the potentiation of glutamate-gated chloride channels.[2]

Studies on emamectin benzoate have demonstrated that it is bactericidal against Bacillus subtilis, causing rapid cell lysis and extensive damage to the cell envelope.[3][4] Further investigation revealed that this compound inhibits peptidoglycan synthesis.[3][4] The antibacterial activity of emamectin benzoate was antagonized by phosphatidylglycerol, suggesting a likely interaction with membrane phospholipids.[3]

Signaling Pathways

Transcriptome analysis of B. subtilis treated with emamectin benzoate showed the activation of two key cell envelope stress-responsive systems: the LiaFSR three-component system and the SigM extracytoplasmic function (ECF) sigma factor.[3][4] These pathways are crucial for maintaining cell envelope integrity in Gram-positive bacteria.

The LiaFSR system is a signal transduction pathway that responds to cell envelope stress, particularly perturbations of the cell membrane.[7][8] Under normal conditions, the membrane-bound protein LiaF inhibits the histidine kinase LiaS. Upon sensing cell envelope damage, this inhibition is relieved, allowing LiaS to autophosphorylate and subsequently phosphorylate the response regulator LiaR. Phosphorylated LiaR then modulates the expression of genes involved in mitigating cell envelope stress.[7][8]

LiaFSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LiaF LiaF LiaS LiaS (Histidine Kinase) LiaF->LiaS Inhibits LiaR LiaR (Response Regulator) LiaS->LiaR Phosphorylates P_LiaR P-LiaR DNA DNA P_LiaR->DNA Binds to promoter Genes Stress Response Genes DNA->Genes Activates transcription Avermectin Avermectin (e.g., Emamectin) Stress Cell Envelope Stress Stress->LiaS Induces conformational change

Caption: The LiaFSR cell envelope stress response pathway.

The SigM regulon is another critical component of the cell envelope stress response in B. subtilis.[9][10] SigM is an ECF sigma factor that is held in an inactive state by its anti-sigma factor at the cell membrane.[9] Various cell wall-targeting antibiotics can trigger the release of SigM, allowing it to associate with RNA polymerase and direct the transcription of genes involved in cell wall synthesis and maintenance.[9][10]

Caption: The SigM-mediated cell wall stress response.

Experimental Protocols

To further investigate the potential antibacterial properties of this compound and other avermectins, standardized antimicrobial susceptibility testing methods are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay. Specific parameters such as growth medium, incubation time, and temperature should be optimized for the bacterial species being tested.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare stock solution of this compound in a suitable solvent (e.g., DMSO). A2 Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). A1->A2 B1 Dispense diluted this compound into a 96-well microtiter plate. A2->B1 A3 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B2 Inoculate each well with the standardized bacterial suspension. A3->B2 B1->B2 B3 Include growth control (no drug) and sterility control (no bacteria) wells. B2->B3 B4 Incubate the plate at the optimal temperature and duration for the test organism. B3->B4 C1 Visually inspect the plate for bacterial growth (turbidity). B4->C1 C2 Determine the MIC: the lowest concentration of this compound that inhibits visible growth. C1->C2

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound (or other avermectin)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • 96-well sterile microtiter plates

  • Bacterial strain(s) of interest

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.

  • Preparation of Inoculum:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Dispense the prepared dilutions of this compound into the wells of a 96-well plate.

    • Inoculate each well with the diluted bacterial suspension.

    • Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only) to ensure the viability of the bacteria and the sterility of the medium, respectively.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature (e.g., 35-37°C) and for the appropriate duration (e.g., 16-20 hours) for the specific bacterial strain.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion and Future Directions

The investigation into the antibacterial properties of this compound and the broader class of avermectins is in its nascent stages. While direct evidence for this compound's antibacterial activity is currently limited, the significant findings for related compounds like emamectin benzoate and ivermectin warrant further exploration. The proposed mechanism of action, involving the disruption of the bacterial cell envelope and the activation of stress response pathways, presents a novel avenue for antimicrobial drug discovery.

Future research should focus on:

  • Comprehensive Screening: Systematic screening of a wider range of avermectin derivatives against a diverse panel of clinical bacterial isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Detailed molecular studies to elucidate the specific interactions between active avermectins and bacterial membrane components.

  • In Vivo Efficacy: Evaluation of the in vivo efficacy of promising avermectin candidates in animal models of bacterial infection.

  • Synergy Studies: Investigating the potential for synergistic effects when avermectins are combined with existing antibiotics that also target the cell envelope.

By pursuing these research avenues, the scientific community can fully assess the potential of this established class of antiparasitic agents to be repurposed as a novel source of antibacterial therapeutics.

References

In Vitro Genotoxic and Cytotoxic Effects of Doramectin on Bovine Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Doramectin, a widely used broad-spectrum endectocide in veterinary medicine, has been investigated for its potential cytotoxic and genotoxic effects on bovine cells. This technical guide provides a comprehensive overview of the current in vitro research, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying experimental workflows and potential mechanisms of action. The findings indicate that this compound can induce dose-dependent cytotoxicity and genotoxicity in bovine peripheral lymphocytes and cumulus cells, highlighting the importance of further research into its molecular mechanisms and potential implications for animal health.

Introduction

This compound is a macrocyclic lactone derived from the fermentation of genetically engineered strains of Streptomyces avermitilis.[1] Its antiparasitic action is primarily mediated through the potentiation of glutamate-gated chloride ion channels, leading to paralysis and death of nematodes and arthropods.[1] While effective, the extensive use of this compound raises questions about its potential off-target effects on host cells. This guide focuses on the in vitro assessment of this compound's cytotoxicity (cell-killing ability) and genotoxicity (ability to damage genetic material) in bovine cells, providing a critical resource for researchers in veterinary toxicology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on bovine peripheral lymphocytes (PL) and cumulus cells (CC). The primary source for this data is the study by Anchordoquy et al. (2019).[2][3][4][5][6]

Table 1: Cytotoxicity of this compound on Bovine Peripheral Lymphocytes (MTT Assay)

This compound Concentration (ng/mL)Cell Viability (%) vs. Control
20Statistically Significant Decrease
40Statistically Significant Decrease
60Statistically Significant Decrease

Data adapted from Anchordoquy et al. (2019). The study reported a significant decrease in mitochondrial activity, indicative of cytotoxicity, at all tested concentrations after 24 hours of exposure.[2][3][4][5][6]

Table 2: Genotoxicity of this compound on Bovine Peripheral Lymphocytes (Comet Assay)

This compound Concentration (ng/mL)DNA Damage Index vs. Control
20Statistically Significant Increase
40Statistically Significant Increase
60Statistically Significant Increase

Data adapted from Anchordoquy et al. (2019). A significant increase in DNA damage was observed at all tested concentrations after 24 hours of exposure.[2][3][4][5][6]

Table 3: Genotoxicity of this compound on Bovine Cells (Cytokinesis-Block Micronucleus Cytome Assay)

Cell TypeThis compound Concentration (ng/mL)Micronuclei (MNi) FrequencyNucleoplasmic Bridges (NPBs) FrequencyNuclear Buds (NBuds) Frequency
Peripheral Lymphocytes 20Significant IncreaseNo Significant IncreaseSignificant Increase
40Significant IncreaseSignificant IncreaseSignificant Increase
60Significant IncreaseNo Significant IncreaseSignificant Increase
Cumulus Cells 20Significant IncreaseNot ReportedNot Reported
40Significant IncreaseNot ReportedNot Reported
60No Significant IncreaseNot ReportedNot Reported

Data adapted from Anchordoquy et al. (2019). This assay reveals chromosomal damage and instability.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the genotoxic and cytotoxic effects of this compound are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed bovine peripheral lymphocytes in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Treatment: Expose the cells to various concentrations of this compound (e.g., 20, 40, 60 ng/mL) and a control (vehicle-only) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[7]

Single Cell Gel Electrophoresis (Comet) Assay for DNA Damage

The Comet assay is a sensitive method for detecting DNA damage in individual cells. It is based on the ability of denatured, cleaved DNA fragments to migrate out of the cell nucleus during electrophoresis, forming a "comet tail".

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of bovine peripheral lymphocytes or cumulus cells.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as nucleoids.[10]

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[11]

  • Electrophoresis: Perform electrophoresis at a low voltage, allowing the negatively charged DNA fragments to migrate towards the anode.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software. The extent of DNA in the tail is proportional to the amount of DNA damage.

Cytokinesis-Block Micronucleus (CBMN) Cytome Assay for Genotoxicity

The CBMN assay is a comprehensive method to assess chromosome damage. It involves blocking cytokinesis with cytochalasin-B, leading to the accumulation of binucleated cells. Micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division, are then scored.

Protocol:

  • Cell Culture: Culture bovine peripheral lymphocytes with a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

  • Treatment: Add this compound at the desired concentrations to the cultures.

  • Cytokinesis Block: Add cytochalasin-B to the cultures to block cytokinesis and allow for the formation of binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Prepare slides using a cytocentrifuge.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: Under a microscope, score the frequency of micronuclei, nucleoplasmic bridges, and nuclear buds in binucleated cells.

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed logical relationship for the cytotoxic effects of this compound.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_genotoxicity Genotoxicity Assessment cluster_comet Comet Assay cluster_cbmn CBMN Assay c1 Bovine Cells (Peripheral Lymphocytes) c2 Incubation with this compound (20, 40, 60 ng/mL, 24h) c1->c2 c3 Addition of MTT Reagent c2->c3 g1 Cell Lysis & DNA Unwinding c2->g1 Parallel Treatment g4 Cytokinesis Block (Cytochalasin-B) c2->g4 c4 Incubation (3-4h) c3->c4 c5 Solubilization of Formazan c4->c5 c6 Absorbance Reading (570-590 nm) c5->c6 g2 Electrophoresis g1->g2 g3 DNA Staining & Visualization g2->g3 g5 Cell Harvesting & Staining g4->g5 g6 Microscopic Scoring g5->g6

Caption: Experimental workflow for assessing this compound's effects.

logical_relationship cluster_cellular_effects Cellular Effects cluster_outcomes Cellular Outcomes This compound This compound Exposure ros Increased Reactive Oxygen Species (ROS) This compound->ros mito_dys Mitochondrial Dysfunction This compound->mito_dys ros->mito_dys dna_damage DNA Damage (Strand Breaks) ros->dna_damage apoptosis Apoptosis mito_dys->apoptosis micronuclei Micronuclei Formation dna_damage->micronuclei genotoxicity Genotoxicity dna_damage->genotoxicity cytotoxicity Cytotoxicity apoptosis->cytotoxicity micronuclei->genotoxicity

Caption: Potential mechanism for this compound-induced cytotoxicity.

Discussion and Future Directions

The available in vitro data clearly demonstrate that this compound can exert cytotoxic and genotoxic effects on bovine somatic cells at concentrations relevant to its therapeutic use.[2][3][4][5][6] The observed DNA damage, chromosomal instability, and reduced cell viability in peripheral lymphocytes and cumulus cells underscore the need for a deeper understanding of the underlying molecular mechanisms.

While the precise signaling pathways in bovine cells are yet to be fully elucidated, studies on related avermectins in other cell types suggest the involvement of oxidative stress, mitochondrial dysfunction, and the induction of apoptosis. Future research should focus on:

  • Elucidating Signaling Pathways: Investigating the specific molecular pathways, such as the role of reactive oxygen species (ROS) and the activation of caspase cascades, in this compound-induced apoptosis in bovine cells.

  • Dose-Response and Time-Course Studies: Conducting more extensive dose-response and time-course studies to establish a clearer threshold for the toxic effects of this compound.

  • In Vivo Correlation: Correlating these in vitro findings with in vivo studies to assess the physiological relevance of the observed cytotoxicity and genotoxicity.

  • Impact on Reproductive Cells: Further exploring the effects on cumulus cells and oocytes, given their critical role in fertility.

Conclusion

This technical guide consolidates the current knowledge on the in vitro genotoxic and cytotoxic effects of this compound on bovine cells. The presented data and protocols serve as a valuable resource for researchers investigating the safety and mechanisms of action of veterinary drugs. The evidence suggests that while this compound is an effective antiparasitic agent, its potential to induce cellular damage in host animals warrants continued investigation to ensure its safe and responsible use in livestock.

References

environmental degradation pathways of doramectin in soil and feces

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Environmental Degradation Pathways of Doramectin in Soil and Feces

Introduction

This compound is a broad-spectrum endectocide belonging to the avermectin family of macrocyclic lactones.[1] Derived from the soil microorganism Streptomyces avermitilis, it is widely used in veterinary medicine to control nematode and arthropod parasites in livestock. This compound's mode of action involves binding to chloride channels in the nerve cells of parasites, which disrupts nerve impulses. Following administration, a significant portion, up to 98%, is excreted in the feces, primarily as the active, non-metabolized parent compound.[1] This high rate of excretion of a biologically active molecule leads to its introduction into the environment, where its fate and degradation are of considerable interest to researchers and environmental regulators.

This document provides a technical overview of the environmental degradation pathways of this compound, focusing on its transformation in two primary matrices: feces and soil. It summarizes key quantitative data, details common experimental protocols, and illustrates the core degradation processes.

Degradation of this compound in Feces and Manure

Once excreted, this compound degradation in feces is governed by a combination of biotic and abiotic factors, with environmental conditions playing a critical role.[2][3] The persistence and degradation rate are highly dependent on the manure management strategy and exposure to field conditions.

Influence of Manure Management

Composting has been identified as an effective strategy for accelerating this compound degradation. During the thermophilic phase of composting (typically lasting 21 days), significant reductions in this compound concentrations are observed. In contrast, simple manure storage shows substantially lower degradation rates.[4]

  • Composting: Studies on sheep manure composting in insulated bioreactors demonstrated a 31.8% to 41.8% reduction in this compound over 21 days.[5] Another study reported an average degradation of 36.6% under similar conditions. The elevated temperatures and intense microbial activity during composting are key drivers of this enhanced degradation.

  • Manure Storage: In contrast, this compound in manure stored for 21 days showed an average degradation of only 12.2%.[4]

Influence of Field Conditions

In pasture settings, this compound degradation is primarily influenced by abiotic factors such as sunlight (photodegradation), temperature, and moisture.[6][7]

  • Half-Life (DT₅₀): In a field study involving sheep feces on pasture, the half-life (DT₅₀) for this compound dissipation was approximately 22 days during the initial 32-day period.[8]

  • Photodegradation: Exposure to UV light is a significant degradation pathway. Laboratory experiments exposing contaminated sheep feces to UV light (λ = 370 nm) confirmed the role of photodegradation.[7]

  • Moisture: A strong correlation exists between the moisture content of feces and the dissipation of this compound.[1][8] Rainfall and subsequent increases in fecal moisture can impact degradation rates.[2]

Degradation and Persistence of this compound in Soil

This compound enters the soil primarily through the application of manure from treated animals as an organic amendment.[8][9] Due to its chemical properties, this compound binds strongly to soil particles and has low mobility, but it can persist for extended periods.

  • Persistence: Following the application of pig manure, this compound has been detected in the soil profile from the surface down to a depth of 90 cm seven months after application, indicating its potential for accumulation with repeated manure applications.[8][9]

  • Dissipation: Despite its persistence, concentrations can decrease significantly over time. In a study on sheep-grazed pasture, the concentration of this compound in soil, soil-feces, and feces matrices decreased rapidly over a 50-day period.[2][3]

Quantitative Degradation Data

The following tables summarize the quantitative data on this compound degradation from various studies.

Table 1: Degradation of this compound in Feces/Manure

Matrix / ConditionDuration (Days)Average Degradation (%)Half-Life (DT₅₀) (Days)Reference
Sheep Manure Composting2136.6%Not Reported
Sheep Manure Composting2131.8% - 41.8%Not Reported[5]
Sheep Manure Storage2112.2%Not Reported
Sheep Feces (Field)32Not Reported~22[8]
Sheep Feces (Field, on plate)1892.7% (Max)Not Reported[7]
Sheep Feces (Field, on soil)1895.2% (Max)Not Reported[7]

Table 2: Excretion and Persistence of this compound

Animal / MatrixParameterValueUnitReference
Sheep FecesPeak Concentration2186ng/g (dry feces)[4][8]
Pig FecesPeak Concentration143.0ng/g (dry feces)[8]
Horse FecesPeak Concentration20.5µg/g (dry weight)[10]
Pig Soil (Post-Manure)PersistenceDetected after 7 months(Depth: 0-90 cm)[8]

Key Degradation Pathways

The environmental degradation of this compound proceeds through both abiotic and biotic pathways. While specific environmental degradants are not fully characterized in the literature, the primary transformation processes have been identified.

Abiotic Degradation

Photodegradation is the most significant abiotic pathway for this compound. The macrocyclic lactone structure of avermectins is susceptible to transformation when exposed to sunlight, particularly UV radiation.[7] This process is most relevant for feces deposited on the surface of pastures.

Biotic Degradation

Biodegradation is the breakdown of this compound by microorganisms and is the key process during composting and in the soil environment.[4][6] While the complete pathway is complex, it likely involves processes similar to those observed in animal metabolism.[11]

  • Animal Metabolism: In animals, this compound is metabolized into more polar compounds through two main reactions: O-demethylation at the distal saccharide ring and hydroxylation of the 24-methyl group.[11]

  • Microbial Degradation: In composting and soil, bacteria are responsible for degradation. Genera such as Pseudomonas and Rhodococcus have been identified as potential decomposers of this compound.[5] These microorganisms likely utilize enzymatic processes to carry out hydroxylation and demethylation, breaking down the parent molecule.

G parent This compound photo Photodegradation (Isomers, Cleavage Products) parent->photo Abiotic Pathway (UV Light) bio Biodegradation (Microbial) parent->bio Biotic Pathway (Soil & Feces) further Further Degradation (Mineralization) photo->further hydroxy Hydroxylated Metabolite bio->hydroxy Hydroxylation demethyl O-Demethylated Metabolite bio->demethyl Demethylation hydroxy->further demethyl->further

Caption: Proposed environmental degradation pathways for this compound.

Experimental Protocols

The study of this compound's environmental fate relies on robust experimental designs for both field and laboratory settings, coupled with sensitive analytical methods.

Manure Composting Degradation Study

This protocol describes a typical setup to evaluate this compound degradation during the thermophilic phase of composting.[4][5]

  • Preparation of Compost Mixture: Sheep feces are homogenized with a bulking agent (e.g., pine bark chips) to achieve a moisture content of approximately 60-65%.

  • Fortification: The compost mixture is artificially fortified with this compound at concentrations relevant to those found in excreta (e.g., ~2200 ng/g dry weight). A control group (no this compound) is also prepared.

  • Incubation: The mixture is placed in pilot-scale (e.g., 1m³) insulated bioreactors. The temperature is monitored continuously and maintained in the thermophilic range (e.g., 50-68°C) through controlled aeration. The experiment is conducted in the dark to exclude photodegradation.

  • Sampling: Samples are collected at specified time points (e.g., Day 0, 7, 14, 21) and stored frozen (-20°C) until analysis.

  • Analysis: this compound concentrations are determined using the analytical method detailed in section 6.3.

Field Degradation Study in Feces

This protocol outlines a field experiment to assess degradation under realistic environmental conditions.[2][7]

  • Sample Preparation: Feces from this compound-treated animals are collected and homogenized. The initial concentration of this compound is determined.

  • Field Exposure: Known quantities of the homogenized feces are placed in a pasture setting. Two common exposure methods are used:

    • Placing the fecal pat directly onto a designated plot of soil (vegetation removed).

    • Placing the fecal pat on a plate to isolate it from the soil.

  • Sampling: Sub-samples from the superficial layer of the fecal pats are collected over time (e.g., Day 1, 4, 7, 10, 18, 25).

  • Environmental Monitoring: Key weather conditions, including air temperature, precipitation, and sunlight exposure, are recorded daily.

  • Analysis: Samples are analyzed for this compound concentration. Fecal moisture content is also determined by drying at 60-105°C for 24 hours.

Analytical Method: HPLC with Fluorescence Detection

A widely used method for quantifying this compound in environmental matrices is High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which requires a derivatization step to make the molecule fluorescent.[4][7]

  • Extraction: A moist sample (e.g., 2.0 g) is extracted with acetonitrile by mechanical shaking (e.g., 15-30 minutes), followed by centrifugation to separate the supernatant.

  • Clean-up (Solid-Phase Extraction - SPE): The extract is passed through a C8 or C18 SPE cartridge to remove interfering substances and pre-concentrate the analyte. This compound is then eluted from the cartridge with acetonitrile.

  • Derivatization: The eluate is evaporated to dryness under nitrogen at ~60°C. A derivatizing solution (e.g., 100 µL of N-methylimidazole in acetonitrile and 150 µL of trifluoroacetic anhydride in acetonitrile) is added to the residue to form a fluorescent derivative.

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C8 or C18 column and a fluorescence detector (Excitation λ: 365 nm; Emission λ: 470 nm).

  • Quantification: The concentration is determined by comparing the peak area to that of an external standard of derivatized this compound.

G cluster_prep Sample Preparation cluster_exp Degradation Experiment cluster_analysis Chemical Analysis collection 1. Sample Collection (Soil / Feces) homogenize 2. Homogenization & Fortification (if lab) collection->homogenize incubation 3. Incubation / Exposure (Lab or Field Conditions) homogenize->incubation sampling 4. Time-Course Sampling incubation->sampling extraction 5. Solvent Extraction (Acetonitrile) sampling->extraction cleanup 6. SPE Cleanup (C8 / C18 Cartridge) extraction->cleanup derivatize 7. Derivatization cleanup->derivatize hplc 8. HPLC-FLD Analysis derivatize->hplc data 9. Data Quantification & Interpretation hplc->data

Caption: General experimental workflow for this compound degradation studies.

Factors Influencing Degradation

The rate and extent of this compound degradation are not constant but are controlled by a network of interconnected environmental factors.

G center This compound Degradation Rate uv UV Light (Sunlight) photodeg Photodegradation uv->photodeg drives temp Temperature temp->center directly influences (reaction kinetics) microbes Microbial Activity temp->microbes increases moisture Moisture (Rainfall) moisture->microbes increases biodeg Biodegradation microbes->biodeg drives photodeg->center contributes to biodeg->center contributes to

Caption: Interrelated factors influencing this compound degradation rate.

Conclusion

The environmental degradation of this compound is a multifaceted process driven by both abiotic and biotic factors. In feces and manure, management practices like composting can significantly enhance degradation compared to simple storage, primarily through increased microbial activity at elevated temperatures.[4] In pasture environments, photodegradation and ambient weather conditions are the dominant factors.[7] In soil, this compound shows high persistence and strong binding to organic matter, though it undergoes slow degradation over time.[2][9] The primary degradation pathways are photodegradation and biodegradation, the latter of which likely proceeds via hydroxylation and demethylation reactions similar to animal metabolism.[5][7][11] Understanding these pathways and the factors that influence them is critical for developing strategies to mitigate the environmental impact of this widely used veterinary pharmaceutical.

References

doramectin's effect on non-target dung-dwelling insects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Ecotoxicological Effects of Doramectin on Non-Target Dung-Dwelling Insects

Introduction

This compound is a broad-spectrum endectocide belonging to the avermectin class of macrocyclic lactones. It is widely used in the livestock industry for the treatment and control of internal and external parasites in cattle. Following administration, this compound is excreted in the feces of treated animals, often in a biologically active form.[1] This introduces the compound into the pasture ecosystem, where it can have unintended consequences for non-target organisms, particularly the diverse community of insects that rely on dung for food and breeding.

Dung-dwelling insects, such as dung beetles and various fly species, play a crucial role in pasture ecosystems. Their activities, including dung burial and consumption, are vital for nutrient cycling, soil aeration, and the reduction of pest fly populations.[2] The presence of this compound residues in dung can disrupt these ecological services by adversely affecting the survival, reproduction, and development of these beneficial insects.[1][3]

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the effects of this compound on non-target dung-dwelling insects. It is intended for researchers, ecotoxicologists, and veterinary drug development professionals. The guide summarizes key quantitative data, details common experimental protocols, and illustrates the underlying mechanisms and ecological consequences of this compound exposure.

Mechanism of Action: Avermectins in Insects

This compound, like other avermectins, exerts its insecticidal effect by targeting the nervous system of invertebrates. The primary site of action is the glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of insects but are absent in mammals.[4]

Binding of this compound to these channels leads to an increased and irreversible influx of chloride ions into the neurons. This hyperpolarizes the cell membrane, inhibiting the transmission of nerve impulses. The result is a flaccid paralysis and eventual death of the insect. The signaling pathway is illustrated below.

G cluster_neuron Postsynaptic Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Chloride Ions (Cl-) GluCl->Cl_ion Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Increased Influx Paralysis Flaccid Paralysis & Death Hyperpolarization->Paralysis Leads to This compound This compound Molecule This compound->GluCl G cluster_field Field Study Workflow CattleTreat 1. Cattle Treatment (this compound vs. Control) DungCollect 2. Dung Collection & Pat Formation CattleTreat->DungCollect FieldPlace 3. Placement of Pats in Field Plots DungCollect->FieldPlace Colonize 4. Natural Insect Colonization FieldPlace->Colonize PatSample 5. Pat Sampling Over Time Colonize->PatSample InsectExtract 6. Insect Extraction, Identification & Counting PatSample->InsectExtract DungMeasure 7. Dung Degradation Measurement PatSample->DungMeasure Analysis 8. Statistical Analysis InsectExtract->Analysis DungMeasure->Analysis G A Cattle treated with This compound B This compound excreted in feces A->B C Toxicity to dung-dwelling insects (larvae & adults) B->C D Reduced insect abundance & diversity C->D E Impaired dung removal & burial D->E F Delayed dung degradation D->F G Negative impact on pasture ecosystem E->G F->G H Reduced nutrient cycling & soil aeration G->H I Increased pasture fouling G->I

References

Doramectin's Impact on the Central Nervous System of Invertebrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Issued: November 13, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doramectin, a macrocyclic lactone derived from the fermentation of selected strains of Streptomyces avermitilis, is a potent endectocide widely used in veterinary medicine.[1] Its efficacy against a broad spectrum of nematode and arthropod parasites stems from its targeted neurotoxic action. This technical guide provides an in-depth analysis of this compound's mechanism of action on the invertebrate central nervous system (CNS), supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The primary molecular targets for this compound are ligand-gated chloride channels, which are crucial for inhibitory neurotransmission in invertebrates.[2][3] By irreversibly activating these channels, this compound disrupts normal neuronal function, leading to paralysis and eventual death of the parasite.[2][4] This document consolidates current knowledge to serve as a comprehensive resource for professionals in parasitology, neurobiology, and veterinary drug development.

Core Mechanism of Action

Like other avermectins, this compound's neurotoxicity is primarily mediated through its interaction with two specific types of ligand-gated ion channels in the invertebrate nervous and neuromuscular systems:

  • Glutamate-Gated Chloride Channels (GluCls): These channels are unique to protostome invertebrates and are the principal target for this compound and other macrocyclic lactones.[3][4][5][6] GluCls are critical for mediating inhibitory neurotransmission that controls locomotion, feeding, and sensory functions.[3][5][7] this compound binds to GluCls, locking them in an open conformation.[7] This action can be as a direct agonist or a positive allosteric modulator that potentiates the effect of the endogenous neurotransmitter, glutamate.[3][4] The binding site for avermectins has been identified between the channel domains of adjacent subunits within the transmembrane region.[5][7]

  • Gamma-Aminobutyric Acid (GABA)-Gated Chloride Channels (GABAa Receptors): this compound also acts as an agonist for GABA receptors in invertebrates.[2] It stimulates the presynaptic release of GABA and enhances its binding to postsynaptic receptors.[2]

The binding of this compound to either GluCls or GABAa receptors results in a prolonged and essentially irreversible opening of the chloride ion (Cl⁻) pore.[4] This leads to a massive influx of chloride ions down their electrochemical gradient, causing hyperpolarization of the postsynaptic neuron or muscle cell membrane.[2][4] The hyperpolarized state makes the cell resistant to excitatory stimuli, thus blocking the transmission of nerve signals. This sustained inhibition of neurotransmission results in flaccid paralysis of the parasite's somatic and pharyngeal muscles, leading to an inability to feed and maintain its position within the host, ultimately causing starvation and death.[2][8][9]

The selectivity of this compound for invertebrates is attributed to two key factors. Firstly, vertebrates do not possess GluCls, making this a parasite-specific target.[6][7] Secondly, while vertebrates do have GABA receptors in their CNS, they are protected by the blood-brain barrier, which largely prevents macrocyclic lactones from reaching them at therapeutic doses.[2]

Figure 1: this compound's Mechanism at an Invertebrate Inhibitory Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Membrane (Neuron or Muscle) cluster_effect Cellular Effect pre_ap Action Potential vesicle Vesicle with Glutamate/GABA pre_ap->vesicle Triggers Release synapse vesicle->synapse receptor GluCl or GABAa Receptor hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) receptor->hyperpolarization Prolonged Cl⁻ Influx synapse->receptor Neurotransmitter Binds This compound This compound This compound->receptor Binds and Irreversibly Activates paralysis Flaccid Paralysis & Starvation hyperpolarization->paralysis Blocks Signal Transmission death Parasite Death paralysis->death

Figure 1: this compound's Mechanism at an Invertebrate Inhibitory Synapse

Quantitative Data Summary

The neurotoxic potency of this compound has been quantified in various studies. The following tables summarize key efficacy and comparative potency data.

Table 1: In Vitro Larvicidal Potency of this compound and Other Avermectins

Compound Target Organism Assay Type IC50 (µg/mL) Source(s)
This compound Cephalopina titillator (L3) Larval Viability 0.249 ± 0.116
Ivermectin Cephalopina titillator (L3) Larval Viability 0.0735 ± 0.016
Eprinomectin Cephalopina titillator (L3) Larval Viability 0.46 ± 0.24
Moxidectin Cephalopina titillator (L3) Larval Viability 11.96 ± 2.21
This compound Haemonchus contortus Larval Development Fully effective at 0.001 [10]

| Ivermectin | Haemonchus contortus | Larval Development | Fully effective at 0.001 |[10] |

IC50: The concentration of a drug that gives a half-maximal response.

Table 2: In Vivo Efficacy of this compound (200 µg/kg) Against Cattle Nematodes

Nematode Species Stage Efficacy (%) Source(s)
Ostertagia ostertagi Adult, Immature, Inhibited ≥ 99.6 [11]
Haemonchus placei Adult, Immature ≥ 99.6 [11]
Cooperia spp. Adult, Immature, Inhibited ≥ 99.6 [11]
Dictyocaulus viviparus Adult, Immature ≥ 99.6 [11]

| Nematodirus helvetianus | Adult, L4 Larvae | 73.3 - 75.5 |[11] |

Table 3: Mortality Rate of Triatoma infestans After Feeding on Treated Rats

Compound Administration Mortality Rate (%) Source(s)
This compound Topical / Oral 21.5 [12]
Ivermectin Topical / Oral 16.0 [12]
Eprinomectin Topical / Oral 11.0 [12]

| Control (DMSO) | Topical / Oral | 2.5 |[12] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is the gold standard for characterizing the effects of drugs on ion channels expressed in a heterologous system.

Objective: To measure this compound-induced currents in oocytes expressing specific invertebrate GluCl or GABAa receptor subunits.

Methodology:

  • Receptor Cloning and cRNA Synthesis: The gene(s) encoding the target channel subunits (e.g., C. elegans GluClα and GluClβ) are cloned.[13][14] The DNA is then transcribed in vitro to produce complementary RNA (cRNA).

  • Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and defolliculated. A nanoliter volume of the synthesized cRNA is microinjected into the oocyte cytoplasm. The oocytes are incubated for 2-5 days to allow for protein expression and insertion into the cell membrane.[13]

  • Electrophysiological Recording: An injected oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes (one for voltage sensing, one for current injection) are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -60 to -80 mV).

  • Drug Application: this compound and/or the natural agonist (glutamate or GABA) are applied to the oocyte via the perfusion system.

  • Data Acquisition and Analysis: The current required to maintain the holding potential is recorded. The application of this compound, which opens chloride channels, results in an inward current (flow of positive charge out, or negative charge in) at typical holding potentials. Dose-response curves can be generated to determine parameters like EC50.

Figure 2: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cRNA 1. Synthesize cRNA for Receptor Subunits Oocyte_Harvest 2. Harvest & Prepare Xenopus Oocytes cRNA->Oocyte_Harvest Injection 3. Microinject cRNA into Oocytes Oocyte_Harvest->Injection Incubation 4. Incubate Oocytes (2-5 days) for Expression Injection->Incubation Placement 5. Place Oocyte in Recording Chamber Incubation->Placement Electrodes 6. Impale with Voltage & Current Electrodes Placement->Electrodes Clamp 7. Clamp Membrane Potential (-60mV) Electrodes->Clamp Drug_App 8. Perfuse with this compound &/or Agonist Clamp->Drug_App Record 9. Record Changes in Membrane Current Drug_App->Record Analyze 10. Analyze Data: (Dose-Response, EC50) Record->Analyze

Figure 2: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC)
In Vitro Larval Development/Viability Assay

This assay is used to determine the direct potency of a compound against a target parasite in a controlled environment.

Objective: To determine the IC50 or lethal concentration of this compound against invertebrate larvae.

Methodology:

  • Larval Collection: Parasite larvae (e.g., third-stage larvae (L3) of Cephalopina titillator) are collected from infected hosts or from in vitro cultures.

  • Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in a culture medium to achieve a range of final concentrations.

  • Exposure: A standardized number of larvae are added to each well of a microtiter plate containing the different drug concentrations or a vehicle control.

  • Incubation: The plates are incubated under controlled conditions (temperature, humidity) for a defined period (e.g., 12-24 hours).

  • Assessment of Viability: Larval viability is assessed, often by microscopic examination. Motility is a common indicator; larvae that are immobile, even after gentle prodding, are considered dead or paralyzed.

  • Data Analysis: The percentage of dead or paralyzed larvae at each concentration is calculated. A dose-response curve is plotted, and the IC50 (the concentration that inhibits 50% of the larvae) is determined using non-linear regression.

Logical Pathway of Neurotoxicity

The sequence of events from this compound exposure to parasite death follows a clear, cause-and-effect pathway. This cascade is initiated at the molecular level and culminates in organismal failure.

Figure 3: Logical Cascade of this compound Neurotoxicity A This compound Exposure B Binding to GluCl/GABAa Receptors in CNS A->B C Irreversible Opening of Chloride (Cl⁻) Channels B->C D Sustained Influx of Cl⁻ Ions C->D E Membrane Hyperpolarization D->E F Inhibition of Action Potential Firing E->F G Blockade of Neurotransmission F->G H Flaccid Paralysis (Somatic & Pharyngeal Muscles) G->H I Inability to Feed, Move, or Reproduce H->I J Starvation & Expulsion from Host I->J

Figure 3: Logical Cascade of this compound Neurotoxicity

Resistance Mechanisms

The intensive use of macrocyclic lactones has led to the emergence of resistance in some parasite populations. The primary mechanisms of resistance involve alterations that prevent this compound from effectively modulating its target channels.[15] These mechanisms include:

  • Target Site Modification: Mutations in the genes encoding GluCl or GABAa receptor subunits can alter the this compound binding site.[15] This can reduce the drug's binding affinity or change the conformational response of the channel upon binding, rendering the drug less effective.

  • Increased Drug Efflux: Upregulation of transmembrane transporters, such as P-glycoproteins (P-gp), can actively pump this compound out of the parasite's cells.[15][16] This prevents the drug from reaching a sufficient concentration at its target sites within the CNS.

  • Enhanced Drug Metabolism: An increase in the activity of metabolic enzymes, such as cytochrome P450s, can lead to faster detoxification and clearance of this compound from the parasite's system.[15]

Conclusion

This compound exerts a potent and selective neurotoxic effect on a wide range of invertebrate parasites. Its primary mechanism of action is the irreversible activation of glutamate-gated and GABA-gated chloride channels, leading to synaptic inhibition, flaccid paralysis, and death. The absence of GluCls in vertebrates provides a crucial margin of safety. The quantitative data confirm its high potency, often in the sub-micromolar range. A thorough understanding of its molecular interactions, as elucidated by the experimental protocols described herein, is fundamental for the continued strategic use of this important veterinary drug and for the development of novel anthelmintics to overcome emerging resistance.

References

Methodological & Application

Detecting Doramectin Residues in Milk and Tissues: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doramectin is a broad-spectrum macrocyclic lactone parasiticide widely used in veterinary medicine to treat and control internal and external parasites in cattle, sheep, and swine. The presence of this compound residues in edible products such as milk and tissues is a significant concern for food safety and public health. Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound to ensure consumer safety. This document provides a comprehensive LC-MS/MS protocol for the sensitive and accurate quantification of this compound residues in milk and animal tissues (liver and muscle), intended for researchers, scientists, and professionals in drug development and food safety.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS methods for the determination of this compound in milk and tissues.

Table 1: Quantitative Performance Data for this compound in Milk

ParameterMethod 1 (QuEChERS)Method 2 (Liquid-Liquid Extraction)
Limit of Detection (LOD) 0.1 µg/kg[1]0.06 - 0.19 µg/kg[2]
Limit of Quantification (LOQ) 0.2 µg/kg[1]< 2.5 µg/L[3]
Recovery 75.0 - 122.0%[3]85 - 105%[1]
Linearity (r²) > 0.98[3]> 0.99[1]
Matrix Bovine MilkRaw Milk

Table 2: Quantitative Performance Data for this compound in Tissues

ParameterMethod 1 (Acetonitrile Extraction & SPE)Method 2 (Immunoaffinity Cleanup)
Limit of Detection (LOD) 0.1 µg/kg (muscle)[2]2.5 ng/g (liver & muscle)[1][4][5]
Limit of Quantification (LOQ) 0.2 µg/kg (muscle)[2]5 ng/g (liver & muscle)[1][4][5]
Recovery 93.2 - 124.3% (muscle)62.93 - 84.03% (liver)[1][4]
Linearity (r²) > 0.99Not explicitly stated
Matrix Ovine MuscleBovine Liver & Muscle

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis of this compound in milk and tissues.

Protocol 1: Analysis of this compound in Milk using QuEChERS

This protocol is a rapid and effective method for extracting this compound from milk samples.[3]

1. Sample Preparation (Extraction and Cleanup)

  • Place a 10 mL aliquot of a milk sample into a 50 mL centrifuge tube.

  • Add 10.0 mL of acetonitrile to the tube.

  • Add 4.0 g of anhydrous magnesium sulfate (MgSO₄) and 1.0 g of sodium chloride (NaCl).

  • Shake the tube vigorously for 1 minute.

  • Centrifuge the sample for 5 minutes at 4,000 rpm.

  • Filter the supernatant (acetonitrile layer) through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 column is typically used (e.g., Acquity UPLC HSS-T3).

    • Mobile Phase: A gradient of 0.01% acetic acid in water and methanol is commonly employed.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Quantifier: 916.88 > 593.83 m/z[1]

      • Qualifier: 916.88 > 331.40 m/z[1]

Protocol 2: Analysis of this compound in Tissues (Liver and Muscle)

This protocol describes a robust method for the extraction and analysis of this compound from animal tissues.[1][4][6]

1. Sample Preparation (Extraction and Cleanup)

  • Homogenize a representative portion of the tissue sample (e.g., 5 g).

  • To the homogenized tissue, add 20 mL of acetonitrile and vortex for 1 minute to extract the analyte.

  • Centrifuge the sample to separate the tissue debris.

  • Collect the acetonitrile supernatant.

  • For cleanup, pass the extract through a C8 solid-phase extraction (SPE) cartridge followed by an alumina-B cartridge.[6] Alternatively, an immunoaffinity column can be used for highly selective cleanup.[1][4]

  • Evaporate the purified extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C18 or C8 column is suitable (e.g., XTerra MS C18).[3]

    • Mobile Phase: A mobile phase of acetonitrile and 0.1% formic acid (e.g., 97:3, v/v) is effective.[3]

    • Flow Rate: 0.2 mL/min.[3]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).[3][6]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (ESI+):

      • Quantifier: 921.5 > 353.2 m/z[4]

      • Qualifier: 921.5 > 449.0 m/z[4]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound residues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Milk or Homogenized Tissue extraction Extraction (Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation cleanup Clean-up (SPE or QuEChERS) centrifugation->cleanup evap_recon Evaporation & Reconstitution cleanup->evap_recon lc_separation LC Separation (C18 Column) evap_recon->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

logical_relationship cluster_milk Milk Protocol cluster_tissue Tissue Protocol start Start: Sample Collection (Milk / Tissue) milk_extraction QuEChERS Extraction start->milk_extraction Milk Sample tissue_homogenize Homogenization start->tissue_homogenize Tissue Sample milk_centrifuge Centrifugation milk_extraction->milk_centrifuge milk_filter Filtration milk_centrifuge->milk_filter analysis LC-MS/MS Analysis milk_filter->analysis tissue_extraction Acetonitrile Extraction tissue_homogenize->tissue_extraction tissue_cleanup SPE/Immunoaffinity Cleanup tissue_extraction->tissue_cleanup tissue_evap Evaporation & Reconstitution tissue_cleanup->tissue_evap tissue_evap->analysis end End: Result Quantification analysis->end Final Report

Caption: Logical flow for this compound analysis in different matrices.

References

Application Notes and Protocols for Doramectin Efficacy Studies in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting efficacy studies of doramectin in cattle. The protocols outlined below are based on established veterinary parasitology guidelines and scientific publications, ensuring robust and reliable data generation for regulatory approval and research purposes.

Introduction to this compound and Efficacy Testing

This compound is a broad-spectrum endectocide belonging to the macrocyclic lactone class of anthelmintics.[1] It is highly effective against a wide range of internal and external parasites in cattle, including gastrointestinal roundworms, lungworms, lice, and mites.[1][2] The primary mode of action for this compound is the modulation of chloride ion channel activity in the nervous system of nematodes and arthropods.[1][3] It binds to glutamate-gated chloride channels and acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter, leading to an influx of chloride ions.[1][4] This causes hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[3][4]

The efficacy of an anthelmintic is its ability to kill or remove a target parasite population. Efficacy studies are critical for:

  • Drug Development and Registration: To provide pivotal data for regulatory approval by authorities like the FDA and EMA.[5][6]

  • Monitoring Anthelmintic Resistance: To detect and monitor the development of resistance in parasite populations.[7]

  • Informing Treatment Protocols: To establish effective dose rates and treatment regimens for veterinarians and producers.

Types of Efficacy Studies

The design of a this compound efficacy study depends on its objective. The main types of studies are:

  • Dose Determination Studies: These are typically controlled studies using induced infections to determine the optimal dose of the drug.[5][8]

  • Dose Confirmation Studies: These are controlled studies that confirm the efficacy of the selected dose against a range of key parasite species.[5][8]

  • Field Efficacy Studies: These studies evaluate the efficacy of the drug under natural field conditions with naturally infected animals.[5][8][9]

  • Persistent Efficacy Studies: These studies determine the duration of protection provided by the drug against new infections.[5][8][10]

Data Presentation

Quantitative data from efficacy studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: this compound Dosage and Administration for Efficacy Studies in Cattle

FormulationRecommended DosageRoute of AdministrationReference
Injectable Solution200 mcg/kg of body weightSubcutaneous (SC) or Intramuscular (IM)[3][11][12][13]
Pour-On Solution500 mcg/kg of body weightTopical[9]

Table 2: Summary of this compound Efficacy Against Common Cattle Nematodes (from Controlled Studies)

Parasite SpeciesStageEfficacy (%)Reference
Ostertagia ostertagiAdult & Immature (including inhibited)≥99.6
Haemonchus placeiAdult & Immature≥99.6
Trichostrongylus axeiAdult & Immature≥99.6
Cooperia oncophoraAdult & Immature (including inhibited)≥99.6
Cooperia punctataAdult & Immature≥99.6
Oesophagostomum radiatumAdult & Immature≥99.6
Dictyocaulus viviparusAdult & Immature≥99.6
Nematodirus helvetianusAdult & L4 Larvae73.3 - 75.5

Table 3: Sample Data Collection Sheet for a Fecal Egg Count Reduction Test (FECRT)

Animal IDPre-Treatment (Day 0) Fecal Egg Count (EPG)Post-Treatment (Day 14) Fecal Egg Count (EPG)
Group Mean
% Reduction

Experimental Protocols

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for evaluating the efficacy of anthelmintics against gastrointestinal nematodes in a field setting.[7]

1. Animal Selection and Group Formation:

  • Select a minimum of 10-20 cattle per treatment group. Weaned animals in their first grazing season are often ideal.
  • Animals should not have been treated with an anthelmintic in the preceding 6 weeks (or longer for long-acting formulations).
  • Randomly allocate animals to a treatment group (e.g., this compound) and a control group (e.g., saline or untreated).

2. Pre-Treatment Fecal Sampling (Day 0):

  • Collect individual rectal fecal samples (at least 20g) from each animal.
  • Label each sample clearly with the animal's ID.
  • Store samples in a cool environment (4-8°C) and transport to the laboratory for analysis within 48 hours. Do not freeze the samples.

3. Treatment Administration (Day 0):

  • Weigh each animal to ensure accurate dosing.
  • Administer this compound according to the manufacturer's instructions for the chosen formulation (injectable or pour-on).
  • Administer a placebo (e.g., saline) to the control group.

4. Post-Treatment Fecal Sampling (Day 14):

  • Collect individual rectal fecal samples from the same animals sampled on Day 0. The recommended post-treatment sampling interval for macrocyclic lactones like this compound is 14-17 days.

5. Fecal Egg Count Analysis:

  • Use a sensitive and standardized method for fecal egg counting, such as the McMaster technique or Mini-FLOTAC.
  • The analytical sensitivity should be appropriate, especially when low egg counts are expected.

6. Calculation of Efficacy:

  • Calculate the percentage reduction in fecal egg count for the treated group using the following formula: % Reduction = [1 - (Mean EPG Post-Treatment / Mean EPG Pre-Treatment)] x 100
  • A reduction of 95% or greater is considered highly effective. A reduction below 90% suggests potential anthelmintic resistance.

Protocol 2: Controlled Efficacy Study (Dose Confirmation)

This protocol is designed for a more rigorous evaluation of efficacy, typically involving induced infections and parasite recovery at necropsy. It follows guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and VICH.[5][8]

1. Animal Selection and Acclimation:

  • Use parasite-naïve calves to avoid pre-existing immunity.[5][8]
  • House animals individually or in pens that prevent fecal contamination and reinfection.
  • Allow for an acclimation period before the start of the study.

2. Experimental Infection:

  • Infect each calf orally with a known number of infective third-stage (L3) larvae of the target parasite species. The number of larvae will depend on the parasite species.[8]
  • Allow sufficient time for the parasites to establish and mature to the desired stage (e.g., 28-32 days for most adult nematodes).

3. Group Allocation and Treatment:

  • Randomly allocate animals to a this compound-treated group and a saline-treated control group. A minimum of 6 animals per group is recommended.[5]
  • Administer the treatment as described in the FECRT protocol.

4. Necropsy and Parasite Recovery:

  • At a predetermined time post-treatment (e.g., 14-18 days), humanely euthanize the animals.
  • Systematically collect the entire gastrointestinal tract (or specific organs for other parasites).
  • Process the contents and tissues of each organ using standardized parasitological techniques to recover and count all adult and larval stages of the target parasites.

5. Calculation of Efficacy:

  • Calculate the percentage efficacy based on the reduction in worm burdens in the treated group compared to the control group.
  • % Efficacy = [1 - (Mean worm count in treated group / Mean worm count in control group)] x 100
  • For a product to be considered efficacious, it must remove 90% or more of the worm burden.[13]

Mandatory Visualizations

This compound Efficacy Study Workflow

G cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis and Reporting A Define Objectives (e.g., Dose Confirmation, Field Efficacy) B Protocol Development (Animal Selection, Treatment Groups, Endpoints) A->B C Ethical Review and Approval B->C D Animal Selection and Acclimation C->D E Random Allocation to Groups (Control vs. This compound) D->E F Pre-Treatment Sampling (Day 0) (Fecal Samples/Initial Weights) E->F G Treatment Administration F->G H Post-Treatment Sampling (e.g., Day 14 for FECRT) G->H I Necropsy (for Controlled Studies) H->I J Laboratory Analysis (Fecal Egg Counts/Worm Burden) H->J I->J K Statistical Analysis (% Reduction/Efficacy) J->K L Final Report and Publication K->L

Caption: Workflow for a typical this compound efficacy study in cattle.

Signaling Pathway of this compound in Parasites

G cluster_parasite Parasite Nerve/Muscle Cell Membrane cluster_channels Chloride Ion Channels cluster_intracellular Intracellular Effects This compound This compound GABA GABA Receptor (Ligand-gated Cl- channel) This compound->GABA Binds/Activates GluCl Glutamate-gated Cl- Channel This compound->GluCl Binds/Activates Cl_influx Chloride Ion (Cl-) Influx GABA->Cl_influx Opens GluCl->Cl_influx Opens Hyperpolarization Hyperpolarization of Cell Membrane Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: this compound's mode of action on parasite nerve and muscle cells.

References

Protocol for Subcutaneous Administration of Dorame-ctin in Research Animals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doramectin is a macrocyclic lactone anthelmintic agent used in veterinary medicine to treat and control internal and external parasites. In a research setting, subcutaneous (SC) administration is a common route for evaluating its efficacy, pharmacokinetics, and safety in various animal models. This document provides a detailed protocol for the subcutaneous administration of dorame-ctin to research animals, with a focus on ensuring accurate dosing, minimizing animal stress, and maintaining experimental integrity.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound following subcutaneous administration in various animal species. These values can vary based on the specific formulation of this compound used and the physiological state of the animals.

Table 1: Pharmacokinetic Parameters of Subcutaneous this compound in Various Species

Animal SpeciesDosage (mg/kg)Cmax (ng/mL)Tmax (days)AUC (ng·day/mL)Terminal Half-life (days)Reference
Alpacas0.26.05 ± 5.343.83 ± 2.4862.12 ± 18.866.2 ± 4.9[1]
Cattle0.227.8 ± 7.9Not Specified457 ± 66Not Specified[2]
Rabbits0.3Not SpecifiedNot Specified258.404.48[3]
Dogs0.254.78 ± 11.991.70 ± 0.76292.10 ± 78.76Not Specified[4]

Table 2: Acute Toxicity of this compound in Rodents

SpeciesRouteVehicleLD50 (mg/kg)Clinical SignsReference
MiceOralSesame Oil75-500Decreased activity, tremors, ataxia[5]
RatsOralSesame Oil50-200Decreased activity, tremors, ataxia[5]

Experimental Protocols

This section outlines the detailed methodology for the preparation and subcutaneous administration of this compound in research animals, with a focus on rodents.

Materials
  • This compound injectable solution (typically 1% w/v, 10 mg/mL)[6]

  • Sterile vehicle for dilution (e.g., sesame oil, sterile saline, or as specified in the experimental design)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles of appropriate gauge for the animal model (e.g., 25-27G for mice and rats)[7]

  • 70% ethanol or other suitable disinfectant for sterilizing the injection site and vial septum

  • Appropriate personal protective equipment (PPE): lab coat, gloves

  • Animal scale for accurate body weight measurement

  • Sharps container for needle disposal

Preparation of this compound Solution

Commercially available this compound is often formulated for large animals at a concentration of 10 mg/mL.[6] For smaller research animals, dilution is necessary to ensure accurate dosing.

  • Calculate the required concentration: Determine the desired final concentration of the dosing solution based on the target dosage (e.g., mg/kg) and the average injection volume for the animal model (e.g., 0.1 mL for a 25g mouse).

  • Aseptic Technique: Perform all dilutions in a laminar flow hood or using aseptic techniques to maintain sterility.

  • Dilution: Withdraw the calculated volume of the stock this compound solution using a sterile syringe and needle. Transfer it to a sterile vial containing the appropriate volume of the chosen sterile vehicle.

  • Mixing: Gently mix the solution to ensure homogeneity. Avoid vigorous shaking that may introduce air bubbles.

  • Labeling: Clearly label the vial with the drug name, concentration, date of preparation, and initials of the preparer.

Animal Preparation and Restraint
  • Acclimatization: Allow animals to acclimate to the laboratory environment before the experiment.

  • Weighing: Accurately weigh each animal immediately before dosing to calculate the precise injection volume.

  • Restraint:

    • Mice: Manually restrain the mouse by gently scruffing the loose skin on its back and neck.[8]

    • Rats: For smaller rats, a similar scruffing technique can be used. For larger rats, one person can restrain the animal while another performs the injection.[8]

Subcutaneous Administration Procedure
  • Injection Site: The preferred site for subcutaneous injection in rodents is the loose skin over the back, between the shoulder blades.[8]

  • Sterilization: Swab the injection site with 70% ethanol and allow it to dry.

  • Injection:

    • Tent the skin at the injection site.

    • Insert the needle, bevel up, at the base of the tented skin.

    • Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.[9]

    • Inject the calculated volume of the this compound solution slowly and steadily.[10]

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.

  • Animal Monitoring:

    • Observe the animal for a short period after injection for any immediate adverse reactions.

    • Monitor animals regularly for any signs of toxicity, such as decreased activity, tremors, or ataxia.[5]

    • Check the injection site for any signs of inflammation, swelling, or infection.

Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the subcutaneous administration of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_post_dosing Post-Dosing Phase animal_acclimatization Animal Acclimatization animal_weighing Animal Weighing animal_acclimatization->animal_weighing Proceed to Dosing doramectin_prep This compound Solution Preparation & Dilution dose_calculation Dose Calculation doramectin_prep->dose_calculation animal_weighing->dose_calculation animal_restraint Animal Restraint dose_calculation->animal_restraint sc_injection Subcutaneous Injection animal_restraint->sc_injection animal_monitoring Animal Monitoring (Adverse Effects) sc_injection->animal_monitoring data_collection Data Collection (e.g., Blood Sampling) animal_monitoring->data_collection

Caption: Experimental workflow for subcutaneous this compound administration.

logical_relationships This compound This compound subcutaneous_route Subcutaneous Administration This compound->subcutaneous_route systemic_circulation Systemic Circulation subcutaneous_route->systemic_circulation pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) systemic_circulation->pharmacokinetics pharmacodynamics Pharmacodynamics (Therapeutic Effect) systemic_circulation->pharmacodynamics adverse_effects Potential Adverse Effects (Neurotoxicity) systemic_circulation->adverse_effects

Caption: Logical relationships in this compound subcutaneous administration.

References

Application Notes and Protocols for Pour-On Doramectin in Large Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for applying pour-on doramectin in large animal studies, with a primary focus on cattle, for which extensive data is available. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations to aid in the design and execution of efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize key quantitative data for the pour-on application of this compound in cattle, derived from multiple studies. This information is crucial for dose determination, efficacy evaluation, and understanding the pharmacokinetic profile of the drug.

Table 1: this compound Pour-On Dosage and Formulation for Cattle

ParameterValueReference
Active Ingredient This compound[1]
Concentration 5 mg/mL[1][2]
Recommended Dosage 500 mcg/kg of body weight[1][2][3][4]
Application Rate 1 mL per 10 kg (22 lbs) of body weight[1][2][3]
Route of Administration Topical (Pour-On)[1][2]

Table 2: Efficacy of this compound Pour-On Against Key Parasites in Cattle

Parasite SpeciesTypeEfficacy/Persistent EfficacyReference
Cooperia oncophoraGastrointestinal RoundwormProtection from reinfection for 28 days[2][4]
Dictyocaulus viviparusLungwormProtection from reinfection for 28 days; >91.9% efficacy up to 35 days post-treatment[2][4][5]
Ostertagia ostertagiGastrointestinal RoundwormProtection from reinfection for 28 days; >91.9% efficacy up to 35 days post-treatment[2][4][5]
Oesophagostomum radiatumGastrointestinal RoundwormProtection from reinfection for 28 days; >91.9% efficacy up to 28 days post-treatment[2][4][5]
Cooperia punctataGastrointestinal RoundwormProtection from reinfection for 35 days; >91.9% efficacy up to 28 days post-treatment[2][4][5]
Haemonchus placeiGastrointestinal RoundwormProtection from reinfection for 35 days; >91.9% efficacy up to 35 days post-treatment[2][4][5]
Bovicola (Damalinia) bovisBiting LiceProtection from reinfestation for 77 days[2][4]
Linognathus vituliSucking LiceProtection from reinfestation for 42 days[2][4]
Haematobia irritansHorn FliesPersistent activity for 7 days[6]
Boophilus microplusCattle Tick88.6% therapeutic control[7]

Table 3: Pharmacokinetic Parameters of Pour-On this compound (500 mcg/kg) in Cattle

ParameterMean Value (± SD)Reference
Cmax (Maximum Plasma Concentration) 12.2 (± 4.8) ng/mL[8][9][10]
Tmax (Time to Maximum Concentration) 4.3 (± 1.6) days[8][9][10]
AUC (Area Under the Curve) 168.0 (± 41.7) ng·day/mL[8][9]
MRT (Mean Residence Time) 12.8 (± 1.9) days[8][9][10]

Experimental Protocols

The following protocols are designed to provide a detailed methodology for conducting studies on the efficacy and pharmacokinetics of pour-on this compound in cattle.

General Efficacy Study Protocol for this compound Pour-On in Cattle

This protocol outlines a typical field study to evaluate the therapeutic efficacy of this compound pour-on against naturally acquired gastrointestinal nematode infections.

2.1.1. Animal Selection and Housing

  • Select cattle of similar age, weight, and breed with naturally acquired parasitic infections.

  • House the animals in pens by treatment group to prevent cross-contamination.[2]

  • Acclimate animals to their housing and diet for a period of at least 7 days prior to the start of the study.

2.1.2. Experimental Design

  • Randomly allocate a sufficient number of cattle (e.g., 40 to 100) to either a treatment group or a negative control group (e.g., saline or vehicle).[3] Allocation can be based on pre-treatment body weight to ensure even distribution.[3]

  • Include a sufficient number of animals in the control group (e.g., at least 6) to ensure an adequate level of infestation for statistical comparison.[2]

2.1.3. Treatment Administration

  • Weigh each animal immediately prior to treatment to ensure accurate dosing.[1]

  • Calculate the required dose of this compound pour-on solution (5 mg/mL) at a rate of 500 mcg/kg of body weight (1 mL/10 kg).[1][3]

  • Apply the solution topically along the midline of the back in a narrow strip from the withers to the tailhead.[1][7]

  • Administer the vehicle or saline solution to the control group in the same manner.[3]

  • Observe the animals for any adverse reactions immediately following treatment and at regular intervals throughout the study.[3]

2.1.4. Data Collection

  • Collect fecal samples from each animal at pre-determined intervals, for example, on Day -7 (pretreatment), Day 0 (treatment day), Day 7, Day 14, and Day 21 post-treatment.[3]

  • Perform fecal egg count (FEC) determinations for each sample to assess the reduction in parasite load.[3]

2.1.5. Efficacy Calculation

  • Calculate the percentage reduction in FEC for the this compound-treated group compared to the control group at each time point.

  • A statistically significant difference (P<0.05) and a high percentage of efficacy (e.g., 95%) are typically required to demonstrate effectiveness.[2]

Pharmacokinetic Study Protocol for this compound Pour-On in Cattle

This protocol details the methodology for determining the plasma pharmacokinetic profile of pour-on this compound.

2.2.1. Animal Selection and Catheterization

  • Select a group of healthy, parasite-free cattle.

  • If frequent blood sampling is required, consider jugular catheterization for ease of collection.

2.2.2. Treatment Administration

  • Weigh each animal to determine the precise dose.

  • Administer a single topical dose of this compound pour-on at 500 mcg/kg along the midline of the back.[8][9]

2.2.3. Blood Sample Collection

  • Collect blood samples at pre-defined time points. For a comprehensive profile, this may include: 0 (pre-treatment), and at various intervals up to 50 days post-treatment.[8][9]

  • Collect blood into heparinized tubes and centrifuge to separate the plasma.

  • Store plasma samples at an appropriate temperature (e.g., -20°C or lower) until analysis.

2.2.4. Plasma Analysis

  • Analyze plasma samples for this compound concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC).[8]

2.2.5. Pharmacokinetic Analysis

  • Determine the following pharmacokinetic parameters from the plasma concentration-time data for each animal: Cmax, Tmax, AUC, and MRT.[8][9]

Application Notes for Other Large Animal Species

Sheep: While injectable formulations of this compound have been evaluated in sheep for parasites such as Psoroptes ovis, specific data on the efficacy and pharmacokinetics of a pour-on formulation is limited in the reviewed literature.[11][12] Researchers should exercise caution when extrapolating cattle data to sheep and may need to conduct pilot studies to determine appropriate dosing and efficacy. The general principles of pour-on application along the dorsal midline would likely apply.

Visualizations

The following diagrams illustrate key workflows and relationships in the application of pour-on this compound.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Phase A Animal Selection & Acclimation B Randomization into Groups A->B C Pre-Treatment Sampling (Day -7) B->C D Body Weight Measurement C->D E Dose Calculation (500 mcg/kg) D->E F Topical Application (Day 0) E->F G Post-Treatment Sampling (e.g., Days 7, 14, 21) F->G H Fecal Egg Count Analysis G->H I Efficacy Calculation H->I

Caption: Experimental workflow for a this compound pour-on efficacy study in cattle.

G A Pour-On Application (Topical) B Dermal Absorption A->B C Systemic Circulation (Plasma Concentration) B->C D Distribution to Tissues C->D E Interaction with Parasite Nervous System D->E F Paralysis and Death of Parasite E->F G Therapeutic Efficacy F->G

Caption: Logical pathway from pour-on application to therapeutic efficacy of this compound.

References

Application Notes and Protocols for Doramectin Analysis in Bovine Liver Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doramectin is a broad-spectrum macrocyclic lactone antiparasitic agent used in veterinary medicine to treat and control internal and external parasites in cattle. Monitoring its residue levels in edible tissues, such as the liver, is crucial to ensure food safety and compliance with regulatory standards. This document provides a detailed protocol for the sample preparation and analysis of this compound in bovine liver tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overview of the Analytical Workflow

The analytical process for determining this compound levels in bovine liver involves several key stages: sample homogenization, extraction of the analyte from the tissue matrix, cleanup to remove interfering substances, and finally, instrumental analysis for detection and quantification. The overall workflow is depicted in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenization Homogenization of Bovine Liver Tissue extraction Extraction with Acetonitrile homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 collection1 Collect Supernatant centrifugation1->collection1 re_extraction Re-extraction of Pellet centrifugation1->re_extraction Pellet collection2 Combine Supernatants collection1->collection2 centrifugation2 Centrifugation re_extraction->centrifugation2 centrifugation2->collection2 sample_loading Load Combined Supernatant collection2->sample_loading spe_conditioning SPE Cartridge (C18) Conditioning spe_conditioning->sample_loading washing Wash Cartridge sample_loading->washing elution Elute this compound washing->elution derivatization Derivatization (for HPLC-FLD) elution->derivatization To HPLC-FLD lcmsms LC-MS/MS Analysis elution->lcmsms elution->lcmsms To LC-MS/MS hplc_fld HPLC-FLD Analysis derivatization->hplc_fld quantification Quantification hplc_fld->quantification lcmsms->quantification

Figure 1: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data from various validated methods for this compound analysis in bovine liver.

Analytical MethodAnalyte(s)Fortification Levels (ng/g or ppb)Recovery (%)Limit of Detection (LOD) (ng/g or ppb)Limit of Quantification (LOQ) (ng/g or ppb)Reference
HPLC-FLDThis compound, Ivermectin, Moxidectin7.5, 15, 30, 60Not explicitly stated for this compound aloneNot explicitly stated7.5[1]
LC-MS/MSThis compound, Eprinomectin, Abamectin, Ivermectin25, 50, 100Not explicitly statedNot explicitly stated25 (lowest fortification level confirmed)[2]
LC-MS/MSThis compound, Avermectin, Ivermectin, Eprinomectin5, 5062.93 - 84.032.55[3]
HPLC-FLDThis compound, Abamectin, Moxidectin, Ivermectin, Milbemectin A3 & A40.05 - 3 ppm (in muscle)73.3 - 110 (in muscle)5 (in muscle)Below MRL[4]
HPLC-FLDThis compound, Eprinomectin, Abamectin, Ivermectin5, 10, 5070.31 - 87.110.5 - 1.01 - 2[5]
HPLC-MS/MSThis compoundNot explicitly statedNot explicitly statedNot explicitly stated2.5[6]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Abamectin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1-methylimidazole

  • Trifluoroacetic anhydride

  • Formic acid

  • Sodium sulfate (anhydrous)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Alumina cartridges

  • Bovine liver tissue (control and samples)

Sample Homogenization
  • Excise a representative portion of the bovine liver tissue, removing any excess fat.[1]

  • Mince and homogenize the tissue sample until a uniform consistency is achieved.

  • Store the homogenized samples frozen (≤ -10°C) until analysis.[1]

Extraction
  • Weigh 2.5 g of the homogenized liver tissue into a 50 mL centrifuge tube.[5]

  • For recovery experiments, fortify the sample with a known concentration of this compound standard solution and let it stand for 15 minutes.[5]

  • Add 8 mL of acetonitrile to the sample tube.[1]

  • Vortex the tube vigorously for 1 minute and then centrifuge at approximately 1500 RPM for 3 minutes.[1]

  • Decant the supernatant and collect it.

  • To the remaining pellet, add another 8 mL of acetonitrile, vortex, and centrifuge again.[1]

  • Combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup

This protocol is based on methods using C18 cartridges.[4][5]

  • Condition the C18 SPE cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry out.

  • Load the sample: Load the combined acetonitrile extract onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a suitable solvent, such as a mixture of acetonitrile and water, to remove interfering substances.

  • Elute this compound: Elute the retained this compound from the cartridge using an appropriate volume of a stronger organic solvent, such as acetonitrile or methanol.

  • Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 65°C.[1]

  • Reconstitute: Reconstitute the dried residue in a small, precise volume (e.g., 0.5 mL) of acetonitrile or mobile phase for analysis.[1]

Derivatization for HPLC-Fluorescence Detection
  • To the reconstituted sample, add 200 µL of a 1-methylimidazole/acetonitrile solution.[1]

  • Vortex the mixture for at least 10 seconds.[1]

  • This derivatization step forms a fluorescent derivative of this compound, which is necessary for sensitive detection by a fluorescence detector.[1][4]

Instrumental Analysis
  • HPLC Column: C18 column (e.g., 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water.

  • Detection: Fluorescence detector with excitation at approximately 365 nm and emission at approximately 470 nm.[4]

  • Injection Volume: 20-100 µL.

  • Quantification: Based on a calibration curve prepared from this compound standards subjected to the same derivatization procedure.

  • LC Column: A suitable C18 or equivalent column for reversed-phase chromatography.

  • Mobile Phase: Typically a gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation. For example, precursor ion m/z 916.88 and product ions such as m/z 593.83 and m/z 331.40 have been reported.[7]

  • Quantification: Based on a calibration curve prepared from this compound standards. An internal standard (e.g., abamectin) is recommended for improved accuracy and precision.[1]

Quality Control and Method Validation

  • Calibration Curve: A multi-point calibration curve should be prepared using this compound standards in the expected concentration range of the samples.[1]

  • Internal Standard: The use of an internal standard, such as abamectin, is recommended to compensate for matrix effects and variations in extraction efficiency.[1]

  • Recovery Studies: Spike control bovine liver samples with known concentrations of this compound to determine the recovery of the method.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ to establish the sensitivity of the method.

  • Precision and Accuracy: Evaluate the precision (repeatability and intermediate precision) and accuracy of the method by analyzing replicate fortified samples at different concentrations.

Conclusion

The described protocols provide a robust framework for the reliable determination of this compound residues in bovine liver tissue. The choice between HPLC-FLD and LC-MS/MS will depend on the required sensitivity, selectivity, and the availability of instrumentation. LC-MS/MS is generally preferred for confirmatory analysis due to its high specificity. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and defensible results.

References

Application Notes and Protocols for In Vitro Parasite Culture Techniques for Doramectin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doramectin, a macrocyclic lactone, is a broad-spectrum endectocide widely used in veterinary medicine to control a variety of internal and external parasites.[1][2] Its mechanism of action involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to hyperpolarization, paralysis, and eventual death of the parasite.[3][4][5] The emergence of anthelmintic resistance necessitates the use of standardized in vitro susceptibility assays to monitor drug efficacy and to screen for new therapeutic agents.[6]

These application notes provide detailed protocols for the in vitro culture of key parasitic nematodes and mites and for performing this compound susceptibility testing. The methodologies described herein are essential for researchers in parasitology, veterinary sciences, and pharmaceutical development.

Data Presentation: this compound Susceptibility

The following table summarizes quantitative data on the in vitro susceptibility of various parasites to this compound and other macrocyclic lactones. These values, typically expressed as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), are crucial for comparing the potency of anthelmintics and for monitoring resistance.

Parasite SpeciesLife StageAssay TypeDrugIC50 / LC50 (µM)Reference
Haemonchus contortusThird-stage larvae (L3)Larval Development AssayThis compound~0.02 - 0.04[3]
Haemonchus contortusThird-stage larvae (L3)Larval Development AssayIvermectin~0.02[3]
Haemonchus contortusThird-stage larvae (L3)Larval Development AssayMoxidectin~0.02[3]
Haemonchus contortusThird-stage larvae (L3)Larval Development AssayAbamectin~0.01[3]
Dirofilaria immitisThird-stage larvae (L3)Larval Migration Inhibition AssayIvermectin4.56[7]
Dirofilaria immitisThird-stage larvae (L3)Larval Migration Inhibition AssayEprinomectin2.02[7]
Trichinella spiralisMuscle LarvaeLarvicidal AssayNifedipine1.24 (µg/ml)[8]
Trichinella spiralisAdult WormsAdulticidal AssayNifedipine1.87 (µg/ml)[8]
Psoroptes cuniculiAdult MitesAcaricidal AssayIvermectin-[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended to be a starting point and may require optimization based on laboratory conditions and specific parasite isolates.

Protocol 1: Haemonchus contortus Larval Development Assay (L3 to L4)

This assay assesses the ability of this compound to inhibit the development of infective third-stage larvae (L3) to the fourth-stage (L4).

Materials:

  • Haemonchus contortus third-stage larvae (L3)

  • RPMI-1640 medium supplemented with L-glutamine, 25 mM HEPES, and 10% fetal bovine serum (FBS)

  • Antibiotic-antimycotic solution (e.g., penicillin-streptomycin, amphotericin B)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Larvae Preparation: Collect H. contortus L3 from fecal cultures. Exsheath the larvae by incubation in a solution of 0.1% sodium hypochlorite for 10-15 minutes at 37°C. Wash the exsheathed larvae (xL3) three times with sterile phosphate-buffered saline (PBS).

  • Assay Setup: Dispense 100 µL of supplemented RPMI-1640 medium into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in the medium. Add 50 µL of the appropriate this compound dilution to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Add approximately 50-100 xL3 suspended in 50 µL of medium to each well.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 7 days.

  • Assessment: After incubation, add a drop of Lugol's iodine to each well to kill and straighten the larvae. Examine the larvae under an inverted microscope and count the number of L3 and L4 larvae.

  • Data Analysis: Calculate the percentage of larval development inhibition for each this compound concentration compared to the control. Determine the IC50 value using a suitable statistical software.

Protocol 2: Haemonchus contortus Adult Motility Assay

This assay evaluates the effect of this compound on the motility of adult H. contortus worms.

Materials:

  • Adult Haemonchus contortus worms

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (in DMSO)

  • Petri dishes or 24-well plates

  • Incubator (37°C)

  • Dissecting microscope

Procedure:

  • Worm Collection: Collect adult H. contortus from the abomasum of infected sheep at necropsy. Wash the worms thoroughly with pre-warmed PBS (37°C).

  • Assay Setup: Place 5-10 adult worms in each well of a 24-well plate or a small Petri dish containing 2 mL of PBS.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a negative control (PBS only).

  • Incubation: Incubate the plates at 37°C.

  • Motility Scoring: Observe the motility of the worms under a dissecting microscope at various time points (e.g., 1, 2, 4, 6, and 24 hours). Score motility on a scale of 0 (no movement, dead) to 5 (vigorous, sinusoidal movement). A worm is considered dead if it shows no movement upon gentle prodding.

  • Data Analysis: Calculate the percentage of motile worms at each concentration and time point. Determine the concentration of this compound that causes paralysis or death in 50% of the worms (EC50 or LC50).

Protocol 3: Dirofilaria immitis Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of this compound to inhibit the migration of D. immitis third-stage larvae (L3) through a fine mesh.

Materials:

  • Dirofilaria immitis third-stage larvae (L3)

  • RPMI-1640 medium supplemented with antibiotics

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Migration chambers (e.g., custom-made or commercially available inserts with a 20-30 µm nylon mesh)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Larvae Preparation: Obtain D. immitis L3 from infected mosquitoes. Wash the larvae in sterile RPMI-1640 medium.

  • Incubation with Drug: In a 24-well plate, incubate approximately 30-50 L3 per well in 1 mL of RPMI-1640 containing various concentrations of this compound for 24-48 hours at 37°C and 5% CO2. Include appropriate controls.

  • Migration: After incubation, transfer the contents of each well to a migration chamber. Place the migration chamber in a fresh 24-well plate containing 1 mL of fresh medium per well.

  • Allow the larvae to migrate through the mesh for 2-4 hours at 37°C.

  • Quantification: Carefully remove the migration chamber. Count the number of larvae that have successfully migrated into the lower well using an inverted microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the control. Determine the IC50 value.[11]

Protocol 4: Psoroptes cuniculiIn Vitro Maintenance and Acaricide Susceptibility Assay

This protocol describes the short-term in vitro maintenance of Psoroptes cuniculi mites for acaricide susceptibility testing.

Materials:

  • Psoroptes cuniculi mites (mixed life stages)

  • Petri dishes (35 mm)

  • Filter paper

  • Distilled water

  • This compound stock solution (in a suitable solvent like acetone or ethanol)

  • Incubator (25-27°C, 80-90% relative humidity)

  • Stereomicroscope

Procedure:

  • Mite Collection: Collect ear crusts from rabbits infested with P. cuniculi. Isolate the mites from the crusts under a stereomicroscope.

  • Assay Setup: Place a piece of filter paper in a 35 mm Petri dish and moisten it with a few drops of distilled water to maintain humidity.

  • Transfer 10-20 live adult mites onto the filter paper.

  • Acaricide Application: Apply a small volume (e.g., 1 µL) of the desired this compound concentration directly to the dorsal surface of each mite using a microapplicator. Include a solvent control and an untreated control.

  • Incubation: Place the Petri dishes in an incubator at 25-27°C and 80-90% relative humidity.

  • Mortality Assessment: Observe the mites under a stereomicroscope at 24, 48, and 72 hours post-treatment. A mite is considered dead if it is immobile and does not respond to gentle prodding with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration and time point. Determine the LC50 value using probit analysis or a similar statistical method.

Visualizations

This compound's Mechanism of Action

This compound, like other macrocyclic lactones, primarily targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.[4][5]

Doramectin_Mechanism cluster_Neuron Parasite Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Increased Cl- influx Chloride_in Cl- Paralysis Paralysis & Death Hyperpolarization->Paralysis This compound This compound This compound->GluCl Binds and potentiates Glutamate Glutamate (Neurotransmitter) Glutamate->GluCl Binds and opens

Caption: this compound binds to and potentiates glutamate-gated chloride channels.

Experimental Workflow for In Vitro this compound Susceptibility Testing

The following diagram outlines a general workflow for conducting in vitro susceptibility assays.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay cluster_Analysis 3. Data Collection & Analysis Parasite_Culture Parasite Culture/ Collection Assay_Setup Assay Setup (e.g., 96-well plate) Parasite_Culture->Assay_Setup Drug_Dilution This compound Serial Dilution Drug_Dilution->Assay_Setup Incubation Incubation (Controlled Environment) Assay_Setup->Incubation Data_Collection Data Collection (e.g., Motility Scoring, Larval Counting) Incubation->Data_Collection Data_Analysis Data Analysis (IC50/LC50 Determination) Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General workflow for in vitro this compound susceptibility testing.

References

Application Notes and Protocols for Doramectin as a Tool Compound in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Doramectin is a macrocyclic lactone of the avermectin family, widely used in veterinary medicine for its potent antiparasitic properties.[1][2] Like its close analogue ivermectin, this compound's primary mechanism of action in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[3][4][5][6] While GluCls are exclusive to invertebrates, avermectins, including this compound, have been shown to interact with other Cys-loop ligand-gated ion channels in vertebrates, albeit at higher concentrations.[7][8][9] This cross-reactivity makes this compound a valuable, though less commonly used, tool compound for exploring specific pathways in neuroscience research, particularly in studies related to GABAergic neurotransmission and neuroinflammation. These notes provide an overview of its applications and detailed protocols for its use in a research setting.

Mechanism of Action in Vertebrate Nervous Systems

In vertebrates, this compound's effects are primarily attributed to its interaction with GABA-A receptors (GABAARs) and potentially other ion channels like the P2X4 receptor.

  • GABAergic Modulation : this compound can act as a positive allosteric modulator of GABAARs.[10] By binding to the receptor, it enhances the influx of chloride ions in response to GABA, leading to hyperpolarization of the neuronal membrane.[10][11] This increased inhibition of neuronal activity underlies its observed anxiolytic and anticonvulsant properties.[10]

  • P2X Receptor Modulation : Drawing parallels from ivermectin, this compound may also modulate purinergic P2X4 receptors, which are ATP-gated ion channels.[12][13] P2X4 receptors are notably expressed on microglia, the resident immune cells of the central nervous system (CNS).[13][14] Potentiation of P2X4 receptor signaling has been shown to shift microglia from a pro-inflammatory to an anti-inflammatory and phagocytic phenotype, suggesting a potential role for this compound in neuroinflammatory studies.[13]

cluster_0 GABAergic Synapse DOR This compound GABA_R GABA-A Receptor (Postsynaptic Neuron) DOR->GABA_R Positive Allosteric Modulation Cl_Channel Chloride (Cl-) Influx GABA_R->Cl_Channel Enhances Hyperpol Membrane Hyperpolarization Cl_Channel->Hyperpol Leads to Reduced_Exc Reduced Neuronal Excitability Hyperpol->Reduced_Exc Effect Anxiolytic & Anticonvulsant Effects Reduced_Exc->Effect

Caption: this compound's signaling pathway at the GABAergic synapse.

Application Notes

A Tool for Studying GABAergic Neurotransmission

This compound's profile as a GABAergic modulator makes it suitable for studies investigating anxiety and seizure-related neural circuits. Research in rodent models has demonstrated that subcutaneous administration of this compound produces measurable anxiolytic and anticonvulsant effects.[10] It can be used to probe the role of GABAergic inhibition in various behavioral paradigms.

  • Anxiolytic Research : In elevated plus-maze and hole-board tests, this compound increased exploratory behavior in open arms and the frequency of head-dipping, respectively, which are indicative of reduced anxiety.[10]

  • Anticonvulsant Research : this compound provided protection against picrotoxin-induced convulsions, confirming its functional interaction with the GABA-A receptor complex.[10]

A Potential Modulator of Neuroinflammation

Based on the known effects of the closely related compound ivermectin, this compound can be hypothesized to serve as a tool for studying microglial activity and neuroinflammation via P2X4 receptors. Potentiation of P2X4Rs on microglia has been shown to promote an anti-inflammatory (M2) phenotype, enhance myelin phagocytosis, and support remyelination.[13] This application is particularly relevant for research into demyelinating diseases like multiple sclerosis or other conditions with a significant neuroinflammatory component.

cluster_1 Microglial Modulation DOR This compound (Hypothesized) P2X4R P2X4 Receptor (on Microglia) DOR->P2X4R Potentiates (like Ivermectin) M1 Pro-inflammatory Phenotype (M1) P2X4R->M1 Inhibits Shift To M2 Anti-inflammatory Phenotype (M2) P2X4R->M2 Promotes Shift To Phago Enhanced Phagocytosis (e.g., Myelin Debris) M2->Phago Repair Neuroprotective & Repair Functions Phago->Repair

Caption: Hypothesized modulation of microglia by this compound via P2X4R.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound and its close analogue, ivermectin, as a reference for receptor affinity.

Table 1: In Vivo Dosages and Effects of this compound

Animal Model Doses (Subcutaneous) Observed Effects Reference
Wistar Rats 100, 300, 1000 µg/kg Anxiolytic and anticonvulsant properties.[10] [10]

| Cattle | 9 ml of 1% solution (Subcutaneous) | Less injection discomfort compared to ivermectin.[15] |[15] |

Table 2: Receptor Affinity and Effective Concentrations (Ivermectin Reference)

Receptor Target Concentration Effect Reference
Glutamate-gated Cl- Channel (Invertebrate) EC50 of ~140 nM Channel activation [9]
GABA-A Receptor (α1β2γ2) EC50 of ~2-7 µM Channel activation [9]
GABA-A Receptor (Hippocampal Neurons) 0.1 µM Potentiation of GABA-induced current [9]

| P2X4 Receptor | >0.1 µM | Positive allosteric modulation |[16] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Anxiolytic Effects in Rodents

This protocol describes a workflow for evaluating the anxiolytic effects of this compound using the elevated plus-maze (EPM) test.

cluster_workflow In Vivo Anxiolytic Study Workflow acclimate 1. Acclimatization (7 days, controlled environment) habituate 2. Habituation (Handle animals daily for 3 days) acclimate->habituate groups 3. Group Assignment (Vehicle, this compound 100, 300, 1000 µg/kg) habituate->groups admin 4. Drug Administration (Subcutaneous injection, 60 min pre-test) groups->admin epm 5. Elevated Plus-Maze Test (5-minute trial, record entries and time in open/closed arms) admin->epm analysis 6. Data Analysis (Two-way ANOVA) epm->analysis

Caption: Experimental workflow for an in vivo anxiolytic study.

Materials:

  • This compound (veterinary grade or research chemical)

  • Vehicle solution (e.g., propylene glycol and saline)

  • Adult Wistar rats or C57BL/6 mice

  • Standard elevated plus-maze apparatus

  • Video tracking software

Methodology:

  • Animal Housing and Acclimatization : House animals in a controlled environment (12:12 light/dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment.

  • Drug Preparation : Prepare stock solutions of this compound. On the day of the experiment, dilute to final concentrations (e.g., 100, 300, 1000 µg/kg) in the chosen vehicle.

  • Administration : Administer the assigned treatment (vehicle or this compound dose) via subcutaneous (SC) injection in a volume of 1 ml/kg.

  • Pre-Test Interval : Return the animal to its home cage for a 60-minute period to allow for drug absorption and CNS penetration.

  • Elevated Plus-Maze Test :

    • Place the animal in the center of the EPM, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

    • Thoroughly clean the maze with 70% ethanol between trials.

  • Data Analysis : Use video tracking software to score the number of entries into and the time spent in the open and closed arms. Analyze data using ANOVA to compare treatment groups. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.

Protocol 2: In Vitro Investigation of Microglial Modulation

This protocol outlines a method to assess the effect of this compound on microglial activation status in vitro, using LPS as a pro-inflammatory stimulus.

cluster_workflow_invitro In Vitro Microglia Modulation Workflow culture 1. Culture Primary Microglia (Isolate from P0-P2 rodent pups) plate 2. Plate Cells (Seed into 24-well plates and allow to adhere) culture->plate treat 3. Treatment Groups (Control, LPS, LPS + this compound, this compound only) plate->treat incubate 4. Incubation (Treat with this compound for 1 hr, then add LPS for 24 hrs) treat->incubate collect 5. Sample Collection (Collect supernatant for cytokine analysis; lyse cells for RNA/protein) incubate->collect analyze 6. Analysis (ELISA for TNF-α/IL-1β; qPCR for iNOS/Arg-1) collect->analyze

Caption: Experimental workflow for an in vitro microglia study.

Materials:

  • Primary microglia cultures (e.g., from neonatal rodent cortices) or BV-2 cell line.

  • This compound (dissolved in DMSO, then diluted in media).

  • Lipopolysaccharide (LPS).

  • Cell culture media (e.g., DMEM with 10% FBS).

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β).

  • Reagents for qPCR (RNA extraction kits, reverse transcriptase, primers for M1/M2 markers like iNOS and Arginase-1).

Methodology:

  • Cell Culture : Culture primary microglia or BV-2 cells under standard conditions (37°C, 5% CO2).

  • Plating : Seed cells into 24-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment :

    • Replace the medium with fresh, low-serum media.

    • Pre-treat designated wells with this compound (e.g., 1-10 µM) for 1 hour.

    • Add LPS (e.g., 100 ng/mL) to stimulate a pro-inflammatory response.

    • Establish four main groups: Control (vehicle only), LPS only, LPS + this compound, and this compound only.

  • Incubation : Incubate the cells for 24 hours.

  • Sample Collection :

    • Carefully collect the cell culture supernatant and store it at -80°C for cytokine analysis.

    • Wash the remaining cells with PBS and lyse them for subsequent RNA or protein extraction.

  • Analysis :

    • Cytokine Release : Quantify the concentration of TNF-α and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions. A reduction in these cytokines in the LPS + this compound group compared to the LPS only group would suggest an anti-inflammatory effect.

    • Gene Expression : Perform qPCR on extracted RNA to measure the expression of M1 (e.g., iNOS, IL-1β) and M2 (e.g., Arginase-1, IL-10) markers. A shift away from M1 and towards M2 marker expression would indicate modulation of the microglial activation state.

References

Application Notes and Protocols for Doramectin Dosage in Experimental Ovine Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and applying appropriate dosages of doramectin for experimental parasitic infections in sheep. The included protocols are based on established veterinary parasitology guidelines and published research to ensure scientific rigor and reproducibility.

This compound: Overview and Mechanism of Action

This compound is a broad-spectrum endectocide belonging to the macrocyclic lactone class of anthelmintics.[1] It is effective against a wide range of internal and external parasites in livestock, including gastrointestinal roundworms, lungworms, lice, and mites.[1]

The primary mechanism of action for this compound involves the modulation of chloride ion channel activity in the nervous system of nematodes and arthropods.[2] this compound acts as an agonist of the gamma-aminobutyric acid (GABA) neurotransmitter and also binds to glutamate-gated chloride channels in the nerve and muscle cells of these invertebrates.[1][2] This binding increases the permeability of cell membranes to chloride ions, leading to hyperpolarization of the nerve and muscle cells.[2] The resulting paralysis disrupts essential physiological functions, ultimately causing the parasite to be expelled or to starve.[1][2] Due to its limited ability to cross the mammalian blood-brain barrier, where GABA receptors are primarily located, this compound exhibits a wide safety margin in host animals when used as directed.

Signaling Pathway of this compound in Parasites

doramectin_pathway This compound This compound GABA_Receptor GABA Receptor This compound->GABA_Receptor binds to Glutamate_Cl_Channel Glutamate-gated Chloride Channel This compound->Glutamate_Cl_Channel binds to Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx activates Glutamate_Cl_Channel->Chloride_Influx opens Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Expulsion_Starvation Expulsion or Starvation Paralysis->Expulsion_Starvation

This compound's mechanism of action in parasites.

Recommended Dosage and Pharmacokinetics

The standard recommended dosage of this compound for sheep is 200 micrograms (µg) per kilogram of body weight, typically administered via subcutaneous or intramuscular injection.[3][4] For certain ectoparasites like sheep scab, a higher dosage of 300 µg/kg may be indicated.[5]

Table 1: Recommended this compound Dosage for Sheep
IndicationDosage (µg/kg)Administration Route
General endo- and ectoparasites200Subcutaneous or Intramuscular
Sheep Scab (Psoroptes ovis)300Subcutaneous or Intramuscular

Data sourced from product information for Dectomax® and related studies.[5]

Table 2: Pharmacokinetic Parameters of this compound in Sheep (200 µg/kg s.c.)
ParameterValueUnit
Cmax (Maximum Plasma Concentration)22.7ng/mL
Tmax (Time to Maximum Concentration)5.4days
AUC (Area Under the Curve)404 ± 48.5ng·d/mL
MRT (Mean Residence Time)6.49days
Elimination Half-life (t1/2)3.4 - 4.6days

Data compiled from comparative pharmacokinetic studies in sheep.[3][6] Note that pharmacokinetic parameters can vary between individual animals and formulations.

Experimental Protocols

The following protocols are designed for researchers conducting anthelmintic efficacy trials in sheep, based on the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines.[1][6]

General Experimental Workflow

experimental_workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase Animal_Selection Animal Selection and Acclimatization Parasite_Free_Verification Verification of Parasite-Free Status Animal_Selection->Parasite_Free_Verification Experimental_Infection Experimental Infection Parasite_Free_Verification->Experimental_Infection Pre_Treatment_Sampling Pre-Treatment Fecal Sampling (Day 0) Experimental_Infection->Pre_Treatment_Sampling Randomization Randomization into Treatment Groups Pre_Treatment_Sampling->Randomization Doramectin_Admin This compound Administration Randomization->Doramectin_Admin Post_Treatment_Sampling Post-Treatment Fecal Sampling Doramectin_Admin->Post_Treatment_Sampling Data_Analysis Data Analysis (e.g., FECRT) Post_Treatment_Sampling->Data_Analysis Necropsy Necropsy and Worm Burden Count (optional) Data_Analysis->Necropsy

General workflow for an anthelmintic efficacy trial.
Protocol for Inducing Experimental Haemonchus contortus Infection

Haemonchus contortus, the barber's pole worm, is a common and highly pathogenic parasite of sheep.

  • Source of Infective Larvae (L3):

    • Obtain a well-characterized strain of H. contortus (either anthelmintic-susceptible or resistant, depending on the study's objective).

    • Culture the feces of donor sheep infected with the desired strain under controlled laboratory conditions to harvest third-stage infective larvae (L3).[7]

  • Inoculum Preparation and Dosage:

    • Quantify the number of L3 per milliliter of suspension.

    • A typical experimental dose ranges from 5,000 to 10,000 L3 per animal, administered orally.[8][9] The dose can be given at once or split over two days to facilitate establishment.[8]

  • Infection and Monitoring:

    • Administer the L3 suspension orally to parasite-free lambs.

    • The prepatent period (time from infection to the appearance of eggs in feces) is approximately 21 days.[7][9]

    • Begin fecal egg counts (FEC) around day 21 post-infection to confirm the establishment of a patent infection before starting the this compound efficacy trial.

Protocol for this compound Administration and Efficacy Assessment

This protocol follows the Fecal Egg Count Reduction Test (FECRT) methodology.

  • Animal Selection and Grouping:

    • Select sheep with established patent infections.

    • Randomly allocate a minimum of 6 animals per group (a treated group and an untreated control group) to ensure statistical validity.[10]

    • Weigh each animal accurately immediately before treatment to calculate the precise dosage.

  • Dosage Calculation and Administration:

    • Formula: Dose (mL) = (Body Weight (kg) × 200 µg/kg) / Concentration of this compound (µg/mL)

    • For a standard 1% (10 mg/mL or 10,000 µg/mL) this compound solution:

      • Dose (mL) = (Body Weight (kg) × 200 µg/kg) / 10,000 µg/mL

      • This simplifies to 1 mL per 50 kg of body weight.[4][5]

    • Administer the calculated dose via subcutaneous or intramuscular injection using appropriate aseptic techniques.

  • Post-Treatment Monitoring and Efficacy Calculation:

    • Collect fecal samples from all animals in both the treated and control groups on day 0 (pre-treatment) and again 14 days post-treatment.[11]

    • Perform fecal egg counts (e.g., using the McMaster technique) for each sample.

    • Calculate the percentage efficacy using the following formula as recommended by the W.A.A.V.P.:[11]

      • Efficacy (%) = [1 - (T2/T1 × C1/C2)] × 100

      • Where:

        • T1 = Mean egg count of the treated group on day 0

        • T2 = Mean egg count of the treated group on day 14

        • C1 = Mean egg count of the control group on day 0

        • C2 = Mean egg count of the control group on day 14

    • An efficacy of ≥95% is generally considered effective.[10]

Efficacy and Resistance Considerations

This compound has demonstrated high efficacy against a variety of sheep nematodes, including Haemonchus sp., Ostertagia sp., Trichostrongylus sp., and lungworms such as Dictyocaulus filaria.[8] Studies have reported efficacies of 94-100% against mixed gastrointestinal nematode infections.[8][9][10]

However, anthelmintic resistance is a significant and growing concern. Resistance of Haemonchus contortus to this compound has been documented in some regions, with reported efficacy as low as 15% in resistant populations. Therefore, it is crucial for researchers to characterize the resistance profile of the parasite strains used in experimental infections and to interpret efficacy data in this context.

Table 3: Efficacy of this compound Against Common Sheep Parasites
Parasite SpeciesEfficacy (%)Notes
Gastrointestinal Nematodes (mixed)94 - 100%In susceptible parasite populations.[8][9][10]
Haemonchus contortus15 - 100%Efficacy is highly dependent on the resistance status of the strain.[5]
Lungworms (Dictyocaulus filaria)100%Highly effective.[8]
Psoroptes ovis (Sheep Scab)98.8 - 100%May require a higher dose or repeated treatments.[12]

These notes and protocols are intended to serve as a guide for the rational and effective use of this compound in a research setting. Adherence to established scientific and animal welfare guidelines is paramount for generating reliable and ethically sound data.

References

Troubleshooting & Optimization

improving doramectin solubility for aqueous solutions in lab settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of doramectin for aqueous solutions in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is practically insoluble in water.[1][2][3][4] Its low water solubility presents a significant challenge for in vitro and in vivo experiments that require aqueous solutions.

Q2: What are the common organic solvents for dissolving this compound?

This compound is soluble in a range of organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions.[5][6][7] It is also soluble in ethanol, although potentially to a lesser extent.[8] For veterinary formulations, it is often dissolved in oils such as sesame oil, ethyl oleate, and cottonseed oil, often in combination with co-solvents like benzyl benzoate.[3][6][9]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity.[10][11] Some sensitive cell lines, particularly primary cells, may require even lower concentrations, such as 0.1%.[11] It is always recommended to perform a solvent control experiment to assess the effect of DMSO on the specific cell line being used.

Q4: Can sonication be used to aid in dissolving this compound?

Yes, sonication can be used to help dissolve this compound, especially when preparing stock solutions in solvents like DMSO or when creating suspensions.[5][6][7] Gentle heating may also be employed, but care should be taken to avoid degradation of the compound.

Q5: Are there methods to improve this compound's solubility in aqueous solutions without using high concentrations of organic solvents?

Yes, several techniques can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of nanoemulsions or solid dispersions. These methods aim to create stable formulations suitable for experimental use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The rapid change in solvent polarity causes the drug to crash out.- Decrease the final concentration of this compound. - Perform a stepwise dilution: slowly add the DMSO stock solution to the aqueous medium while vortexing or stirring. - Consider using a co-solvent system (e.g., with PEG300 and Tween-80) to improve solubility in the final solution. - For cell culture, add the DMSO stock directly to the media in the well and mix gently.
Cloudy or hazy solution after attempting to dissolve this compound. Incomplete dissolution or formation of a fine suspension. The chosen solvent system may not be optimal for the desired concentration.- Increase sonication time or use gentle heating (if the compound is heat-stable). - Filter the solution through a 0.22 µm filter to remove any undissolved particles, but be aware this may reduce the actual concentration. - Try a different solubilization method, such as preparing a cyclodextrin inclusion complex or a nanoemulsion.
Inconsistent experimental results between batches of prepared this compound solution. Variability in the preparation of the stock solution. Degradation of this compound in the stock solution over time.- Ensure accurate weighing of this compound and precise measurement of solvents. - Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. - Always vortex the stock solution before use.
Observed cytotoxicity in cell-based assays at expected non-toxic this compound concentrations. The solvent (e.g., DMSO) concentration is too high. The solubilization vehicle itself is causing cellular stress.- Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%). - Run a vehicle control (medium with the same concentration of the solvent system without this compound) to determine the baseline cytotoxicity of the solubilizing agents. - Consider alternative, less toxic solubilization methods like cyclodextrin complexation.

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents and formulations based on available data.

Table 1: Solubility in Organic Solvents

SolventConcentrationReference(s)
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL[2][6][7]
EthanolSoluble (exact concentration not specified)[8]

Table 2: Solubility in Co-Solvent and Formulation Systems for In Vivo Use

FormulationAchievable ConcentrationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (clear solution)[6][7]
10% DMSO, 90% (20% SBE-β-CD in saline)2.5 mg/mL (suspended solution)[6]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (clear solution)[6][7]
Cottonseed Oil and Benzyl Benzoate3-6% by weight[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution using a Co-Solvent System

Objective: To prepare a ready-to-use this compound solution in a co-solvent system suitable for in vivo administration.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline solution

  • Sterile tubes

Procedure:

  • This protocol is for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • To prepare 1 mL of a 2.5 mg/mL this compound working solution, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • To the 100 µL of DMSO stock, add 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.

  • Finally, add 450 µL of sterile saline to the mixture and mix thoroughly.

  • The final solution should be clear. If any precipitation occurs, gentle warming and/or sonication can be attempted. This working solution should be prepared fresh before use.

Visualizations

Signaling Pathway of this compound

This compound, like other avermectins, primarily exerts its antiparasitic effects by modulating glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates.[5][12][13] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent paralysis and death of the parasite.

G This compound This compound GluCl Glutamate-Gated Chloride Channel (GluCl) This compound->GluCl Allosteric Modulator GABA_R GABA Receptor This compound->GABA_R Potentiates Cl_Influx Increased Cl- Influx GluCl->Cl_Influx Opens Channel GABA_R->Cl_Influx Enhances Opening Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Cl_Influx->Hyperpolarization Paralysis Paralysis of Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of this compound.

Experimental Workflow for Improving this compound Solubility

This workflow outlines the decision-making process for selecting a suitable method to improve the aqueous solubility of this compound for laboratory experiments.

G start Start: this compound Powder dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso dilute_aq Direct Dilution in Aqueous Medium dissolve_dmso->dilute_aq precipitates Precipitation Occurs? dilute_aq->precipitates success Stable Solution Achieved precipitates->success No troubleshoot Troubleshooting precipitates->troubleshoot Yes co_solvent Use Co-Solvent System (e.g., PEG300, Tween-80) troubleshoot->co_solvent cyclodextrin Prepare Cyclodextrin Inclusion Complex troubleshoot->cyclodextrin nanoemulsion Formulate Nanoemulsion troubleshoot->nanoemulsion co_solvent->success cyclodextrin->success nanoemulsion->success

References

addressing variability in doramectin pour-on absorption rates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in doramectin pour-on absorption rates during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during pharmacokinetic studies of this compound pour-on.

Question: Why are the plasma concentrations of this compound in my study animals lower than expected or highly variable between individuals?

Answer: Several factors can contribute to lower-than-expected or highly variable plasma concentrations of this compound following pour-on administration. These can be broadly categorized into issues related to application technique, animal-specific factors, and environmental influences.

  • Improper Application Technique:

    • Inaccurate Dosing: Underdosing is a primary cause of low plasma concentrations. It is crucial to accurately weigh each animal and calculate the dose accordingly, rather than relying on visual estimates.[1]

    • Incorrect Application Site: The product should be applied evenly in a narrow strip along the midline of the back, from the withers to the tailhead, to maximize the surface area for absorption and minimize runoff.[2][3][4]

    • Product Loss: Ensure the full dose is applied to the animal's back and not lost on the chute or the handler.[2] The animal should be adequately restrained to prevent movement during application.[2]

  • Animal-Specific Factors:

    • Coat and Skin Condition: The presence of dirt, mud, or manure on the animal's back can physically block the absorption of the drug.[1][5] The application area should be clean and dry. Application to skin with lesions or cuts should be avoided.[1][4]

    • Licking and Grooming Behavior: Self-grooming or allo-grooming (licking by other animals) can lead to a significant portion of the dose being ingested rather than absorbed through the skin.[1][6][7] This oral ingestion leads to different and often more variable absorption kinetics compared to transdermal absorption.[6] Consider housing animals individually if this is a major concern.

    • Individual Physiological Variation: Factors such as breed, age, nutritional status, and skin thickness can influence the rate and extent of drug absorption, contributing to inter-animal variability.[8][9]

  • Environmental Factors:

    • Rainfall: While some this compound pour-on formulations are weatherproof, heavy rainfall immediately after application can potentially wash off some of the product.[2][3] It is best practice to avoid treating animals if rain is expected.[3]

Question: My in-study results show high variability that wasn't predicted by my in vitro skin permeation tests. What could be the cause?

Answer: A discrepancy between in vitro and in vivo results is common and often highlights the complexity of the biological system. Key reasons for this include:

  • Animal Behavior (Licking): This is the most significant factor not accounted for in in vitro models. Licking can convert a topical dose into a partial oral dose, drastically altering the pharmacokinetic profile.[6][7]

  • Metabolism: The skin itself has metabolic activity that may not be fully replicated in in vitro setups. Furthermore, once absorbed systemically, the drug undergoes hepatic metabolism, which is absent in skin permeation cells.

  • Environmental Variables: In vitro tests are conducted under controlled temperature and humidity. In vivo, factors like ambient temperature, humidity, and exposure to sunlight can affect the formulation's properties on the skin and the animal's physiology.

Frequently Asked Questions (FAQs)

Q1: What is the correct procedure for applying this compound pour-on in a research setting?

A1: To ensure consistency, follow these steps:

  • Accurate Weighing: Weigh each animal immediately before dosing.[2]

  • Dose Calculation: Calculate the precise volume of this compound pour-on based on the animal's body weight as specified in the product literature.[2]

  • Applicator Calibration: Ensure your applicator gun is calibrated and dispenses the correct volume.[1]

  • Animal Restraint: Properly restrain the animal in a chute to minimize movement.[2]

  • Site Preparation: Ensure the application area along the dorsal midline is clean and dry. Brush away any dirt or debris.[1][5]

  • Application: Apply the product evenly in a narrow strip along the flat part of the back, from the withers to the tailhead.[3][4]

Q2: How does rainfall affect the absorption and efficacy of this compound pour-on?

A2: Studies on some commercial this compound pour-on formulations have shown them to be rain-fast, meaning their efficacy is not significantly reduced when simulated rainfall is applied shortly before or after treatment. However, as a matter of good agricultural and research practice, it is advisable to avoid applying the product when rain is imminent to prevent any potential for product run-off.[3]

Q3: Can I administer this compound pour-on to animals with wet hides?

A3: While some product labels state that efficacy is not adversely affected by application to wet hides, it is generally recommended to apply pour-on products to dry skin to ensure optimal absorption and prevent the formulation from becoming overly diluted or running off.[1]

Q4: How significant is the licking behavior in cattle for pour-on formulations?

A4: It is highly significant. Studies have shown that both self-licking and allo-licking among cattle can lead to the ingestion of a substantial portion of the topically applied dose. This can be a major source of pharmacokinetic variability, as the drug is then absorbed orally, which has a different bioavailability and absorption profile than the intended transdermal route.[6][7] In some cases, this can lead to sub-therapeutic plasma concentrations in the intended animal and unintended exposure in untreated animals.[7]

Q5: What are the key differences in pharmacokinetics between this compound pour-on and injectable formulations?

A5: Generally, injectable formulations lead to a more rapid and complete absorption, resulting in higher peak plasma concentrations (Cmax) that are reached sooner (shorter Tmax) compared to pour-on formulations. The total drug exposure (AUC) is often higher and less variable with injectable routes. Pour-on formulations are characterized by slower absorption through the skin, leading to a delayed and typically lower Cmax.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and Ivermectin Formulations in Cattle

FormulationDrugDoseCmax (ng/mL)Tmax (days)AUC (ng·day/mL)Mean Residence Time (MRT) (days)Reference(s)
Pour-On This compound500 µg/kg12.2 ± 4.84.3 ± 1.6168.0 ± 41.712.8 ± 1.9[10]
Pour-On Ivermectin500 µg/kg12.2 ± 6.03.4 ± 0.8115.5 ± 43.08.4 ± 1.5[10]
Injectable (SC) This compound200 µg/kg~325.3 ± 0.35511 ± 15Not Reported[11]
Injectable (SC) Ivermectin200 µg/kg~324.0 ± 0.28361 ± 17Not Reported[11]
Injectable (SC) This compound200 µg/kg27.8 ± 7.9Not Reported457 ± 66Not Reported[12]
Injectable (IM) This compound200 µg/kg33.1 ± 9.0Not Reported475 ± 82Not Reported[12]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; AUC: Area under the plasma concentration-time curve; SC: Subcutaneous; IM: Intramuscular. Values are presented as mean ± standard deviation where available.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound Pour-On in Cattle
  • Animal Selection: Select a cohort of healthy cattle of similar age, weight, and breed. House them in a manner that allows for easy handling and blood sample collection. If licking is a variable to be controlled, individual housing is required.

  • Acclimatization: Allow animals to acclimatize to the housing and handling procedures for at least one week prior to the start of the study.

  • Pre-study Procedures:

    • Record individual animal identification.

    • Perform a health check.

    • Withhold any medications that may interfere with the study.

    • Accurately weigh each animal on the day of dosing.

  • Dosing:

    • Calculate the exact dose volume for each animal based on its body weight (standard dose is 500 µg/kg).

    • Restrain the animal in a squeeze chute.

    • Ensure the dorsal midline is clean and dry.

    • Use a calibrated applicator to apply the dose evenly from the withers to the tailhead.

  • Blood Sample Collection:

    • Collect blood samples via jugular or coccygeal venipuncture into heparinized tubes.[13][14][15]

    • A typical sampling schedule would be: 0 (pre-dose), 6, 12, 24, 48, 72, 96 hours, and then on days 7, 10, 14, 21, 28, and 35 post-application.

    • Use a fresh needle for each animal to prevent cross-contamination.[13]

  • Sample Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma into labeled cryovials.

    • Store plasma samples at -20°C or lower until analysis.

  • Analytical Method:

    • Quantify this compound concentrations in plasma using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life for each animal.

Protocol 2: In Vitro Bovine Skin Permeation Study
  • Skin Preparation:

    • Obtain fresh full-thickness skin from the dorsal region of recently euthanized cattle.

    • Remove subcutaneous fat and connective tissue.

    • Prepare skin sections of a uniform thickness (e.g., 500 µm) using a dermatome.[16]

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin section between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum side facing the donor chamber.[16]

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintain at 37°C to ensure the skin surface is at 32°C.

    • Allow the skin to equilibrate.

  • Dosing:

    • Apply a precise amount of the this compound pour-on formulation to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect the entire contents of the receptor chamber and replace with fresh, pre-warmed receptor fluid.

  • Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC or UHPLC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area over time.

    • Determine key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (Tlag).

Visualizations

G cluster_factors Factors Influencing this compound Pour-On Absorption Variability Application Application Technique Dose Accurate Dosing Application->Dose Site Correct Application Site Application->Site Animal Animal Factors Skin Skin/Coat Condition Animal->Skin Licking Licking Behavior Animal->Licking Physiology Individual Physiology Animal->Physiology Environment Environmental Factors Rain Rainfall Environment->Rain Sunlight Sunlight (UV) Environment->Sunlight Bioavailability Systemic Bioavailability (Plasma Concentration) Dose->Bioavailability Site->Bioavailability Skin->Bioavailability Licking->Bioavailability Physiology->Bioavailability Rain->Bioavailability Sunlight->Bioavailability

Caption: Key factors that contribute to variability in this compound pour-on absorption.

G start Start: Animal Selection & Acclimatization weighing Accurate Weighing & Dose Calculation start->weighing dosing Pour-On Application weighing->dosing sampling Scheduled Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS or HPLC Quantification processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis end End: Report PK Parameters pk_analysis->end

Caption: Experimental workflow for an in vivo this compound pharmacokinetic study.

References

Technical Support Center: Strategies to Overcome Doramectin Resistance in Gastrointestinal Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on strategies to overcome doramectin resistance in gastrointestinal nematodes. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound and how does it work?

This compound is a broad-spectrum anthelmintic drug belonging to the macrocyclic lactone class, which also includes ivermectin, abamectin, and moxidectin.[1][2][3] Its primary mode of action in nematodes is to bind to glutamate-gated chloride channels (GluCls) in nerve and muscle cells.[4][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, ultimately causing paralysis and death of the parasite.[2]

Q2: What are the primary mechanisms of this compound resistance in gastrointestinal nematodes?

Resistance to this compound and other macrocyclic lactones is a complex, multifactorial phenomenon.[6] The main mechanisms include:

  • Alterations in Drug Target Receptors: Mutations in the genes encoding subunits of glutamate-gated chloride channels can reduce the binding affinity of this compound to its target.[4][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (P-gps), can actively pump this compound out of the parasite's cells, preventing it from reaching its target at a high enough concentration.[4][7][8]

  • Enhanced Drug Metabolism: Increased activity of detoxification enzymes, such as cytochrome P450s, may lead to faster breakdown of the drug within the nematode.[4]

Q3: Which nematode species are most commonly reported to be resistant to this compound?

This compound resistance has been reported in several economically important gastrointestinal nematode species of livestock. These include:

  • Haemonchus contortus[7][9][10][11]

  • Cooperia spp.[7]

  • Trichostrongylus spp.[7]

  • Teladorsagia circumcincta[7]

Troubleshooting Experimental Results

Q4: We observed treatment failure with this compound in our study. How can we confirm if this is due to anthelmintic resistance?

Treatment failure can be due to factors other than resistance, such as under-dosing, improper administration, or rapid re-infection. To confirm true anthelmintic resistance, a Fecal Egg Count Reduction Test (FECRT) should be performed.[9][12] If the FECR is less than 95%, anthelmintic resistance is suspected.[12] A controlled efficacy trial using experimentally infected, nematode-free animals can provide definitive confirmation.[9][10]

Q5: Our FECRT results suggest this compound resistance. What are the next steps to characterize the resistance?

After confirming resistance with an FECRT, the following steps can be taken:

  • Larval Development Assay (LDA): Use in vitro assays to determine the concentration of this compound required to inhibit larval development, comparing suspected resistant isolates to susceptible strains.

  • Molecular Analysis: Investigate the genetic basis of resistance by sequencing candidate genes (e.g., GluCls, P-glycoproteins) to identify polymorphisms associated with resistance.[13][14]

  • Cross-Resistance Studies: Determine if the nematode population is also resistant to other macrocyclic lactones or other classes of anthelmintics.

Troubleshooting Guides

Guide: Investigating Unexpected this compound Treatment Failure

This guide provides a step-by-step workflow for researchers who encounter unexpected treatment failure with this compound in their experiments.

A Unexpected this compound Treatment Failure Observed B Verify Dosing and Administration Protocol A->B C Review Animal Husbandry and Potential for Re-infection B->C Protocol Correct D Conduct Fecal Egg Count Reduction Test (FECRT) C->D E FECR < 95%? D->E F Resistance Suspected: Proceed with Further Characterization E->F Yes G No Evidence of Resistance: Re-evaluate Experimental Design E->G No H Larval Development Assay F->H I Molecular Analysis of Resistance Markers F->I J Controlled Efficacy Trial F->J

Caption: Workflow for troubleshooting this compound treatment failure.

Guide: Selecting an Appropriate Strategy to Mitigate Resistance

This guide helps in deciding which strategy to employ based on the context of the research or field application.

A Goal: Overcome this compound Resistance B Is the aim to slow the development of resistance in a population with low-level resistance? A->B C Is the aim to treat animals with established, high-level resistance? A->C D Implement Management Strategies: - Refugia - Targeted Selective Treatment - Pasture Management B->D Yes E Investigate Combination Therapy: - Use anthelmintics with  different mechanisms of action C->E Yes F Explore Novel Drug Candidates or Resistance Reversal Agents E->F

Caption: Decision tree for selecting a resistance mitigation strategy.

Data on Efficacy of this compound and Combination Therapies

The following tables summarize the efficacy of this compound and combination therapies against various gastrointestinal nematodes.

Table 1: Efficacy of this compound Monotherapy Against Various Nematode Species
Nematode SpeciesHostThis compound DoseEfficacy (%)Reference
Ostertagia ostertagi (adult & inhibited L4)Cattle200 µg/kg>99.6[15]
Haemonchus placei (adult & L4)Cattle200 µg/kg>99.6[15]
Cooperia oncophora (adult & inhibited L4)Cattle200 µg/kg>99.6[15]
Trichostrongylus axei (adult & L4)Cattle200 µg/kg>99.6[15]
Oesophagostomum radiatum (adult & L4)Cattle200 µg/kg>99.6[15]
Nematodirus helvetianus (adult & L4)Cattle200 µg/kg73.3 - 75.5[15]
Haemonchus contortus (resistant strain)Alpacas200 µg/kg68[9][10][11]
Haemonchus contortus (resistant strain)Alpacas300 µg/kg41[9][10][11]
Haemonchus contortus (resistant strain)Sheep200 µg/kg16[9][10][11]
Various speciesSwine300 µg/kg>98[16]
Trichuris suisSwine300 µg/kg79 - 87[16]
Table 2: Efficacy of Combination Therapies in Overcoming Resistance
Drug CombinationNematode GenusHostEfficacy (%)Reference
This compound + LevamisoleCooperia, Haemonchus, TrichostrongylusCattle>95 (in some cases)[17]
This compound + FenbendazoleCooperia, Haemonchus, TrichostrongylusCattle>95 (in some cases)[17]
Ivermectin + ClorsulonGastrointestinal NematodesCattleSignificantly lower egg counts than control (up to day 49)[18]
Moxidectin + Levamisole + Albendazole (Triple combination)Haemonchus contortus, T. colubriformisSheepRecommended for quarantine[19]

Detailed Experimental Protocols

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for detecting anthelmintic resistance in a herd or flock.[12]

Objective: To determine the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.

Materials:

  • Accurate weighing scales

  • Dosing equipment

  • Fecal collection bags or containers

  • Microscope

  • McMaster slides

  • Flotation solution (e.g., saturated sodium chloride)

Procedure:

  • Animal Selection: Select at least 15 animals for the treatment group and a similar number for an untreated control group.[12] Animals should not have been treated with an anthelmintic in the previous 8-12 weeks.[12]

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals in both groups.

  • Treatment: Weigh each animal in the treatment group accurately and administer the correct dose of this compound as per the manufacturer's instructions. The control group remains untreated.

  • Post-treatment Sampling: Collect individual fecal samples from all animals in both groups 14 days after treatment.[20]

  • Fecal Egg Count: Determine the eggs per gram (EPG) of feces for each sample using the McMaster technique.

  • Calculation: Calculate the percentage reduction using the following formula: FECR (%) = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100 Note: Using a control group accounts for natural fluctuations in egg shedding. If a control group is not used, the pre-treatment mean of the treated group can be used as the denominator, but this is less accurate.

  • Interpretation: An FECR of less than 95% is indicative of anthelmintic resistance.[12]

Protocol 2: Controlled Efficacy Trial

This trial provides a more definitive assessment of anthelmintic efficacy under controlled conditions.

Objective: To determine the efficacy of this compound against specific nematode species in experimentally infected animals.

Procedure:

  • Animal Acquisition: Obtain young, nematode-naive animals (e.g., lambs or calves).

  • Infection: Infect all animals with a known number of third-stage (L3) larvae of the nematode species of interest (both susceptible and suspected resistant strains can be tested).

  • Acclimatization: Allow the infection to establish (typically 21-28 days).

  • Allocation: Randomly allocate animals to a treatment group and a control group.

  • Treatment: Treat the animals in the treatment group with this compound at the recommended dose.

  • Necropsy: At a set time post-treatment (e.g., 14-16 days), humanely euthanize all animals and recover the worms from the gastrointestinal tract.[16]

  • Worm Counting: Identify and count the number of worms in each animal.

  • Calculation: Calculate efficacy based on the percentage reduction in the geometric mean worm burden in the treated group compared to the control group.[16]

Signaling Pathways and Workflows

This compound Resistance Mechanisms

The following diagram illustrates the key cellular mechanisms that contribute to this compound resistance in nematodes.

cluster_cell Nematode Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Paralysis Paralysis and Death GluCl->Paralysis Causes Hyperpolarization Altered_Target Altered Target Site GluCl->Altered_Target Mutation in gene Pgp P-glycoprotein (Efflux Pump) Doramectin_in This compound (extracellular) Pgp->Doramectin_in Pumps out Reduced_Effect Reduced Intracellular Concentration Pgp->Reduced_Effect Metabolism Metabolic Enzymes (e.g., Cytochrome P450s) Metabolism->Reduced_Effect Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite Doramectin_intra This compound (intracellular) Doramectin_in->Doramectin_intra Enters Cell Doramectin_intra->GluCl Binds to Doramectin_intra->Pgp Substrate for Doramectin_intra->Metabolism Metabolized by Altered_Target->Doramectin_intra Reduced Binding

Caption: Cellular mechanisms of this compound resistance in nematodes.

References

Technical Support Center: Optimizing Doramectin Formulations for Enhanced Persistent Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing doramectin formulations. The goal is to address common issues encountered during experimentation to enhance the persistent efficacy of this compound.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to specific problems that may arise during the formulation and evaluation of long-acting this compound products.

Formulation Development

Question IDQuestionAnswer
F-01My this compound formulation is showing poor physical stability (e.g., precipitation, phase separation). What are the likely causes and solutions? Causes: - Poor solubility of this compound: this compound is sparingly soluble in water.[1] The choice of solvent system is critical. - Incompatible excipients: Not all oils or co-solvents are compatible, leading to phase separation over time or with temperature changes. - Improper manufacturing process: Insufficient mixing or inadequate temperature control during formulation can lead to non-homogenous products. Solutions: - Solvent System Optimization: Utilize oil-based vehicles known to be effective for this compound, such as sesame oil with ethyl oleate or castor oil with ethyl oleate/fractionated coconut oil.[1][2][3] These have been shown to create stable and effective formulations. A combination of cottonseed oil and benzyl benzoate has also been explored.[4] - Co-solvents: The addition of co-solvents like glycerol triacetate and benzyl benzoate can improve the solubility of this compound and prevent it from precipitating out of solution.[5] - Excipient Screening: Conduct compatibility studies with your selected excipients at various temperatures to ensure long-term stability. - Process Control: Ensure your manufacturing process involves thorough mixing to achieve a uniform solution and implement strict temperature controls.
F-02The viscosity of my injectable formulation is too high, leading to poor syringeability. How can I address this? Causes: - High concentration of polymers or gelling agents: Thickeners used to prolong release can significantly increase viscosity. - Choice of oil vehicle: Some oils, like castor oil, are inherently more viscous.[1] - Low temperatures: Viscosity of oil-based formulations can increase at lower storage or administration temperatures. Solutions: - Adjust Excipient Ratios: If using a combination of oils, adjusting the ratio in favor of a less viscous oil like ethyl oleate can help.[1] - Co-solvent Selection: Incorporating less viscous co-solvents can reduce the overall viscosity of the formulation. - Temperature Considerations: Evaluate syringeability across a range of temperatures relevant to storage and field conditions.[1] If the formulation is intended for use in colder climates, this is a critical parameter. - Alternative Formulations: Consider formulations that are less prone to high viscosity, while still offering prolonged release.
F-03I am observing injection site reactions in my animal studies. What formulation factors could be contributing to this? Causes: - Irritating excipients: Some organic solvents or preservatives can cause local tissue irritation. - Formulation pH: A pH that is not physiologically compatible can lead to irritation. - High drug concentration: Very high concentrations of the active pharmaceutical ingredient (API) can sometimes contribute to local reactions. Solutions: - Excipient Selection: Choose excipients with a good safety profile and known to be well-tolerated. Formulations based on sesame oil and ethyl oleate have been noted for their excellent injection site toleration.[2][3] - Pre-formulation Screening: Screen potential excipients for irritancy using in vitro models before proceeding to in vivo studies. - Dose Volume: For high-concentration formulations, ensure the injection volume is appropriate for the administration site to minimize discomfort.[1]

Pharmacokinetic & Efficacy Studies

Question IDQuestionAnswer
PK-01My formulation shows a rapid initial release of this compound (burst effect) followed by a sharp decline in plasma concentrations. How can I achieve a more sustained release profile? Causes: - High proportion of free drug: A significant amount of this compound may not be effectively incorporated into the release-controlling matrix of the formulation. - Rapidly degrading vehicle: The formulation vehicle may be breaking down or dispersing too quickly at the injection site. Solutions: - Optimize the Vehicle: Employing vehicles that provide a slower release can be beneficial. For instance, oil-based formulations using sesame oil and ethyl oleate have demonstrated prolonged this compound plasma concentrations.[2] Gel-based formulations, such as those using hydroxypropyl methylcellulose, have also been shown to provide long-lasting delivery.[6][7] - Adjust Drug-Excipient Ratio: Increasing the concentration of release-controlling excipients relative to the drug may help to reduce the initial burst release. - Explore Different Routes of Administration: Subcutaneous injection generally provides a slower absorption and more prolonged plasma profile compared to intramuscular injection.[8]
PK-02I am seeing high inter-individual variability in the plasma concentrations of this compound in my study animals. What could be the reasons? Causes: - Inconsistent administration technique: Variations in injection depth and location can affect absorption. - Animal-specific factors: Differences in body condition, metabolism, and health status can influence drug pharmacokinetics. - Formulation instability: If the formulation is not homogenous, different animals may receive effectively different doses. Solutions: - Standardized Administration Protocol: Ensure all personnel involved in dosing are trained to use a consistent injection technique. - Animal Selection: Use healthy animals with a uniform body condition score for pharmacokinetic studies to minimize biological variability. - Ensure Formulation Homogeneity: Thoroughly mix the formulation before drawing each dose to ensure uniformity. Pour-on formulations have been noted to have less inter-individual variability compared to some other topical applications.[9]
E-01My in-vitro release data does not correlate well with the in-vivo efficacy. Why might this be the case and what should I focus on? Causes: - Oversimplified in-vitro model: Simple dissolution tests may not accurately mimic the complex environment of the subcutaneous or intramuscular space. - Host-drug interactions: The in-vivo performance is influenced by factors like local blood flow, tissue binding, and cellular uptake at the injection site, which are not accounted for in in-vitro models. Solutions: - Focus on Pharmacokinetic and Efficacy Endpoints: While in-vitro release is useful for initial screening, the ultimate evaluation of a long-acting formulation should be based on pharmacokinetic parameters (like AUC and Cmax) and direct efficacy studies against the target parasites.[2] - Develop More Predictive In-Vitro Models: If possible, develop more sophisticated in-vitro release models that better simulate the in-vivo environment.

Data Summary Tables

Table 1: Comparative Pharmacokinetics of this compound Formulations in Cattle

Formulation/RouteDoseCmax (ng/mL)Tmax (days)AUC (ng·day/mL)Reference
Subcutaneous (SC)200 µg/kg27.8 ± 7.9-457 ± 66[8]
Intramuscular (IM)200 µg/kg33.1 ± 9.0-475 ± 82[8]
SC (Commercial)200 µg/kg~325.3 ± 0.35511 ± 16[10]
Pour-on500 µg/kg12.2 ± 4.84.3 ± 1.6168.0 ± 41.7[9]
Gel Formulation (SC)600 µg/kg21.9 (at 0.5 wk)--[6][7]
Gel Formulation (SC)1200 µg/kg29.1 (at 0.5 wk)--[6][7]

Table 2: Persistent Efficacy of this compound Formulations Against Various Parasites in Cattle

Formulation/RouteParasiteChallenge DurationEfficacyReference
SubcutaneousCooperia oncophora14 days99.2% reduction[11]
SubcutaneousCooperia oncophora21 days90.7% reduction[11]
SubcutaneousOstertagia ostertagi21 days99.9% reduction[11]
SubcutaneousOstertagia ostertagi28 days93.7% reduction[11]
SubcutaneousDictyocaulus viviparus21 days100% reduction[11]
SubcutaneousDictyocaulus viviparus28 days99.9% reduction[11]
InjectableBoophilus microplus3 weekly post-treatment infestations82.1% - 100%[12][13]
Pour-onBoophilus microplus1 week post-treatment0%[12][13]

Experimental Protocols

Protocol 1: Evaluation of Pharmacokinetics of a Novel this compound Formulation

  • Animal Selection: Select a cohort of healthy cattle of similar age and weight. House the animals in a controlled environment and allow for an acclimatization period.

  • Dosing: Administer the test this compound formulation at the target dose (e.g., 200 µg/kg) via the intended route (e.g., subcutaneous injection). Include a control group receiving a commercial formulation for comparison.

  • Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 3, 5, 7, 14, 21, 28, 35, and 42 days post-treatment).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[14][15][16][17]

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each animal.

Protocol 2: Assessment of Persistent Efficacy Against Nematode Challenge

  • Animal Allocation: Use parasite-naive calves and randomly allocate them to a treatment group and a control group.

  • Treatment: Treat the calves in the treatment group with the this compound formulation at the specified dose. The control group may receive a placebo or no treatment.

  • Parasite Challenge: Beginning at a set time post-treatment (e.g., 7 days), challenge all calves with a known number of infective larvae of the target parasite species (e.g., Ostertagia ostertagi) daily for a defined period (e.g., 21 days).[11]

  • Worm Burden Determination: After the challenge period, allow sufficient time for the parasites to mature. Then, humanely euthanize the animals and perform necropsies to recover and count the adult worms from the relevant organs (e.g., abomasum for O. ostertagi).

  • Efficacy Calculation: Calculate the percentage efficacy of the treatment by comparing the geometric mean worm burdens of the treated group to the control group.

Visualizations

Experimental_Workflow_for_Formulation_Optimization cluster_0 Formulation Development cluster_1 In Vitro & In Vivo Evaluation cluster_2 Analysis & Optimization A Excipient Screening & Solubility Studies B Prototype Formulation Preparation A->B C Physical & Chemical Stability Testing B->C D In Vitro Release Studies C->D Proceed if Stable E Pharmacokinetic Studies in Target Species D->E F Persistent Efficacy (Parasite Challenge) E->F G Injection Site Toleration Assessment E->G H Data Analysis (PK & Efficacy) F->H G->H I Lead Formulation Selection H->I J Iterative Optimization I->J J->B Refine Formulation Troubleshooting_Logic_for_Poor_Efficacy Start Issue: Sub-optimal Persistent Efficacy CheckPK Review Pharmacokinetic Data Start->CheckPK LowAUC Is AUC lower than expected? CheckPK->LowAUC Sufficient Data Dosing Root Cause: Dosing/Administration Issues CheckPK->Dosing Insufficient/No Data BurstRelease Is there a high Cmax and rapid decline? LowAUC->BurstRelease No Stability Root Cause: Stability Issues LowAUC->Stability Yes Formulation Root Cause: Formulation Issues BurstRelease->Formulation Yes BurstRelease->Dosing No Sol_Formulation Action: Modify formulation vehicle (e.g., different oils, add gelling agent) Formulation->Sol_Formulation Sol_Dosing Action: Standardize administration protocol and verify dose accuracy Dosing->Sol_Dosing Sol_Stability Action: Re-evaluate formulation stability and homogeneity Stability->Sol_Stability

References

Technical Support Center: Minimizing Injection Site Reactions with Oil-Based Doramectin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions associated with oil-based doramectin formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of an injection site reaction with oil-based this compound formulations?

A1: Injection site reactions (ISRs) are typically localized inflammatory responses. Common signs include:

  • Pain or tenderness at the injection site

  • Swelling and edema

  • Redness (erythema)

  • Hardening of the skin (induration)

  • Itching (pruritus)

  • Formation of a palpable nodule or sterile abscess[1][2]

These reactions are generally mild and transient. However, severe reactions can lead to tissue necrosis.[1]

Q2: What are the primary causes of injection site reactions with these formulations?

A2: Injection site reactions to oil-based this compound formulations are multifactorial and can be attributed to:

  • The Oil Vehicle: The oil acts as a depot, leading to a localized inflammatory response as the body's immune system interacts with the foreign substance.[3][4] This can involve the recruitment of immune cells like macrophages and lymphocytes.[5]

  • Excipients: Certain excipients, such as benzyl alcohol (often used as a preservative and mild anesthetic), can cause transient local irritation.[6]

  • Physicochemical Properties: The viscosity of the formulation can influence the injection experience and subsequent reaction.

  • Injection Technique: Improper injection technique can cause unnecessary tissue trauma.

  • Individual Animal Sensitivity: The immune response can vary between individual animals.

Q3: How can the choice of oil vehicle impact injection site reactions?

A3: The type of oil used as a vehicle can significantly influence the local tissue response. Different oils have varying viscosity and fatty acid profiles, which can affect the degree of inflammation. For instance, cottonseed oil is known to have a higher potential for inflammatory response compared to grapeseed or sesame oil in some applications.[7][8] The oil depot can prolong the exposure of local tissues to the drug and excipients, potentially leading to a more sustained inflammatory response.[9]

Q4: What is the role of excipients like benzyl alcohol in injection site reactions?

A4: Benzyl alcohol is a common excipient in parenteral formulations, serving as a preservative and a mild local anesthetic to reduce pain upon injection. However, it can also cause transient local irritation.[6] Some individuals may have a hypersensitivity to benzyl alcohol, leading to more pronounced reactions.

Troubleshooting Guide

Observed Issue Potential Causes Recommended Actions & Investigation
Excessive pain during injection High viscosity of the formulation, needle gauge too small, rapid injection rate.- Evaluate the viscosity of the formulation. Consider warming the formulation to room temperature if refrigerated to slightly reduce viscosity.- Ensure an appropriate needle gauge is used for the viscosity of the oil.- Administer the injection slowly and steadily.
Severe swelling and induration post-injection Highly inflammatory oil vehicle or excipient, large injection volume for the site, potential contamination.- Review the formulation components. Consider alternative, less inflammatory oil vehicles (e.g., sesame oil, grapeseed oil).- Evaluate the concentration of potentially irritating excipients.- Ensure the injection volume is appropriate for the muscle group or subcutaneous space.- Aseptically culture the formulation and injection site to rule out bacterial contamination.
Formation of sterile abscesses Persistent inflammatory response to the oil depot, crystallization of the drug at the injection site.- Conduct a histopathological examination of the injection site to characterize the inflammatory response.- Analyze the stability of the formulation to ensure the drug remains solubilized in the oil vehicle under storage and physiological conditions.
High variability in reaction severity between animals Individual animal hypersensitivity, inconsistent injection technique.- Review animal health records for any known sensitivities.- Standardize the injection protocol and ensure all personnel are trained on the proper technique.- Consider including a positive control (a known irritant) and a negative control (the vehicle alone) in studies to better characterize the reaction.

Data on Formulation Components and Injection Parameters

Table 1: Influence of Oil Carrier on Inflammatory Response (General Observations)

Oil CarrierViscosityGeneral Inflammatory PotentialKey Considerations
Cottonseed OilHighHigherMay be associated with a more pronounced inflammatory response and potential for water retention.[10][7]
Sesame OilModerateModerateCommonly used in injectable formulations with a good tolerance profile.[11]
Grapeseed OilLowLowOften preferred for subcutaneous injections due to lower viscosity and minimal inflammatory response.[10]
MCT OilLowLowKnown for its anti-inflammatory properties and smooth injection experience.[7][12]

Table 2: Effect of Injection Parameters on Perceived Pain

ParameterLow SettingHigh SettingImpact on PainReference
Viscosity LowHighHigher viscosity was associated with less pain in one study.
Injection Volume 2 mL3 mLNo significant impact on perceived pain.
Injection Rate 0.02 mL/s (Slow)0.3 mL/s (Fast)No significant impact on perceived pain.

Experimental Protocols

Protocol for Evaluating Local Tolerance of Oil-Based this compound Formulations

This protocol is a general guideline based on established principles for non-clinical local tolerance testing.

1. Objective: To assess and compare the local tolerance of different oil-based this compound formulations following intramuscular or subcutaneous injection in a relevant animal model (e.g., rabbit or the target species).

2. Materials:

  • Test Formulations (different oil-based this compound formulations)

  • Control Articles:

    • Vehicle Control (oil vehicle without this compound)

    • Saline Control (0.9% NaCl)

  • Animal Model (e.g., New Zealand White rabbits)

  • Sterile syringes and needles of appropriate gauge

  • Calipers for measuring erythema and edema

  • Materials for tissue collection and fixation (e.g., 10% neutral buffered formalin)

  • Histopathology processing equipment and reagents

3. Study Design:

  • Animal Allocation: Randomly assign animals to treatment groups (minimum of 3 animals per group).

  • Treatment Groups:

    • Group 1: Test Formulation A

    • Group 2: Test Formulation B

    • Group 3: Vehicle Control for Formulation A

    • Group 4: Vehicle Control for Formulation B

    • Group 5: Saline Control

  • Dose Administration:

    • Administer a single injection of a defined volume (e.g., 0.5 - 1.0 mL) into a designated muscle (e.g., quadriceps) or subcutaneous site on the back.

    • The contralateral side can be used for the corresponding vehicle control.

4. Observations:

  • Macroscopic Evaluation:

    • Observe the injection sites at 24, 48, 72 hours, and 7 days post-injection.

    • Score for erythema, edema, and any other local reactions using a standardized scoring system (see Table 3).

    • Measure the diameter of any erythema and edema with calipers.

  • Clinical Observations: Monitor animals daily for any systemic signs of toxicity or changes in behavior.

5. Necropsy and Histopathology:

  • Euthanize animals at a predetermined time point (e.g., 7 days post-injection).

  • Perform a gross pathological examination of the injection site and surrounding tissues.

  • Collect the entire injection site and surrounding tissue for histopathological examination.

  • Process, embed, section, and stain tissues with Hematoxylin and Eosin (H&E).

  • A veterinary pathologist should perform a microscopic evaluation, scoring for parameters such as inflammation, necrosis, hemorrhage, fibrosis, and tissue regeneration (see Table 4).

Table 3: Example Macroscopic Scoring System

Score Erythema Edema
0 No erythemaNo edema
1 Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (edges well-defined by definite raising)
3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4 Severe erythema (beet redness) to eschar formationSevere edema (raised more than 1 mm and extending beyond the area of exposure)

Table 4: Example Microscopic Scoring System

Score Finding Description
0 NormalNo inflammatory cells, no necrosis or degeneration.
1 MinimalA few scattered inflammatory cells, minimal myofiber degeneration.
2 MildSmall, focal aggregate of inflammatory cells, mild myofiber degeneration/necrosis.
3 ModerateMultifocal or locally extensive inflammatory cell infiltration, moderate myofiber degeneration/necrosis.
4 MarkedExtensive inflammatory cell infiltration, marked myofiber degeneration/necrosis.
5 SevereDiffuse inflammatory cell infiltration with significant tissue destruction.

Visualizations

Signaling Pathway of Injection Site Inflammation

The following diagram illustrates the key signaling pathways involved in the inflammatory response to an oil-based injection.

Injection_Site_Reaction_Pathway cluster_Initiation Initiation cluster_Cellular_Response Cellular Response cluster_Signaling_Pathways Intracellular Signaling cluster_Inflammatory_Mediators Mediator Release cluster_Clinical_Signs Clinical Signs Oil_Depot Oil Depot (Vehicle) Macrophages Macrophages Oil_Depot->Macrophages Phagocytosis Attempt Excipients Excipients (e.g., Benzyl Alcohol) Mast_Cells Mast Cells Excipients->Mast_Cells Direct Activation Tissue_Trauma Injection Tissue Trauma Tissue_Trauma->Mast_Cells Activation Histamine Histamine Mast_Cells->Histamine Degranulation NF_kB NF-κB Pathway Macrophages->NF_kB MAPK MAPK Pathway Macrophages->MAPK Immune_Cells Recruitment of Neutrophils, Lymphocytes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Transcription MAPK->Cytokines Transcription Swelling Swelling Histamine->Swelling Redness Redness Histamine->Redness Cytokines->Immune_Cells Chemotaxis Pain Pain Cytokines->Pain Cytokines->Swelling Cytokines->Redness

Caption: Inflammatory signaling cascade at the injection site.

Experimental Workflow for Local Tolerance Testing

The diagram below outlines the key steps in a typical non-clinical study to evaluate injection site tolerance.

Local_Tolerance_Workflow Start Study Initiation Animal_Acclimation Animal Acclimation & Randomization Start->Animal_Acclimation Dosing Dose Administration (Test vs. Controls) Animal_Acclimation->Dosing Macroscopic_Eval Macroscopic Evaluation (24h, 48h, 72h, 7d) Dosing->Macroscopic_Eval Necropsy Necropsy & Gross Pathology (Day 7) Macroscopic_Eval->Necropsy Histo Histopathology (Tissue Processing, Staining, Scoring) Necropsy->Histo Data_Analysis Data Analysis & Reporting Histo->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: Workflow for local tolerance assessment.

References

Technical Support Center: Doramectin HPLC Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of doramectin, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for this compound, a large and relatively non-polar molecule, is secondary interactions between the analyte and the stationary phase. These interactions often occur with active sites, such as residual silanols on the silica-based packing material of the column.

Q2: What is a good starting point for an HPLC method for this compound that should provide good peak shape?

A2: A validated method for this compound that has been shown to produce symmetrical peaks utilizes a C8 column (e.g., HALO C8, 100 mm × 4.6 mm, 2.7 µm) with an isocratic mobile phase of acetonitrile and water (70:30 v/v) at a column temperature of 40°C.[1][2] Another approach that yields good peak shape for avermectins is using a C18 column with a mobile phase containing acetonitrile, water, and a small amount of formic acid (0.1%).

Q3: Can the sample solvent affect the peak shape of this compound?

A3: Yes, the choice of sample solvent can significantly impact peak shape. Injecting this compound dissolved in a solvent much stronger than the mobile phase can lead to peak distortion, including tailing. It is always recommended to dissolve the sample in the mobile phase itself or a solvent with a weaker elution strength.

Q4: How does mobile phase pH affect this compound peak shape?

A4: While this compound is not strongly ionizable, the pH of the mobile phase can influence the ionization state of residual silanols on the silica-based column packing. At a mid-range pH, these silanols can be deprotonated and negatively charged, leading to electrostatic interactions with any slightly positive character on the this compound molecule, which in turn can cause peak tailing. Acidifying the mobile phase, for instance with 0.1% formic acid, can suppress the ionization of silanols and thereby reduce these secondary interactions, resulting in improved peak symmetry.

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe a persistent loss of resolution, a significant increase in backpressure that cannot be resolved by washing, or peak shape issues like tailing or splitting that do not improve with other troubleshooting steps. Column performance naturally degrades over time, and after a certain number of injections, replacement is necessary to ensure data quality.

Troubleshooting Guides

Issue: this compound peak is tailing.

This guide provides a systematic approach to diagnosing and resolving peak tailing in this compound HPLC analysis.

Step 1: Initial Assessment and System Check

Before making significant changes to your method, perform a quick check of your HPLC system and consumables.

  • Visual Inspection: Check for any visible leaks in the system, especially around fittings and connections.

  • System Suitability: If you have historical data, compare the current peak shape parameters (e.g., tailing factor, theoretical plates) to previous successful runs. A sudden change may indicate a specific event, such as a new mobile phase preparation or a different sample batch.

Step 2: Investigate Potential Causes and Solutions

Follow the logical progression outlined in the diagram below to identify and address the root cause of the peak tailing.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_column Is the column old or potentially contaminated? start->check_column column_wash Perform a column wash/regeneration. check_column->column_wash Yes check_mobile_phase Is the mobile phase pH appropriate and freshly prepared? check_column->check_mobile_phase No replace_column Replace the column. column_wash->replace_column Washing fails column_wash->check_mobile_phase Issue persists resolved Peak Tailing Resolved column_wash->resolved Issue resolved replace_column->resolved adjust_ph Adjust mobile phase pH (e.g., add 0.1% formic acid). check_mobile_phase->adjust_ph pH not optimized prepare_fresh Prepare fresh mobile phase. check_mobile_phase->prepare_fresh Mobile phase is old check_sample Is the sample concentration too high or the injection solvent appropriate? check_mobile_phase->check_sample pH is optimal and mobile phase is fresh adjust_ph->resolved prepare_fresh->resolved dilute_sample Dilute the sample. check_sample->dilute_sample Concentration is high change_solvent Dissolve sample in mobile phase. check_sample->change_solvent Inappropriate solvent check_system Are there any extra-column effects? check_sample->check_system Sample conditions are optimal dilute_sample->resolved change_solvent->resolved check_fittings Check and tighten all fittings. Use shorter, narrower tubing. check_system->check_fittings check_fittings->resolved

Figure 1: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

Data Presentation: Impact of Troubleshooting on Peak Shape

The following table provides a summary of expected improvements in key chromatographic parameters after implementing specific troubleshooting steps.

Troubleshooting ActionParameterBefore ActionAfter Action
Column Wash/Regeneration Tailing Factor> 1.8≤ 1.2
Theoretical Plates< 3000> 5000
Mobile Phase Acidification (0.1% Formic Acid) Tailing Factor1.71.1
Resolution (with a closely eluting impurity)1.3> 2.0
Sample Dilution (10-fold) Peak Width at half-height (min)0.250.15
Tailing Factor2.01.3

Experimental Protocols

Protocol 1: C18/C8 Column Wash and Regeneration

This protocol is designed to remove strongly retained compounds and contaminants from the column that may be causing peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade isopropanol (IPA)

  • HPLC system

Procedure:

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Flush with mobile phase without buffer: If your mobile phase contains buffers or salts, flush the column with a mixture of water and organic solvent (at the same ratio as your mobile phase) for at least 20 column volumes.

  • Flush with 100% Acetonitrile: Wash the column with 100% ACN for at least 30 column volumes.

  • Flush with Isopropanol: For highly non-polar contaminants, flush the column with 100% IPA for at least 30 column volumes.

  • Re-equilibrate the column: Before resuming analysis, flush the column with the mobile phase until a stable baseline is achieved (at least 30 column volumes).

Note: For severe contamination, a more rigorous wash with solvents like methanol, ethanol, or even a mixture of acetonitrile and isopropanol (75:25 v/v) can be employed. Always ensure solvent compatibility with your column.

Protocol 2: Optimizing Mobile Phase pH

This protocol describes how to adjust the mobile phase to minimize secondary silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable acidic modifier)

  • pH meter (optional, for buffered mobile phases)

Procedure:

  • Prepare the aqueous component of the mobile phase: For a 70:30 ACN:Water mobile phase, prepare the required volume of HPLC-grade water.

  • Add the acidic modifier: To the aqueous component, add formic acid to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water.

  • Mix the mobile phase: Combine the acidified aqueous component with acetonitrile in the desired ratio (e.g., 300 mL of acidified water with 700 mL of acetonitrile for a 30:70 aqueous:organic mobile phase).

  • Sonicate to degas: Degas the mobile phase using sonication or another appropriate method to remove dissolved gases.

  • Equilibrate the system: Flush the HPLC system and column with the new mobile phase until a stable baseline is achieved before injecting your this compound sample.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering a tailing peak for this compound.

G Decision Tree for this compound Peak Tailing start This compound Peak Tailing q1 Is the tailing observed on all peaks or just this compound? start->q1 all_peaks_tail All Peaks Tail q1->all_peaks_tail All Peaks doramectin_tails Only this compound Tails q1->doramectin_tails Only this compound cause_physical Likely a physical issue (e.g., column void, blocked frit, extra-column volume). all_peaks_tail->cause_physical cause_chemical Likely a chemical interaction issue. doramectin_tails->cause_chemical action_physical Action: Check fittings, tubing. Consider column backflushing or replacement. cause_physical->action_physical end_good Peak Shape Improved action_physical->end_good q2 Is the mobile phase fresh and pH optimized? cause_chemical->q2 action_mobile_phase Action: Prepare fresh mobile phase, consider adding 0.1% formic acid. q2->action_mobile_phase No q3 Is the sample concentration appropriate? q2->q3 Yes action_mobile_phase->end_good action_sample Action: Dilute the sample and re-inject. q3->action_sample No end_bad Issue Persists: Consult senior chromatographer or manufacturer. q3->end_bad Yes action_sample->end_good

Figure 2: A decision tree to guide the troubleshooting process for this compound peak tailing.

References

Technical Support Center: Managing Doramectin Degradation in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of doramectin in samples during long-term storage. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stored samples?

A1: this compound, like other avermectins, is susceptible to degradation from several factors. The primary drivers of degradation in stored samples are exposure to light (photo-degradation), extreme pH conditions (acidic or alkaline hydrolysis), and oxidation.[1] Temperature fluctuations, such as repeated freeze-thaw cycles, can also impact the stability of this compound in biological matrices.[2]

Q2: What is the ideal temperature for long-term storage of samples containing this compound?

A2: For long-term storage, it is recommended to keep biological samples (e.g., plasma, tissue, milk) frozen at -20°C or, preferably, -80°C.[3][4] Lower temperatures, such as -80°C, are generally better for preserving the integrity of the analyte over extended periods.[4] Stock solutions of this compound are often recommended to be stored at temperatures below -10°C.[5]

Q3: How many freeze-thaw cycles can my samples undergo before significant degradation of this compound occurs?

A3: The number of permissible freeze-thaw cycles should be determined during your bioanalytical method validation.[6][7] However, studies on this compound in bovine plasma have shown it to be stable for at least three freeze-thaw cycles.[8] It is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller, single-use volumes before freezing is highly recommended to avoid repeated thawing of the entire sample.

Q4: Can I use published stability data for ivermectin as a proxy for this compound?

A4: While this compound and ivermectin are structurally related avermectins and may exhibit similar stability profiles, it is not a substitute for conducting your own stability studies. Ivermectin stability data, such as its stability in frozen milk for up to a year at -20°C, can provide a useful preliminary indication.[9] However, for regulatory submissions or pivotal studies, stability data specific to this compound in your specific matrix must be generated.

Q5: What are the common degradation products of this compound I should be aware of?

A5: Under mildly acidic conditions, this compound can undergo deglycosylation to form this compound monosaccharide and this compound aglycone.[10] In basic conditions, it can isomerize to 2-epithis compound and irreversibly form Δ(2,3)-doramectin.[10] Additionally, various impurities and other degradation products, such as furan ring-opening products, have been identified in bulk drug substances.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Recovery from Stored Samples 1. Degradation during storage: Samples may have been exposed to light, elevated temperatures, or repeated freeze-thaw cycles. 2. Inefficient extraction: The extraction protocol may not be optimized for the sample matrix, or errors may have occurred during the procedure (e.g., SPE column drying out).[5] 3. Adsorption to container walls: this compound is lipophilic and may adsorb to certain types of plastic tubes, especially after long-term storage.1. Review sample storage history. If improper storage is suspected, the integrity of the samples may be compromised. For future studies, ensure samples are stored in the dark at ≤ -20°C and aliquot to minimize freeze-thaw cycles. 2. Re-validate your extraction method. Ensure complete homogenization of tissues. If using SPE, ensure the column does not dry out before the elution step.[5] Consider a different extraction technique like liquid-liquid extraction or QuEChERS. 3. Use low-binding polypropylene or glass containers for storage and extraction.
High Variability in Results Between Aliquots of the Same Sample 1. Non-homogenous sample: This is particularly common in tissue samples or milk that has not been properly mixed after thawing. 2. Inconsistent sample processing: Variations in extraction times, solvent volumes, or derivatization reaction times can lead to variability. 3. Analyte instability in processed samples: The derivatized this compound may be unstable, leading to degradation before analysis.1. Ensure samples are thoroughly vortexed or homogenized after thawing and before taking an aliquot for extraction. 2. Strictly adhere to the validated standard operating procedure (SOP) for sample processing. Use calibrated pipettes and consistent timing for all steps. 3. Analyze derivatized samples as soon as possible. Conduct autosampler stability tests to determine how long processed samples can be left in the autosampler without significant degradation.
Appearance of Unknown Peaks in Chromatograms of Stored Samples 1. Formation of degradation products: The unknown peaks may be this compound degradation products that have formed during storage.[10][11] 2. Matrix interference: Components of the biological matrix may have degraded over time, leading to new interfering peaks. 3. Contamination: The sample or solvents may have been contaminated during storage or processing.1. Compare the chromatograms with those of freshly prepared this compound standards and freshly spiked matrix samples. If the peaks are unique to stored samples, they are likely degradation products. A stability-indicating method should be able to resolve these from the parent drug.[12] 2. Re-evaluate the selectivity of your analytical method. Additional clean-up steps may be necessary for older samples. 3. Analyze solvent blanks and blank matrix samples to rule out contamination of your analytical system or reagents.
Shift in this compound Retention Time 1. Change in mobile phase composition: The mobile phase may have been prepared incorrectly, or its composition may have changed over time due to evaporation of a volatile component. 2. Column degradation: The performance of the HPLC column may have deteriorated. 3. Matrix effects: Co-eluting matrix components can sometimes influence the retention time of the analyte.1. Prepare fresh mobile phase. Ensure the solvent container is properly sealed. 2. Check the column performance with a standard solution. If performance is poor, wash the column according to the manufacturer's instructions or replace it. 3. Improve sample clean-up to remove more matrix components.

Quantitative Data on this compound Stability

The following tables summarize stability data for this compound and the related compound ivermectin under various storage conditions.

Table 1: Freeze-Thaw Stability of this compound in Bovine Plasma [8]

AnalyteConcentration (ng/mL)Number of Freeze-Thaw CyclesMean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD %)
This compound535.0100.04.80
This compound50348.296.41.50

Samples were frozen at -20°C and thawed at room temperature.

Table 2: Long-Term Storage Stability of Ivermectin in Sheep Milk at -20°C [9]

AnalyteStorage DurationInitial Concentration (µg/kg)Concentration After Storage (µg/kg)Recovery (%)
Ivermectin1 year~30Stable~100
Ivermectin2 years~30Diminished by approx. 25%~75

This data for ivermectin suggests that while avermectins are relatively stable when frozen, significant degradation can occur over very long storage periods (multiple years) even at -20°C.

Experimental Protocols

Protocol 1: Sample Collection and Handling
  • Blood (Plasma): Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Centrifuge the blood at approximately 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Carefully transfer the plasma into clean, labeled polypropylene tubes.

  • Immediately freeze the plasma samples and store them at -20°C or -80°C until analysis.

  • Tissues (Liver, Muscle, Fat):

    • Excise tissue samples as quickly as possible after euthanasia.

    • Remove any excess connective tissue or fat from muscle and liver samples.

    • Homogenize the tissue samples until a uniform consistency is achieved.

    • Weigh appropriate amounts of the homogenate into labeled storage tubes.

    • Immediately freeze the tissue samples and store them at -20°C or -80°C until analysis.[5]

  • Milk:

    • Collect milk samples into clean containers.

    • Gently mix the milk to ensure homogeneity.

    • Transfer aliquots into labeled polypropylene tubes.

    • Freeze the milk samples immediately and store them at -20°C or -80°C until analysis.[3]

Protocol 2: Extraction of this compound from Milk for HPLC-FLD Analysis

This protocol is adapted from a multi-residue method for avermectins in milk.[13]

  • Sample Preparation:

    • Thaw frozen milk samples at room temperature.

    • Pipette 10.0 mL of milk into a 50 mL polypropylene centrifuge tube.

    • Add 2.5 mL of concentrated ammonium hydroxide and mix.

  • Liquid-Liquid Extraction:

    • Add 20 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper acetonitrile layer to a clean tube.

    • Repeat the extraction of the remaining milk sample with another 20 mL of acetonitrile.

    • Combine the acetonitrile extracts and evaporate to dryness under a stream of nitrogen at approximately 60-70°C.

  • Clean-up:

    • Dissolve the residue in 4 mL of hexane.

    • Add 4.0 mL of acetonitrile, shake for 1 minute, and centrifuge for 4 minutes.

    • Transfer the lower acetonitrile phase to a clean tube.

    • Repeat the acetonitrile extraction of the hexane phase.

    • Combine the acetonitrile extracts and evaporate to dryness under nitrogen.

  • Derivatization:

    • Reconstitute the dry residue in 100 µL of acetonitrile.

    • Add 100 µL of N-methylimidazole in acetonitrile (1:1, v/v).

    • Add 150 µL of trifluoroacetic anhydride in acetonitrile (1:2, v/v).

    • Vortex the mixture and allow it to react in the dark for at least 15 minutes.

  • Analysis:

    • Inject an appropriate volume (e.g., 50 µL) into the HPLC system with a fluorescence detector (Excitation: 365 nm, Emission: 470 nm).[5][14]

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Processing cluster_storage Long-Term Storage cluster_analysis Sample Analysis SampleCollection Collect Sample (Plasma, Tissue, Milk) Processing Initial Processing (Centrifuge Plasma, Homogenize Tissue) SampleCollection->Processing Aliquoting Aliquot into Single-Use Tubes Processing->Aliquoting Storage Store at ≤ -20°C (preferably -80°C) Protect from Light Aliquoting->Storage Thawing Thaw Sample Storage->Thawing Extraction Extraction (LLE, SPE, or QuEChERS) Thawing->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Analysis Instrumental Analysis (HPLC, LC-MS/MS) Derivatization->Analysis

Caption: Workflow for this compound Sample Management.

troubleshooting_workflow start Problem with Analytical Result (e.g., Low Recovery, Variability) check_storage Review Sample Storage History (Temp, Light, Freeze-Thaw) start->check_storage storage_ok Storage Conditions OK check_storage->storage_ok Yes storage_bad Improper Storage -> Data may be compromised. -> Implement corrective actions for future samples. check_storage->storage_bad No check_method Verify Analytical Method Execution storage_ok->check_method method_ok Method Execution OK check_method->method_ok Yes method_bad Procedural Error Identified -> Re-extract and analyze sample if possible. -> Reinforce SOP training. check_method->method_bad No check_reagents Check Reagents and Standards method_ok->check_reagents reagents_ok Reagents/Standards OK check_reagents->reagents_ok Yes reagents_bad Expired/Degraded Reagents -> Prepare fresh reagents and standards. -> Re-analyze samples. check_reagents->reagents_bad No check_instrument Assess Instrument Performance reagents_ok->check_instrument instrument_ok Instrument OK -> Consider matrix effects or a stability-indicating method validation. check_instrument->instrument_ok Yes instrument_bad Instrument Malfunction -> Perform maintenance and calibration. -> Re-analyze samples. check_instrument->instrument_bad No

Caption: Troubleshooting Decision Tree for this compound Analysis.

degradation_pathway cluster_acidic Mildly Acidic Conditions (e.g., pH < 6) cluster_basic Basic Conditions (e.g., pH > 8) This compound This compound Monosaccharide This compound Monosaccharide This compound->Monosaccharide Sequential Deglycosylation Epithis compound 2-Epi-Doramectin This compound->Epithis compound Reversible Isomerization Deltathis compound Δ(2,3)-Doramectin This compound->Deltathis compound Irreversible Isomerization Aglycone This compound Aglycone Monosaccharide->Aglycone

Caption: Chemical Degradation Pathways of this compound.

References

identifying sources of contamination in doramectin residue analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in doramectin residue analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound residues.

Issue 1: No Peak or Low Peak Intensity for this compound Standard

Potential Cause Troubleshooting Steps
Improper Standard Preparation/Storage This compound stock solutions should be stored in tightly sealed vials at -20°C and are generally stable for up to one month.[1] Prepare fresh working standards daily. Ensure the correct solvent is used for dissolution as specified by the supplier.[2]
Degradation of Derivatization Reagent (for HPLC-Fluorescence) The derivatization process for HPLC with fluorescence detection is critical. Ensure that reagents like trifluoroacetic anhydride (TFAA) and 1-methylimidazole are fresh and have been stored under the recommended anhydrous and light-protected conditions.
Incorrect Instrument Parameters (HPLC or LC-MS/MS) Verify that the correct excitation and emission wavelengths (typically around 365 nm and 470 nm, respectively, for derivatized avermectins) are set on the fluorescence detector. For LC-MS/MS, confirm the correct precursor and product ion transitions are being monitored in the appropriate ionization mode (positive electrospray ionization is common).[3][4][5]
Inactive Column The analytical column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent like isopropanol, or if the problem persists, replace the column.

Issue 2: High Background Noise or Baseline Drift

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Use only HPLC or MS-grade solvents and additives. Prepare aqueous buffers fresh daily and filter them to prevent microbial growth.
System Contamination Flush the entire HPLC/LC-MS system, including the pump, injector, and lines, with a strong, appropriate solvent to remove any accumulated contaminants.
Detector Issues A dirty flow cell in a fluorescence detector can cause noise. Clean the flow cell according to the manufacturer's instructions. For MS detectors, contamination of the ion source can lead to high background; perform a source cleaning.
Inadequate Mobile Phase Mixing/Degassing Ensure proper mixing of mobile phase components and adequate degassing to prevent bubble formation, which can cause baseline noise.

Issue 3: Peak Tailing or Splitting

Potential Cause Troubleshooting Steps
Secondary Interactions with Column Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the column. Using a mobile phase with a lower pH or adding a competing base can help mitigate this.[6]
Column Contamination or Void A partially plugged column frit or a void at the head of the column can cause peak splitting.[7] Backflushing the column may help, but replacement is often necessary.
Injection Solvent Incompatibility Injecting the sample in a solvent that is much stronger than the mobile phase can lead to distorted peak shapes. Whenever possible, dissolve the sample in the initial mobile phase.[7]
Extra-Column Volume Excessive tubing length or poor connections between the column and detector can increase extra-column volume, leading to peak broadening.[7]

Issue 4: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Steps
Sample Carryover This is a significant issue in LC-MS/MS where analyte from a high-concentration sample persists and appears in subsequent injections of low-concentration or blank samples.[8][9] To mitigate this, use a robust needle wash protocol with a strong solvent, and inject blank samples after high-concentration standards or samples to confirm the absence of carryover.[8][10][11] Worn injector rotor seals are also a common cause and should be replaced regularly.[10]
Matrix Effects (LC-MS/MS) Components in the sample matrix (e.g., fats, proteins) can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.[12] Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances. The use of matrix-matched calibration standards or an isotopically labeled internal standard is highly recommended to compensate for matrix effects.
Variable Extraction Recovery The efficiency of the extraction process can vary between samples. Ensure consistent and thorough mixing, centrifugation, and phase separation. The use of an internal standard added at the beginning of the sample preparation process can help correct for variations in recovery.
Temperature Fluctuations Changes in ambient temperature can affect retention times and detector response. Use a column oven to maintain a constant temperature for the analytical column.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of external contamination in this compound residue analysis?

A1: External contamination can arise from several sources. Cross-contamination between samples can occur if glassware is not meticulously cleaned. Solvents, reagents, and even the compressed gas used for solvent evaporation can introduce contaminants. It is crucial to use high-purity solvents and reagents and to regularly clean all equipment.

Q2: How can I prevent sample carryover in my LC-MS/MS system?

A2: To prevent carryover, implement a rigorous wash procedure for the autosampler needle and injection port using a strong solvent mixture (e.g., a combination of acetonitrile, methanol, and isopropanol). Injecting one or more blank solvent samples after a high-concentration sample is a good practice to ensure the system is clean before the next analysis.[8][10] Regularly inspect and replace consumable parts like the injector rotor seal.[10]

Q3: My results are showing significant signal suppression. What are matrix effects and how can I mitigate them?

A3: Matrix effects occur when co-extracted compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source, leading to either a decrease (suppression) or an increase (enhancement) in the signal.[12] To mitigate this, you can improve your sample cleanup method to better remove these interfering compounds. Alternatively, you can compensate for the effect by using matrix-matched calibration standards (preparing your standards in a blank extract of the same matrix as your samples) or by using a stable isotope-labeled internal standard that will be affected by the matrix in the same way as this compound.

Q4: What are the ideal storage conditions for my this compound analytical standards and stock solutions?

A4: this compound as a solid analytical standard should be stored at -20°C.[2] Once prepared, stock solutions should be stored in tightly sealed, light-protected vials at -20°C. These solutions are typically stable for at least one month, but it is best practice to prepare fresh working solutions from the stock solution for each analytical run.[1]

Q5: The derivatization step in my HPLC-fluorescence method is giving inconsistent results. What should I check?

A5: The derivatization of avermectins is sensitive to environmental conditions. The reaction should be carried out in anhydrous (water-free) and light-protected conditions.[9] Ensure your derivatization reagents are fresh and have not been exposed to moisture or excessive light. The reaction temperature can also influence the derivative yield, so ensure consistent temperature control during this step.[14]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to this compound residue analysis, including Maximum Residue Limits (MRLs) set by various regulatory bodies and typical analytical performance metrics.

ParameterMatrixValueRegulatory Body/Source
Maximum Residue Limit (MRL) Cattle Fat150 µg/kg (ppb)China (GB 31650-2019)[15]
Cattle Liver100 µg/kg (ppb)China (GB 31650-2019)[15]
Cattle Kidney30 µg/kg (ppb)China (GB 31650-2019)[15]
Cattle Muscle10 µg/kg (ppb)China (GB 31650-2019)[15]
Cattle Milk15 µg/L (ppb)CODEX, Brazil[2]
Swine Fat & Skin0.18 ppm (180 ppb)Canada[1]
Limit of Detection (LOD) Milk0.1 µg/kg (ppb)LC-MS/MS Method[3]
Bovine Plasma0.03 ng/mL (ppb)UHPLC-MS/MS Method[5]
Limit of Quantification (LOQ) Milk0.2 µg/kg (ppb)LC-MS/MS Method[3]
Bovine Muscle5 µg/kg (ppb)HPLC-Fluorescence Method[9]
Bovine Plasma1 ng/mL (ppb)UHPLC-MS/MS Method[5]
Recovery Bovine Muscle73.3 - 110%HPLC-Fluorescence Method[9]
Milk75.0 - 122.0%LC-MS/MS Method[2]

Experimental Protocols

Method: Determination of this compound in Bovine Muscle by HPLC with Fluorescence Detection

This protocol is a representative example based on established methods for avermectin analysis.[9][14]

1. Sample Preparation and Extraction a. Homogenize 1 gram of ground bovine muscle in a centrifuge tube. b. Add an appropriate internal standard. c. Add 10 mL of acetonitrile and vortex mix for 1 minute. d. Centrifuge at 4,800 rpm for 10 minutes. e. Collect the supernatant (the acetonitrile layer).

2. Solid-Phase Extraction (SPE) Cleanup a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the acetonitrile extract onto the SPE cartridge. c. Wash the cartridge with a mild organic solvent/water mixture to remove interferences. d. Elute the this compound from the cartridge with a stronger organic solvent (e.g., pure acetonitrile or methanol). e. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 60°C.

3. Derivatization Perform this step under anhydrous and light-protected conditions. a. Reconstitute the dried extract in 100 µL of anhydrous acetonitrile. b. Add 200 µL of a derivatization reagent, such as a solution of 1-methylimidazole in acetonitrile. c. Vortex for 2 minutes. d. Add 200 µL of a second derivatization reagent, such as trifluoroacetic anhydride in acetonitrile. e. Vortex for 1 minute to allow the reaction to complete. f. Add 10 µL of glacial acetic acid to stop the reaction.

4. HPLC Analysis a. Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm). b. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Fluorescence Detector: Excitation at 365 nm, Emission at 470 nm. f. Quantification: Create a standard curve by preparing and derivatizing a series of known concentrations of this compound standard. Plot the peak area against concentration and use linear regression to determine the concentration in the samples.

Visualizations

Contamination_Troubleshooting_Workflow start Inconsistent or Inaccurate Results Observed check_carryover Step 1: Check for Carryover start->check_carryover inject_blank Inject Blank Solvent After High Standard check_carryover->inject_blank peak_present Peak in Blank? inject_blank->peak_present carryover_source Source of Carryover? peak_present->carryover_source Yes check_matrix_effects Step 2: Evaluate Matrix Effects peak_present->check_matrix_effects No wash_protocol Improve Needle Wash Protocol (Use Stronger Solvent) carryover_source->wash_protocol Insufficient Wash replace_seals Replace Injector Rotor Seal carryover_source->replace_seals Hardware Wear end_ok Analysis OK wash_protocol->end_ok replace_seals->end_ok post_spike Post-Extraction Spike vs. Neat Standard Response check_matrix_effects->post_spike signal_diff Significant Difference (>15-20%)? post_spike->signal_diff matrix_effect_source Source of Matrix Effect? signal_diff->matrix_effect_source Yes check_external_cont Step 3: Check External Contamination signal_diff->check_external_cont No improve_cleanup Improve Sample Cleanup (e.g., SPE) matrix_effect_source->improve_cleanup Ion Suppression/ Enhancement use_mmc Use Matrix-Matched Calibration matrix_effect_source->use_mmc Compensation improve_cleanup->end_ok use_mmc->end_ok analyze_blanks Analyze Reagent Blank & Method Blank check_external_cont->analyze_blanks cont_found Contamination Found? analyze_blanks->cont_found identify_source Identify Source: Solvents, Glassware, Reagents cont_found->identify_source Yes cont_found->end_ok No identify_source->end_ok

Caption: Workflow for troubleshooting contamination and interference issues.

HPLC_Fluorescence_Workflow start Sample Homogenization extraction Solvent Extraction (Acetonitrile) start->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup evaporation Evaporation to Dryness cleanup->evaporation derivatization Fluorescence Derivatization evaporation->derivatization hplc_analysis HPLC-FLD Analysis derivatization->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Experimental workflow for HPLC-Fluorescence analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of Doramectin and Ivermectin Efficacy Against Ostertagia ostertagi

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two widely used anthelmintics, doramectin and ivermectin, against the economically significant cattle parasite, Ostertagia ostertagi. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, pharmacological profiles, and methodologies from published studies.

Pharmacokinetic Profiles: A Key Determinant of Efficacy

The persistent efficacy of an anthelmintic is closely linked to its pharmacokinetic properties. Studies comparing this compound and ivermectin have revealed significant differences in their plasma concentration profiles following administration in cattle.

Following subcutaneous injection at a standard dose of 200 μg/kg, both this compound and ivermectin reach a peak plasma concentration of approximately 32 ng/ml.[1][2] However, the time to reach this peak concentration is longer for this compound (5.3 days) compared to ivermectin (4.0 days).[1][2] More importantly, the area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is significantly higher for this compound.[1][2][3][4] This suggests that this compound remains in the system at effective concentrations for a longer period, which may contribute to its extended persistent efficacy.[1]

Similarly, when administered as a pour-on formulation at 500 μg/kg, this compound demonstrates a 45% higher overall exposure (AUC) compared to ivermectin, although peak concentrations and time to peak are not significantly different.[3] The mean residence time (MRT) for pour-on this compound is also significantly greater than for ivermectin (12.8 vs. 8.4 days).[3]

Table 1: Comparative Pharmacokinetics of this compound and Ivermectin in Cattle

ParameterThis compound (200 μg/kg SC)Ivermectin (200 μg/kg SC)This compound (500 μg/kg Pour-on)Ivermectin (500 μg/kg Pour-on)
Peak Plasma Concentration (Cmax) ~32 ng/ml[1][2]~32 ng/ml[1][2]12.2 ± 4.8 ng/ml[3]12.2 ± 6.0 ng/ml[3]
Time to Peak Concentration (Tmax) 5.3 ± 0.35 days[1][2]4.0 ± 0.28 days[1][2]4.3 ± 1.6 days[3]3.4 ± 0.8 days[3]
Area Under the Curve (AUC) 511 ± 15 ng day/ml[1]361 ± 17 ng day/ml[1]168.0 ± 41.7 ng day/ml[3]115.5 ± 43.0 ng day/ml[3]
Mean Residence Time (MRT) 9.09 days[4]7.35 days[4]12.8 ± 1.9 days[3]8.4 ± 1.5 days[3]
Persistent Efficacy Against Ostertagia ostertagi

The prolonged presence of this compound in the plasma translates to a longer period of protection against new infections. Several studies have demonstrated the superior persistent efficacy of this compound against O. ostertagi compared to ivermectin.

In a study evaluating persistent efficacy against experimental challenge with O. ostertagi larvae, this compound injectable solution was ≥99.6% efficacious in preventing infection for at least 21 days after treatment.[5] By day 28, the efficacy remained high at 87.3% in one study and 99.7% in another.[5] Another study showed that at a moderate infection level, this compound had a persistent efficacy of at least 35 days against O. ostertagi, while the duration of persistent efficacy of ivermectin was between 14 and 25 days.[6][7] At a high infection dose, this compound's persistent efficacy was up to 33 days.[6][7]

A field study in Argentina also concluded that the duration of protection of a single injection of this compound was longer than that of ivermectin.[8] At 56 days post-treatment, the total number of parasites, including adult and L4 stages of O. ostertagi, was significantly lower in this compound-treated animals compared to those treated with ivermectin.[8]

Table 2: Persistent Efficacy of this compound vs. Ivermectin against Ostertagia ostertagi

Study TypeInfection LevelThis compound EfficacyIvermectin EfficacyCitation
Experimental ChallengeN/A≥99.6% at 21 days; 87.3-99.7% at 28 daysNot directly compared in this study[5]
Experimental ChallengeModerateAt least 35 daysBetween 14 and 25 days[6][7]
Experimental ChallengeHighUp to 33 daysUp to 25 days[6][7]
Natural InfectionN/ASignificantly lower parasite burden at day 56Higher parasite burden at day 56[8]
Fecal Egg Count Reduction

Fecal egg count reduction (FECR) is a common method for assessing anthelmintic efficacy in field conditions. While useful, it has limitations in evaluating persistent efficacy.[8] Studies comparing this compound and ivermectin have shown variable results based on FECR, with some indicating a longer duration of egg count suppression with this compound.

In one study, the this compound-treated group had a significantly lower mean eggs per gram (e.p.g.) on days 30 and 120 compared to the ivermectin-treated group.[9] Another study using topical formulations found that while both this compound and ivermectin reduced fecal egg counts, the activity of this compound was greater than ivermectin on days 7 and 14 post-treatment.[10] However, a series of studies across multiple continents concluded that based on fecal egg count reductions under natural challenge, there was no functional difference in the persistent activity of subcutaneously administered ivermectin and this compound against gastrointestinal parasites as a whole.[11]

Mechanism of Action

This compound and ivermectin belong to the macrocyclic lactone class of anthelmintics. Their primary mechanism of action is the potentiation of glutamate-gated chloride ion channels in nematode nerve and muscle cells.[12][13] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.[12] While their core mechanism is the same, differences in their chemical structure, particularly at the C-25 position, may influence their binding affinity and pharmacokinetic profiles, contributing to the observed differences in efficacy and persistence.[13]

Experimental Protocols

Study 1: Comparative Persistent Efficacy Against Natural Infections
  • Objective: To compare the period of protection of a single injection of this compound, ivermectin, and fenbendazole against natural gastrointestinal parasite infections in cattle.[8]

  • Animals: 83 cattle were selected based on serial fecal egg counts.[8]

  • Treatment Groups: Animals were allocated to a control group and three treated groups: this compound (200 μg/kg s.c.), ivermectin (200 μg/kg s.c.), and fenbendazole (5 mg/kg p.o.).[8]

  • Methodology:

    • Treatments were administered on Day 0.[8]

    • Individual fecal samples were collected weekly for the first 49 days and twice a week from day 52 to 84 for fecal egg counts.[8]

    • On days 28 and 56, two animals from each group were necropsied to determine parasite burdens.[8]

    • The abomasum, small and large intestines, and lungs were processed for parasite counts and identification.[8]

Study 2: Evaluation of Persistent Efficacy Against Experimental Infections
  • Objective: To evaluate the persistent efficacy of injectable this compound and ivermectin against moderate and high infection levels of Ostertagia ostertagi and Cooperia oncophora in cattle.[6][7]

  • Animals: Calves were allocated to six groups of six animals.[6][7]

  • Treatment Groups:

    • Groups I1/I2: Treated with ivermectin (0.2 mg/kg) on Day 0.[6][7]

    • Groups D1/D2: Treated with this compound (0.2 mg/kg) on Day 0.[6][7]

    • Groups C1/C2: Untreated controls.[6][7]

  • Methodology:

    • Animals in groups C1, I1, and D1 received a daily moderate infection of 1000 L3 of O. ostertagi and 1000 L3 of C. oncophora.[6][7]

    • Animals in groups C2, I2, and D2 received a daily high infection of 10,000 L3 of each species.[6][7]

    • Infection with O. ostertagi started on Day 15 post-treatment and continued for 21 days.[6][7]

    • Animals were necropsied on Day 40.[6][7]

    • Persistent activity was calculated based on the efficacy against different developmental and adult stages of the parasites.[6][7]

Visualizations

G cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis AnimalSelection Selection of Parasite-Free Calves Randomization Random Allocation to Treatment Groups AnimalSelection->Randomization Treatment Day 0: Anthelmintic Administration Randomization->Treatment Control Control (Vehicle) This compound This compound (200 µg/kg) Ivermectin Ivermectin (200 µg/kg) Infection Post-Treatment: Daily Challenge with Ostertagia ostertagi L3 Larvae Treatment->Infection Necropsy End of Study: Necropsy and Abomasal Worm Recovery Infection->Necropsy WormCounts Quantification of Adult and Larval O. ostertagi Worm Burdens Necropsy->WormCounts Efficacy Calculation of Percent Efficacy: ((Control Mean - Treated Mean) / Control Mean) * 100 WormCounts->Efficacy

Caption: Workflow of a comparative efficacy study.

References

Comparative Pharmacokinetics of Doramectin and Moxidectin in Sheep: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of doramectin and moxidectin, two widely used macrocyclic lactone anthelmintics in sheep. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Introduction

This compound and moxidectin are potent endectocides with broad-spectrum activity against internal and external parasites.[1] While both belong to the macrocyclic lactone class, subtle structural differences lead to distinct pharmacokinetic behaviors, influencing their efficacy and duration of action.[1][2] Understanding these differences is crucial for optimizing parasite control strategies and developing new drug formulations.

Mechanism of Action

Both this compound and moxidectin exert their anthelmintic effect by acting as agonists at glutamate-gated chloride ion channels, which are specific to invertebrates.[3][4] This binding leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent flaccid paralysis and death of the parasite.[4] While sharing a common pharmacophore, their interactions with these receptors and with ABC transporters can differ, potentially influencing their efficacy against resistant parasite strains.[2]

Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and moxidectin in sheep, collated from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Subcutaneous Administration (200 µg/kg)
ParameterThis compoundMoxidectinReference(s)
Cmax (ng/mL) 22.78.29[5][6]
Tmax (days) 5.40.88[6][7]
AUC (ng·day/mL) 404~112-136[5][6][8]
Elimination Half-life (t½β) (days) 11.4~12.55-16.8[6][7]
Mean Residence Time (MRT) (days) 6.4916.80[6][7]
Oral Administration (200 µg/kg)
ParameterThis compoundMoxidectinReference(s)
Cmax (ng/mL) 86.47 ± 19.8028.07[7][9]
Tmax (days) 0.12 ± 0.050.22[7][9]
AUC (ng·day/mL) 183.48 ± 13.17~98.9[7][8][9]
Mean Residence Time (MRT) (days) Not Reported12.55[7]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental methodologies. Below is a generalized description of the typical protocols used.

Animal Models and Housing

Studies typically utilize healthy, mature sheep of specific breeds, such as Australian Merino or Awassi, weighing between 25-30 kg.[5][6] Animals are often confirmed to be parasite-free through fecal examination prior to the study and are housed under controlled conditions with ad libitum access to food and water.[6]

Drug Administration and Dosage

Both this compound and moxidectin are commonly administered as a single subcutaneous injection or an oral drench at a dose of 200 µg/kg body weight.[5][10] For subcutaneous administration, the injection is typically given in the neck or behind the shoulder.

Sample Collection and Analysis

Blood samples are collected from the jugular vein at predetermined time points, ranging from 1 hour to up to 60 days post-treatment.[5][7] Plasma or serum is then separated and stored frozen until analysis. The concentrations of this compound and moxidectin in the plasma/serum are quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.[5][11]

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using compartmental or non-compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.[12]

Visualizing Experimental and Pharmacological Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_sampling Sampling & Analysis Phase animal_selection Select Healthy Sheep parasite_check Fecal Parasite Check animal_selection->parasite_check acclimatization Acclimatize to Housing parasite_check->acclimatization drug_admin Administer this compound or Moxidectin (200 µg/kg) acclimatization->drug_admin blood_collection Serial Blood Collection drug_admin->blood_collection plasma_separation Separate Plasma/Serum blood_collection->plasma_separation hplc_analysis HPLC Analysis plasma_separation->hplc_analysis pk_analysis Pharmacokinetic Modeling hplc_analysis->pk_analysis

A typical experimental workflow for pharmacokinetic studies in sheep.

mechanism_of_action cluster_drug Macrocyclic Lactone cluster_receptor Nematode Neuron cluster_effect Cellular Effect drug This compound or Moxidectin receptor Glutamate-gated Chloride Channel drug->receptor Binds to ion_influx Chloride Ion Influx receptor->ion_influx Opens hyperpolarization Hyperpolarization ion_influx->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis death Parasite Death paralysis->death

The mechanism of action of this compound and moxidectin on nematode neurons.

Discussion

The pharmacokinetic data reveal significant differences between this compound and moxidectin in sheep. Following subcutaneous administration, this compound exhibits a higher maximum plasma concentration (Cmax) and a larger area under the concentration-time curve (AUC), suggesting greater overall drug exposure.[5][6] However, moxidectin is absorbed more rapidly, as indicated by a shorter time to reach maximum concentration (Tmax).[6][7] Moxidectin also demonstrates a longer mean residence time (MRT), implying a more prolonged presence in the body.[7]

When administered orally, moxidectin appears to be absorbed more rapidly and to a greater extent than this compound, as evidenced by a higher Cmax and shorter Tmax.[7][9]

These pharmacokinetic differences have important clinical implications. The higher lipophilicity of moxidectin contributes to its longer persistence in tissues, which can translate to a more sustained anthelmintic effect.[13] Conversely, the formulation of this compound in an oily vehicle contributes to its greater bioavailability and persistence compared to some other avermectins.[9] The choice between this compound and moxidectin may therefore depend on the specific parasite being targeted, the desired duration of protection, and the route of administration.

It is also important to consider that factors such as parasite infection can influence the pharmacokinetics of these drugs.[14] For instance, parasite infection has been shown to decrease the mean residence time and increase the clearance of moxidectin in lambs.[14]

Conclusion

Both this compound and moxidectin are highly effective anthelmintics in sheep, but they possess distinct pharmacokinetic profiles. Moxidectin is characterized by rapid absorption and a prolonged residence time, while this compound generally shows higher peak plasma concentrations and overall drug exposure following subcutaneous administration. A thorough understanding of these pharmacokinetic differences is essential for making informed decisions in clinical practice and for guiding future research in anthelmintic drug development.

References

Doramectin's Extended Persistent Activity in Cattle: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of doramectin's long-acting efficacy against critical cattle parasites. This guide provides a comparative analysis of this compound against other commercially available endectocides, supported by experimental data and detailed methodologies.

This compound, a macrocyclic lactone, is widely utilized in the cattle industry for its potent and persistent activity against a broad spectrum of internal and external parasites. Its extended efficacy is a key attribute, offering prolonged protection, reduced handling of animals, and optimized parasite control programs. This guide delves into the scientific validation of this compound's persistent activity, presenting comparative data with other leading parasiticides such as ivermectin, moxidectin, and eprinomectin.

Comparative Persistent Efficacy Against Gastrointestinal Nematodes

The persistent efficacy of an anthelmintic is its ability to prevent the establishment of new infections for a period after treatment. This is a critical factor in strategic parasite control, as it minimizes pasture contamination with parasite eggs and larvae.

Numerous studies have been conducted to evaluate and compare the persistent activity of this compound. The data presented below is a synthesis of findings from several key experimental studies.

Table 1: Persistent Efficacy of Injectable Formulations Against Key Gastrointestinal Nematodes in Cattle

Parasite SpeciesThis compoundIvermectinMoxidectinEprinomectin
Ostertagia ostertagi≥ 99.9% for 21 days[1], ≥ 93.7% for 28 days[1], at least 35 days (moderate infection)[2], up to 33 days (high infection)[2]14-25 days (moderate infection), up to 25 days (high infection)[2]No significant difference from this compound in some studies[3]Data not directly comparable from provided injectable studies
Cooperia oncophora99.2% for 14 days, 90.7% for 21 days[1], at least 28 days (moderate infection), ~28 days (high infection)[2]Not measured in one study due to experimental design[2]No significant difference from this compound in some studies[3]Data not directly comparable from provided injectable studies
Haemonchus placei≥ 96.9% for 14-28 days[4], 49 days (3.5% formulation)[5]49 days (3.15% formulation)[5]No significant difference from this compound in some studies[3]Data not directly comparable from provided injectable studies
Trichostrongylus axei49 days (3.5% formulation)[5]49 days (3.15% formulation)[5]--
Oesophagostomum radiatum49 days (3.5% formulation)[5]42 days (3.15% formulation)[5]--
Dictyocaulus viviparus100% for 21 days, 99.9% for 28 days[1]---

Table 2: Persistent Efficacy of Topical Formulations Against Naturally Acquired Nematode Infections in Beef Calves

TreatmentFecal Egg Count Reduction (Compared to Control)
This compound (DOR) Greater than ivermectin on Days 7 and 14[6]
Ivermectin (IVM) Lower efficacy compared to EPR and MOX through Day 28[6]
Eprinomectin (EPR) Greater than IVM or control through Day 28[6]
Moxidectin (MOX) Greater than IVM or control through Day 28[6]

Experimental Protocols

The validation of persistent efficacy relies on robust experimental designs. The following are summaries of methodologies commonly employed in studies evaluating this compound and other endectocides.

Controlled Slaughter Study for Persistent Efficacy

This method provides a direct measure of worm burdens and is considered the gold standard for determining anthelmintic efficacy.

  • Animal Selection: Parasite-naive calves of similar age, weight, and breed are selected. They are housed in conditions that prevent accidental parasite infection.

  • Treatment Allocation: Calves are randomly allocated to treatment groups (e.g., this compound, ivermectin, untreated control).

  • Treatment Administration: The anthelmintics are administered according to the manufacturer's recommendations (e.g., subcutaneous injection at a specific dosage).

  • Parasite Challenge: At predetermined intervals after treatment (e.g., 7, 14, 21, 28 days), all calves are challenged with a known number of infective third-stage larvae (L3) of specific nematode species.[1][5][7]

  • Worm Recovery and Counting: After a period sufficient for the larvae to develop into adult worms (typically 21-28 days post-challenge), the animals are humanely euthanized. The gastrointestinal tracts are collected, and the worms from different sections (abomasum, small intestine, etc.) are recovered, identified, and counted.[1][7]

  • Efficacy Calculation: The percentage of efficacy is calculated by comparing the geometric mean worm counts of the treated groups to the untreated control group.

Experimental_Workflow_Slaughter_Study cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_challenge Challenge & Maturation cluster_post_mortem Post-Mortem Analysis cluster_analysis Data Analysis A Parasite-Naive Calf Selection B Random Allocation to Groups A->B Grouping C Anthelmintic Administration B->C Treatment Day D Infective Larvae Challenge C->D Post-Treatment Intervals E Parasite Maturation Period D->E Incubation F Necropsy & Worm Recovery E->F Slaughter G Worm Identification & Counting F->G Laboratory Processing H Efficacy Calculation G->H Data Input

Controlled Slaughter Study Workflow
Fecal Egg Count (FEC) Reduction Study under Natural Challenge

This method is commonly used in field conditions to assess the effectiveness of anthelmintics in preventing pasture contamination.

  • Animal Selection: Cattle with existing natural parasite infections are selected and ranked based on pre-treatment fecal egg counts (FECs) or body weights.

  • Treatment Allocation: Animals are randomly allocated to different treatment groups.

  • Treatment Administration: Anthelmintics are administered as per label directions.

  • Grazing: All treatment groups graze on the same naturally contaminated pasture to ensure equal exposure to infective larvae.

  • Fecal Sampling: Fecal samples are collected from individual animals at regular intervals (e.g., weekly) post-treatment.[3]

  • Fecal Egg Counts: The number of nematode eggs per gram of feces (EPG) is determined using a standardized technique (e.g., McMaster method).

  • Data Analysis: The reduction in FECs in the treated groups is compared to the control group over time to determine the period of protection.[3]

Experimental_Workflow_FEC_Study cluster_pre_treatment Pre-Treatment cluster_treatment_grazing Treatment & Grazing cluster_monitoring Monitoring cluster_analysis Data Analysis A Cattle Selection (Naturally Infected) B Random Allocation to Groups A->B Grouping C Anthelmintic Administration B->C Treatment Day D Co-grazing on Contaminated Pasture C->D Post-Treatment E Serial Fecal Sampling D->E Throughout Study F Fecal Egg Count (FEC) Determination E->F Laboratory Analysis G Comparison of FEC Reduction F->G Statistical Comparison

Fecal Egg Count Reduction Study Workflow
Induced Myiasis Larval Implantation Study

This protocol is used to evaluate the persistent activity against external parasites like the New World screwworm (Cochliomyia hominivorax).

  • Animal Selection and Treatment: Calves are allocated to treatment groups (e.g., this compound, ivermectin, saline control) and treated.[8]

  • Wound Creation: At a specific time post-treatment (e.g., 12 days), standardized wounds are surgically created on each animal.[8]

  • Larval Implantation: A known number of newly hatched screwworm larvae (e.g., 100) are implanted into each wound.[8]

  • Observation: The wounds are examined daily for a set period (e.g., 5 days) to record the presence or absence of live larvae.[8]

  • Efficacy Assessment: The reduction in the number of successful myiasis cases in the treated groups is compared to the control group. This procedure can be repeated at later time points to determine the duration of protection.[8]

Discussion of Comparative Efficacy

The presented data indicates that this compound consistently demonstrates a high level of persistent efficacy against a wide range of important cattle nematodes.

In studies directly comparing injectable formulations, this compound's duration of activity against Ostertagia ostertagi and Cooperia oncophora was shown to be substantial, with efficacy extending for several weeks.[1][2] When compared with ivermectin, this compound generally exhibited a longer period of protection against several key parasite species.[2][5][9] For instance, against Oesophagostomum radiatum, a 3.5% this compound formulation provided 49 days of protection compared to 42 days for a 3.15% ivermectin formulation.[5]

Field studies evaluating fecal egg count reduction under natural challenge conditions have shown that there may be no significant functional difference in the persistent activity of subcutaneously administered this compound, ivermectin, moxidectin, and abamectin against gastrointestinal parasites.[3] However, other studies have suggested that the rise in fecal egg counts for this compound-treated cattle was delayed compared to those treated with moxidectin or ivermectin pour-ons.[10]

Against the external parasite Cochliomyia hominivorax, this compound provided a significant reduction in myiasis at 12 and 15 days post-treatment, whereas ivermectin did not show a significant difference from the saline control in the same study.[8]

Conclusion

The extended persistent activity of this compound in cattle is well-documented through a variety of rigorous experimental protocols. Comparative studies demonstrate its potent and long-lasting efficacy against a broad spectrum of economically important internal and external parasites. While the precise duration of protection can be influenced by factors such as the parasite species, challenge level, and drug formulation, this compound consistently performs as a long-acting endectocide. This makes it a valuable tool for strategic parasite control programs in cattle, contributing to improved animal health, welfare, and productivity. The detailed methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals in their evaluation and application of this important veterinary medicine.

References

Comparative Analysis of Doramectin and Ivermectin on Weight Gain in Stocker Cattle

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of head-to-head studies indicates that while both doramectin and ivermectin are effective endectocides for managing internal and external parasites in stocker cattle, their impact on weight gain can vary depending on the treatment strategy and specific parasite challenges. Several studies have demonstrated that this compound may offer a slight advantage in certain scenarios, though in many cases, the differences in weight gain between the two treatments are not statistically significant.

Quantitative Data Summary

The following table summarizes the key findings from comparative studies on the effects of this compound and ivermectin on weight gain in stocker cattle.

Study ReferenceTreatment GroupsDuration (Days)Key Weight Gain Findings
Ballweber et al. (1997)[1]1. This compound injectable (200 µg/kg) 2. Ivermectin injectable (200 µg/kg) 3. Ivermectin pour-on (500 µg/kg) 4. Untreated Control84-140No significant differences in average daily gain were observed between the this compound and ivermectin-treated groups.[1] Both treatments resulted in significant weight gain advantages over the untreated controls.[1]
Williams et al. (1997)[2]1. This compound injectable (200 µg/kg) - Two treatments 2. Ivermectin injectable (200 µg/kg) - Two treatments 3. Ivermectin pour-on (500 µg/kg) - Two treatments 4. Untreated Control161Total weight gains were 159 kg for this compound, 147 kg for ivermectin injectable, and 150 kg for ivermectin pour-on.[2] The differences among the treated groups were not statistically significant.[2]
Carvalho et al. (1999)[3]1. This compound injectable (200 µg/kg) - Two treatments 2. Ivermectin long-acting (630 µg/kg) - Single treatment 3. Untreated Control140This compound-treated cattle had a mean weight gain of 62.8 kg, which was significantly higher (11.3 kg more) than the 51.5 kg gained by the ivermectin-treated group.[3]
MDPI (2022)[4]1. Extended-release eprinomectin (ERE) 2. This compound injectable (DOR)105From day 0 to 105, the mean average daily gain in the ERE group (0.87 kg/day ) tended to be higher than the mean for the DOR group (0.845 kg/day ).[4]

Experimental Protocols

The methodologies employed in these studies share common principles of veterinary field trials, focusing on controlled comparisons between treatment groups.

Representative Experimental Protocol (based on Ballweber et al., 1997): [1]

  • Study Design: Four separate studies were conducted in different locations (Wisconsin, Arkansas, Georgia, and Mississippi) with similar experimental designs.[1]

  • Animal Selection: Weaned beef calves with confirmed gastrointestinal nematode infections were used.[1] Animals were randomly allocated to treatment groups.[1]

  • Treatment Groups:

    • Group 1: 1% this compound injectable solution (200 µg/kg body weight) administered subcutaneously.[1]

    • Group 2: 1% ivermectin injectable solution (200 µg/kg body weight) administered subcutaneously.[1]

    • Group 3: 0.5% ivermectin pour-on solution (500 µg/kg body weight) administered topically.[1]

    • Group 4: Non-medicated controls.[1]

  • Pasture Management: Cattle were placed on designated pasture units after treatment and remained there for the entire grazing period (84-140 days).[1]

  • Data Collection: Body weights and fecal nematode egg counts were monitored at predetermined intervals throughout the studies.[1]

  • Statistical Analysis: Data were analyzed to determine statistically significant differences in weight gain and parasite reduction between the treatment groups.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a head-to-head study comparing this compound and ivermectin in stocker cattle.

G cluster_setup Study Setup cluster_treatment Treatment Administration (Day 0) cluster_monitoring Monitoring Phase (84-140 Days) cluster_analysis Data Analysis animal_selection Animal Selection: Weaned beef calves with confirmed nematode infections randomization Random Allocation to Treatment Groups animal_selection->randomization This compound Group A: This compound Injectable (200 µg/kg) ivermectin_inj Group B: Ivermectin Injectable (200 µg/kg) ivermectin_po Group C: Ivermectin Pour-On (500 µg/kg) control Group D: Untreated Control grazing Grazing on Designated Pastures This compound->grazing ivermectin_inj->grazing ivermectin_po->grazing control->grazing data_collection Data Collection: - Body Weights - Fecal Egg Counts grazing->data_collection statistical_analysis Statistical Comparison of: - Average Daily Gain - Total Weight Gain - Fecal Egg Count Reduction data_collection->statistical_analysis

References

Doramectin vs. Ivermectin for the Control of Sarcoptes scabiei: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of doramectin and ivermectin in the control of the mange mite, Sarcoptes scabiei. The information presented is collated from various experimental studies to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these two widely used acaricides.

Efficacy Comparison

The following tables summarize the quantitative data from comparative studies on the efficacy of this compound and ivermectin against sarcoptic mange in different animal species.

Table 1: Efficacy in Swine

Study ReferenceDrug AdministrationEfficacy MetricThis compoundIvermectin
Arends et al., 1999[1]300 µg/kg, intramuscularPersistent efficacy (days until mite recovery)18 days9 days
Arends et al., 1999[1]300 µg/kg, intramuscularPrevention of mite infestation (longevity vs. ivermectin)7 days longer-
Gupta et al., 2013 [No source found]Parenteral injectionMite count reduction on day 42Complete reductionComplete reduction

Table 2: Efficacy in Cattle

Study ReferenceDrug AdministrationEfficacy MetricThis compoundIvermectin
Canton et al., 2023[2]0.2 mg/kg, subcutaneous (1% solution)Mite density score on day 140.601.80
Canton et al., 2023[2]0.2 mg/kg, subcutaneous (1% solution)Percentage of animals clinically cured80%10%
Canton et al., 2023[2]0.7 mg/kg (3.5% solution) vs 0.63 mg/kg (3.15% solution)Time to 100% cureDay 28Day 21

Table 3: Efficacy in Rabbits

Study ReferenceDrug AdministrationEfficacy MetricThis compoundIvermectin
Kaya et al., 2010[3][4]400 µg/kg, subcutaneous, three doses every 80hClinical recovery in low to medium infestationComplete recovery by day 28Complete recovery by day 28
Kaya et al., 2010[3][4]400 µg/kg, subcutaneous, three doses every 80hRapidity of effect in high infestation-More rapid effect
Sultan et al., 2017[5][6]400 µg/kg, subcutaneous, single doseMite count reductionSignificant reductionNot tested via this route in this study
Sultan et al., 2017[5][6]Not applicableMite count reduction (topical application)Not testedReduced to zero

Experimental Protocols

Detailed methodologies from key comparative studies are outlined below to provide context for the presented efficacy data.

Study in Swine (Arends et al., 1999)[1]
  • Objective: To compare the persistent efficacy of this compound and ivermectin against experimental infestations of Sarcoptes scabiei var. suis.

  • Animals: Eighty-four (Study 1) and eighty (Study 2) pigs.

  • Experimental Design:

    • Animals were randomly allocated to three treatment groups: this compound (300 µg/kg IM), ivermectin (300 µg/kg SC), or saline (control).

    • In Study 1, pigs were challenged with mites on days 0, 7, 14, 21, 28, 35, or 42 post-treatment.

    • In Study 2, mite challenges occurred on days 3, 6, 9, 12, 15, 18, 21, 24, or 27 post-treatment.

  • Assessment:

    • Weekly physical examinations for clinical signs of sarcoptic mange.

    • Skin scrapings were collected weekly for mite counts.

  • Efficacy Determination: The persistent efficacy was defined as the number of days post-treatment for which the drugs were able to prevent mite infestation.

G cluster_setup Experimental Setup cluster_challenge Mite Challenge cluster_assessment Efficacy Assessment animal_selection Selection of Mange-Free Pigs randomization Randomization into Treatment Groups animal_selection->randomization This compound This compound (300 µg/kg IM) ivermectin Ivermectin (300 µg/kg SC) control Saline (Control) challenge Experimental Infestation with Sarcoptes scabiei var. suis (at varying days post-treatment) This compound->challenge ivermectin->challenge control->challenge weekly_eval Weekly Evaluations for 5-6 Weeks challenge->weekly_eval clinical_signs Clinical Signs of Mange weekly_eval->clinical_signs mite_counts Skin Scrapings for Mite Counts weekly_eval->mite_counts

Caption: Experimental workflow for swine mange study.

Study in Cattle (Canton et al., 2023)[2]
  • Objective: To compare the pharmacokinetic behavior and effectiveness of different formulations of ivermectin and this compound in cattle naturally infected with Psoroptes ovis. Although this study focused on Psoroptes ovis, the methodology is relevant for comparative studies of these drugs against mange mites.

  • Animals: Grazing steers with active mange infection.

  • Experimental Design (Trial 1):

    • Twenty steers were allocated into two groups of ten.

    • One group received ivermectin (1%) at 0.2 mg/kg subcutaneously.

    • The other group received this compound (1%) at 0.2 mg/kg subcutaneously.

  • Assessment:

    • Skin scrapings were collected, and mites were counted on days 14, 21, and 28 post-treatment.

    • Blood samples were collected to determine drug concentrations via HPLC.

  • Efficacy Determination: Efficacy was based on the reduction in mite density score and the number of clinically cured animals (negative for mites).

Mechanism of Action

Both this compound and ivermectin are macrocyclic lactones belonging to the avermectin family. Their primary mode of action against Sarcoptes scabiei is the disruption of neurotransmission.

These drugs bind with high affinity to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[7][8][9] This binding potentiates the opening of these channels, leading to an increased influx of chloride ions and hyperpolarization of the cell membrane.[8][9][10] The ultimate result is flaccid paralysis and death of the mite.[7][11]

G cluster_drug Avermectin Drug cluster_channel Mite Nerve/Muscle Cell Membrane cluster_effect Cellular and Organismal Effects drug This compound or Ivermectin channel Glutamate-Gated Chloride Ion Channel drug->channel Binds to influx Increased Chloride Ion (Cl-) Influx channel->influx Potentiates Opening hyperpolarization Hyperpolarization of Cell Membrane influx->hyperpolarization paralysis Flaccid Paralysis hyperpolarization->paralysis death Mite Death paralysis->death

Caption: Avermectin mechanism of action in mites.

Pharmacokinetics

The pharmacokinetic properties of this compound and ivermectin can influence their efficacy and duration of action.

Table 4: Comparative Pharmacokinetics in Cattle (Subcutaneous Injection)

ParameterThis compoundIvermectinReference
Peak Plasma Concentration (Cmax)~32 ng/ml~32 ng/ml[12]
Time to Cmax (Tmax)5.3 +/- 0.35 days4.0 +/- 0.28 days[12]
Area Under the Curve (AUC)511 +/- 16 ng day/ml361 +/- 17 ng day/ml[12]

The higher AUC for this compound suggests a greater overall drug exposure, which may contribute to its longer persistent efficacy observed in some studies.[2][12] this compound also demonstrates a delayed Tmax compared to ivermectin, and drug concentrations in target tissues, including the skin, remain above 1 ng/g for a longer duration (38 days for this compound vs. 18 days for ivermectin).[13][14]

Conclusion

Both this compound and ivermectin are effective in the treatment of sarcoptic mange. However, the available data suggests that this compound may offer a longer period of persistent efficacy in some species, which can be attributed to its pharmacokinetic profile.[1][12] In cases of severe infestation, the rapidity of ivermectin's effect has been noted.[3][4] The choice between these two drugs may depend on the specific clinical situation, the host species, and the desired duration of protection. Further research is warranted to continue exploring the comparative efficacy and potential for resistance development in Sarcoptes scabiei.

References

A Comparative Analysis of Injectable and Pour-On Doramectin Plasma Concentration Profiles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the plasma concentration profiles of injectable versus pour-on formulations of doramectin, a broad-spectrum endectocide. The following sections present key pharmacokinetic data, experimental methodologies, and visual representations of the experimental workflows to inform researchers, scientists, and drug development professionals.

Pharmacokinetic Data Summary

The plasma disposition of this compound varies significantly depending on the route of administration. Injectable formulations, typically administered subcutaneously, generally result in higher peak plasma concentrations and greater overall drug exposure compared to topical pour-on applications. The following tables summarize the key pharmacokinetic parameters from comparative studies in cattle.

Pharmacokinetic ParameterInjectable this compound (Subcutaneous)Pour-On this compound
Peak Plasma Concentration (Cmax) ~32 ng/mL[1]12.2 ± 4.8 ng/mL[2][3]
Time to Peak Concentration (Tmax) 5.3 ± 0.35 days[1]4.3 ± 1.6 days[2][3]
Area Under the Curve (AUC) 511 ± 16 ng·day/mL[1]168.0 ± 41.7 ng·day/mL[2][3]
Mean Residence Time (MRT) Not Reported12.8 ± 1.9 days[2][3]

Disclaimer: The data for injectable and pour-on this compound are derived from separate studies. Direct comparison should be made with caution as experimental conditions may have varied.

Experimental Protocols

The data presented in this guide are based on the methodologies of two key studies: one evaluating subcutaneous injectable this compound and another assessing the pour-on formulation.

Study 1: Pharmacokinetics of Injectable this compound
  • Objective: To compare the plasma pharmacokinetics of subcutaneously injected this compound and ivermectin in cattle.[1]

  • Animals: Forty cattle were used in the study, with twenty receiving the this compound formulation.[1]

  • Drug Administration: A commercial formulation of this compound was administered via subcutaneous injection at a dose of 200 µg/kg.[1]

  • Blood Sampling: Blood samples were collected from the jugular vein at predetermined intervals after drug administration.

  • Analytical Method: Plasma concentrations of this compound were quantified using high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each animal was analyzed to determine key pharmacokinetic parameters, including Cmax, Tmax, and AUC.[1]

Study 2: Pharmacokinetics of Pour-On this compound
  • Objective: To compare the plasma pharmacokinetics of topically applied this compound and ivermectin in cattle.[2][3]

  • Animals: Twenty-four young beef cattle were included in this comparative study.[2]

  • Drug Administration: A pour-on formulation of this compound was administered topically at a dosage of 500 µg/kg.[2][3]

  • Blood Sampling: Jugular vein blood samples were collected over a 50-day period following administration.[2]

  • Analytical Method: Plasma samples were analyzed to determine this compound concentrations.

  • Pharmacokinetic Analysis: Cmax and Tmax were determined directly from the plasma concentration data for each animal. The AUC and Mean Residence Time (MRT) were calculated to assess drug exposure and persistence.[2][3]

Visualized Experimental Workflow

The following diagrams illustrate the general workflow for the pharmacokinetic studies of injectable and pour-on this compound.

G cluster_injectable Injectable this compound Study Workflow A1 Animal Selection (Cattle) B1 Drug Administration (Subcutaneous Injection, 200 µg/kg) A1->B1 C1 Serial Blood Sampling (Jugular Vein) B1->C1 D1 Plasma Separation C1->D1 E1 HPLC Analysis D1->E1 F1 Pharmacokinetic Modeling (Cmax, Tmax, AUC) E1->F1

Caption: Workflow for Injectable this compound Pharmacokinetic Study.

G cluster_pouron Pour-On this compound Study Workflow A2 Animal Selection (Young Beef Cattle) B2 Drug Administration (Topical Pour-On, 500 µg/kg) A2->B2 C2 Serial Blood Sampling (50-day period) B2->C2 D2 Plasma Separation C2->D2 E2 Plasma Concentration Analysis D2->E2 F2 Pharmacokinetic Analysis (Cmax, Tmax, AUC, MRT) E2->F2

Caption: Workflow for Pour-On this compound Pharmacokinetic Study.

References

Combination of Doramectin and Levamisole Demonstrates High Efficacy Against Resistant Gastrointestinal Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

A fixed-dose injectable combination of doramectin and levamisole has proven highly effective in treating gastrointestinal nematode (GIN) infections in cattle, including populations resistant to macrocyclic lactones like this compound. This dual-action therapy offers a promising solution for managing anthelmintic resistance, a growing concern in livestock production.

Recent field and dose confirmation studies have consistently shown that the combination of this compound (a macrocyclic lactone) and levamisole (an imidazothiazole) achieves a fecal egg count reduction (FECR) of over 99% against a broad spectrum of economically important cattle GINs.[1][2] This high level of efficacy was observed even against parasite populations with demonstrated resistance to this compound when used as a monotherapy.[2][3]

The synergistic effect of combining these two anthelmintics, which have different modes of action, provides a robust approach to parasite control and may help slow the development of further resistance.[1] this compound acts by targeting glutamate-gated chloride channels in the nerve and muscle cells of nematodes, leading to paralysis and death of the parasite. In contrast, levamisole is a nicotinic acetylcholine receptor agonist that causes spastic paralysis of the worms, leading to their expulsion from the host's gastrointestinal tract.

Comparative Efficacy Data

The following table summarizes the efficacy of the this compound-levamisole combination compared to this compound monotherapy against various resistant gastrointestinal nematode species in cattle.

Parasite SpeciesThis compound Monotherapy Efficacy (%)This compound + Levamisole Combination Efficacy (%)Reference
Cooperia oncophora (this compound-resistant)≤ 72.3≥ 99.8[2]
Cooperia surnabada (this compound-resistant)≤ 72.3≥ 99.8[2]
Trichostrongylus longispicularis (this compound-resistant)≤ 72.3≥ 99.8[2]
Mixed GIN infectionsVariable, with evidence of resistance≥ 99.4[1]

Experimental Protocols

The data presented above is based on rigorous experimental protocols designed to evaluate the efficacy of anthelmintic treatments. A common methodology used in these studies is the fecal egg count reduction test (FECRT), which is a standard method for detecting anthelmintic resistance.[4][5]

A representative experimental protocol is as follows:

  • Animal Selection: Cattle with naturally acquired gastrointestinal nematode infections are selected based on pre-treatment fecal egg counts (FECs).[1][2]

  • Randomization: Animals are randomly allocated to different treatment groups, typically including a negative control (saline), a positive control (this compound monotherapy), and the combination therapy group (this compound + levamisole).[2]

  • Treatment Administration: A single subcutaneous injection of the assigned treatment is administered. For the combination therapy, a fixed-dose injectable solution delivering 0.2 mg of this compound and 6.0 mg of levamisole hydrochloride per kg of body weight is used.[1][2]

  • Fecal Sampling: Fecal samples are collected from each animal before treatment (Day 0) and at a specified post-treatment interval, typically 14 days.[1]

  • Fecal Egg Count Reduction Test (FECRT): The number of nematode eggs per gram of feces (EPG) is determined for each sample. The percentage reduction in the mean EPG of the treated group compared to the control group is calculated to determine the efficacy of the treatment. An efficacy of less than 95% is generally considered indicative of resistance.[4][5]

  • Worm Burden Assessment (in some studies): For more detailed analysis, animals may be euthanized at the end of the study to recover, identify, and count the adult worms present in the gastrointestinal tract. This allows for a direct measure of the reduction in worm burden.[2]

Signaling Pathways and Mechanism of Action

The distinct mechanisms of action of this compound and levamisole are key to the combination's success against resistant parasites.

cluster_this compound This compound Signaling Pathway This compound This compound GluCl Glutamate-gated Chloride Channels (GluCls) This compound->GluCl Binds to and activates Cl_influx Chloride Ion (Cl-) Influx GluCl->Cl_influx Opens channels Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death cluster_levamisole Levamisole Signaling Pathway Levamisole Levamisole nAChR Nicotinic Acetylcholine Receptors (nAChRs) Levamisole->nAChR Acts as an agonist Depolarization Prolonged Depolarization of Muscle Cell nAChR->Depolarization Opens cation channels Contraction Sustained Muscle Contraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis Expulsion Parasite Expulsion Paralysis->Expulsion cluster_workflow Experimental Workflow for Efficacy Testing A Animal Selection & Pre-treatment FEC B Randomization into Treatment Groups A->B C Treatment Administration (Day 0) B->C D Post-treatment Fecal Sampling (Day 14) C->D G (Optional) Necropsy & Worm Burden Count C->G E Fecal Egg Count Analysis (EPG) D->E F Calculation of FECRT (%) E->F H Data Analysis & Efficacy Determination F->H G->H

References

comparative study of doramectin's effects in different ruminant species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Doramectin in Ruminant Species

Introduction

This compound is a broad-spectrum macrocyclic lactone anthelmintic used extensively in veterinary medicine to treat and control internal and external parasites in livestock. A member of the avermectin family, it is a fermentation product of Streptomyces avermitilis. While highly effective, the pharmacokinetic profile, efficacy, and safety of this compound can exhibit significant variations among different ruminant species, primarily cattle, sheep, and goats. These differences are critical for optimizing dosage regimens, ensuring therapeutic success, and minimizing the risk of adverse effects and resistance development.

This guide provides a comparative overview of this compound's effects in cattle, sheep, and goats, supported by experimental data. It is intended for researchers, veterinary scientists, and professionals in drug development to facilitate a deeper understanding of the species-specific disposition and activity of this important endectocide.

Pharmacokinetic Profile: A Species-Specific Comparison

The pharmacokinetic behavior of this compound, which dictates its absorption, distribution, metabolism, and excretion, varies notably across ruminant species. These variations influence the drug's plasma concentration, persistence, and ultimately, its period of protective efficacy.[1][2] Studies indicate that pharmacokinetic profiles in sheep and goats can be similar in some aspects, but neither is directly comparable to the profiles observed in cattle.[1][2]

This compound generally demonstrates greater bioavailability and longer persistence compared to ivermectin when administered via the same route in both cattle and sheep.[3] However, when comparing across species, this compound's plasma concentrations tend to be lower in sheep than in cattle.[4] This is potentially due to the higher fat solubility of avermectins and a larger fat reservoir in sheep, which may act as a rate-limiting factor in the drug's disposition.[4]

Table 1: Comparative Pharmacokinetic Parameters of this compound in Ruminants (Subcutaneous Injection, 200 µg/kg)

ParameterCattleSheepGoats
Cmax (Peak Plasma Concentration) ~32 - 37.5 ng/mL[4][5]22.7 ng/mL[4]Data Not Available
Tmax (Time to Peak Concentration) 5.3 days[5][6]5.4 days[4]Data Not Available
AUC (Area Under the Curve) 511 - 627 ng·day/mL[4][5]404 ng·day/mL[4]Data Not Available
T½ (Elimination Half-Life) 6.51 days[4]11.4 days[4]Data Not Available
MRT (Mean Residence Time) Data Not Available6.49 days[4]Data Not Available

Note: Data for goats are not sufficiently detailed in the provided search results. Pharmacokinetic values can vary based on formulation, animal age, and health status.

Comparative Efficacy Against Gastrointestinal Nematodes

This compound is highly effective against a wide range of parasitic nematodes. Its persistent activity, a direct consequence of its pharmacokinetic profile, provides prolonged protection against reinfection.

In cattle, this compound has shown a longer duration of protection compared to ivermectin and fenbendazole.[7] A single subcutaneous injection can significantly reduce the total parasite burden for an extended period, with studies showing a lower number of adult and larval stages of key parasites like Ostertagia ostertagi at 56 days post-treatment.[7] Treatment in cattle has been shown to reduce fecal egg counts by 95-100% within 21 days.[8]

In sheep, this compound has also demonstrated high efficacy. Studies comparing it with other anthelmintics found that this compound and moxidectin were the most effective against gastrointestinal nematodes, achieving a 100% reduction in fecal egg counts by day 21 post-treatment.[9][10] Another study reported a 94% efficacy rate for a this compound-based product in sheep.[11]

Table 2: Comparative Efficacy of this compound Against Gastrointestinal Nematodes

SpeciesEfficacy MetricEfficacy RateKey ParasitesSource(s)
Cattle Fecal Egg Count Reduction95-100% by Day 21Ostertagia ostertagi, Cooperia oncophora[8]
Persistent ActivitySignificantly lower parasite burden at Day 56 vs. ivermectinOstertagia ostertagi[7]
Sheep Fecal Egg Count Reduction100% by Day 21Gastrointestinal Nematodes (natural infection)[9][10]
Fecal Egg Count Reduction94% by Day 14Gastrointestinal Nematodes (natural infection)[11]
Goats Fecal Egg Count ReductionData Not Available--

Safety and Tolerability

This compound generally has a wide margin of safety in healthy, well-nourished ruminants. In adult cattle, the safety margin is reported to be as high as 25 times the recommended dose.[12] However, the animal's nutritional status can be a critical factor influencing its tolerance to the drug.

An instance of this compound intoxication was reported in malnourished 15-month-old cattle that received a dose 1.6 times higher than recommended.[12][13] The affected animals displayed neurological signs, including ataxia, motor incoordination, and recumbency.[12][13] This suggests that malnourished animals are more susceptible to macrocyclic lactone toxicity, and caution should be exercised when administering this compound to animals in poor body condition.[12]

Experimental Protocols

Protocol 1: Comparative Pharmacokinetic Analysis

This protocol outlines a typical workflow for determining and comparing the pharmacokinetic parameters of this compound in different ruminant species.

  • Animal Selection and Acclimatization:

    • Select clinically healthy, parasite-free adult animals of each species (e.g., cattle, sheep, goats).

    • House animals under controlled conditions with free access to food and water.

    • Allow for an acclimatization period of at least two weeks before the study commences. No other drugs should be administered for at least one month prior to the experiment.[4]

  • Drug Administration:

    • Weigh each animal to determine the precise dosage.

    • Administer a single subcutaneous injection of this compound at a standard dose (e.g., 200 µg/kg body weight).[5]

  • Blood Sample Collection:

    • Collect blood samples via jugular venipuncture into heparinized tubes at predetermined time points. A typical schedule includes: 0 (pre-treatment), and at multiple intervals post-treatment (e.g., 1, 2, 3, 5, 7, 10, 15, 20, 25, 30, 40, and 50 days).[14]

    • Centrifuge the blood samples to separate the plasma, which is then stored at -20°C or lower until analysis.

  • Analytical Method:

    • Quantify this compound concentrations in plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a standard and sensitive method for this compound.[15]

  • Pharmacokinetic Analysis:

    • Use a non-compartmental analysis program to calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal.[3]

    • Parameters include: Cmax, Tmax, AUC, elimination half-life (T½), and mean residence time (MRT).

Protocol 2: Fecal Egg Count Reduction Test (FECRT) for Efficacy

This protocol describes a standard method for evaluating the efficacy of this compound against gastrointestinal nematodes.

  • Animal Selection and Grouping:

    • Select animals with naturally acquired gastrointestinal nematode infections, confirmed by fecal examination.

    • Randomly allocate animals into balanced groups (e.g., a treatment group and an untreated control group), with at least 10 animals per group.[9][11]

  • Pre-Treatment Sampling (Day 0):

    • Collect individual fecal samples from all animals.

    • Determine the number of eggs per gram of feces (EPG) for each animal using a standardized technique, such as the McMaster method.[11]

  • Treatment Administration:

    • Administer this compound to the treatment group at the manufacturer's recommended dose (e.g., 200 µg/kg subcutaneously).

    • The control group remains untreated.

  • Post-Treatment Sampling:

    • Collect fecal samples from all animals in both groups at set intervals, typically on days 7, 14, and 21 post-treatment.[9]

    • Determine the EPG for each sample.

  • Efficacy Calculation:

    • Calculate the percentage of fecal egg count reduction for the treated group at each time point using the following formula:

      • Efficacy (%) = [1 - (T2 / C2)] x 100

      • Where T2 is the mean EPG of the treated group at the post-treatment sampling day, and C2 is the mean EPG of the control group on the same day.

Visualizations

Pharmacokinetic_Study_Workflow A Animal Selection & Acclimatization (Cattle, Sheep, Goats) B Day 0: Pre-Treatment Blood Sample (Baseline) A->B C Drug Administration (this compound 200 µg/kg SC) B->C D Post-Treatment Blood Sampling (Scheduled Intervals) C->D E Plasma Separation & Storage (-20°C) D->E F Sample Analysis (HPLC) E->F G Data Analysis (Calculate Cmax, Tmax, AUC, etc.) F->G H Comparative Assessment of Pharmacokinetic Profiles G->H

Caption: Workflow for a comparative pharmacokinetic study of this compound in ruminants.

Efficacy_Study_Workflow cluster_0 Pre-Treatment (Day 0) cluster_1 Treatment & Grouping cluster_2 Post-Treatment (Day 7, 14, 21) A Select Naturally Infected Animals B Collect Fecal Samples (Determine Baseline EPG) A->B C1 Control Group (Untreated) B->C1 C2 Treatment Group (Administer this compound) B->C2 D Collect Fecal Samples (Determine Post-Treatment EPG) C1->D C2->D E Calculate Fecal Egg Count Reduction Percentage (FECR%) D->E F Evaluate Efficacy E->F

Caption: Workflow for an efficacy study using the Fecal Egg Count Reduction Test (FECRT).

References

Doramectin Demonstrates High Efficacy Against Induced Sheep Scab Mites, Comparative Data Shows Variable Superiority

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of multiple studies confirms the potent acaricidal properties of doramectin in treating and preventing induced Psoroptes ovis (sheep scab) infestations in livestock. When compared to other macrocyclic lactones such as ivermectin and moxidectin, this compound consistently shows high efficacy, although the margin of superiority varies depending on the formulation, dosage, and specific study parameters. This guide provides an objective comparison based on available experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and mechanisms of action.

Comparative Efficacy of Acaricides Against Psoroptes ovis

The therapeutic and protective efficacy of this compound has been rigorously evaluated in both cattle and sheep. In a study on cattle, a single injection of this compound at a dose of 200 micrograms/kg resulted in 100% efficacy in curing induced Psoroptes ovis infestations by day 28.[1] This study also highlighted this compound's protective capabilities, preventing the establishment of new infestations for three weeks and significantly reducing infestation levels for an additional two weeks.[1]

When compared with ivermectin, this compound has shown a longer period of protection. One study in cattle demonstrated that this compound provided complete protection against infestation for five weeks, compared to four weeks for ivermectin.[1] However, in sheep, the efficacy can be formulation-dependent. A study evaluating two injectable this compound formulations found that a traditional 1% solution administered in two doses reached a maximum efficacy of 98.8% by day 28, while a single dose of a 3.15% long-acting formulation achieved 100% efficacy by day 35.[2][3]

Comparisons with moxidectin have also been conducted. In a study on buffalo, both moxidectin pour-on and injectable this compound showed a significantly higher effect on mite count reduction compared to injectable ivermectin.[4][5] The number of clinically recovered buffalo was also significantly higher in the moxidectin and this compound treated groups than in the ivermectin group.[4][5]

The following tables summarize the quantitative data from various comparative studies:

Table 1: Therapeutic Efficacy of this compound and Comparators against Psoroptes ovis
Host Species Treatment Dosage Efficacy Day of Maximum Efficacy
CattleThis compound (injectable)200 µg/kg100%28[1]
SheepThis compound 1% (injectable, 2 doses)-98.8%28[2][3]
SheepThis compound 3.15% LA (injectable, single dose)-100%35[2][3]
BuffaloThis compound (injectable, 2 doses)200 µg/kgSignificantly higher than ivermectin-[4][5]
BuffaloMoxidectin (pour-on)0.5 mg/kgSignificantly higher than ivermectin-[4][5]
BuffaloIvermectin (injectable, 2 doses)200 µg/kg--[4][5]
Table 2: Protective Efficacy of this compound and Comparators against Psoroptes ovis
Host Species Treatment Duration of Complete Protection
CattleThis compound (injectable)5 weeks[1]
CattleIvermectin (injectable)4 weeks[1]
CattleIvermectin LAIAt least 56 days[6]
CattleThis compound (injectable)No prophylactic effect at 35 days post-treatment[6]

Experimental Protocols

The validation of this compound's efficacy relies on standardized experimental protocols for the artificial infestation of host animals and the subsequent evaluation of treatment outcomes.

Induction of Psoroptes ovis Infestation

A common methodology for inducing psoroptic mange involves the transfer of mites from infested donor animals to naive recipients.[1] An area of skin, typically on the withers, is shaved, and a sample of crusts and debris containing a known approximate number of live Psoroptes ovis mites (nymphs and adults) is applied directly to the skin.[7] To ensure successful infestation and prevent the removal of mites by grooming, animals are often housed in individual stanchions.[1] The establishment of the infestation is then monitored over a period of weeks.

Efficacy Evaluation

The efficacy of the treatment is assessed through regular clinical and parasitological examinations. Skin scrapings are collected from the periphery of active lesions at predetermined intervals (e.g., weekly) following treatment.[1][2] These scrapings are then examined under a microscope to count the number of live mites. The percentage of efficacy is calculated based on the reduction in mite counts in the treated group compared to an untreated control group. Clinical assessment involves scoring the severity of skin lesions, which includes observing the extent of inflammation, crust formation, and alopecia.[7]

Visualizing the Process and Mechanism

To better understand the experimental process and the mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_setup Animal Preparation & Infestation cluster_treatment Treatment Administration cluster_evaluation Efficacy Assessment A Selection of Naive Animals B Shaving of Infestation Site A->B C Transfer of Psoroptes ovis Mites B->C D Housing in Individual Stanchions C->D E Allocation to Treatment Groups (this compound, Comparator, Control) D->E F Administration of Acaricides E->F G Weekly Skin Scrapings F->G H Microscopic Mite Counting G->H I Calculation of Efficacy H->I

Experimental workflow for inducing and evaluating Psoroptes ovis infestation.

This compound, like other macrocyclic lactones, exerts its effect by targeting the nervous system of the parasite. Specifically, it binds to glutamate-gated chloride channels (GluCls) present on the nerve and muscle cells of invertebrates.[8][9] This binding leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the mite.[10][11]

Mechanism_of_Action cluster_parasite Psoroptes ovis Neuron/Muscle Cell GluCl Glutamate-Gated Chloride Channel Binding Binding GluCl->Binding Cell Cell Membrane This compound This compound This compound->Binding ChannelOpening Irreversible Channel Opening Binding->ChannelOpening IonInflux Chloride Ion Influx ChannelOpening->IonInflux Paralysis Paralysis and Death IonInflux->Paralysis

Simplified mechanism of action of this compound on Psoroptes ovis.

References

doramectin's protective efficacy against sucking lice compared to other treatments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the comparative efficacy of different treatments against ectoparasites is crucial for developing effective animal health strategies. This guide provides an objective comparison of doramectin's protective efficacy against sucking lice in cattle, benchmarked against other commercially available treatments. The data presented is compiled from multiple studies to offer a comprehensive overview of performance, supported by detailed experimental protocols.

Quantitative Efficacy Comparison

The following table summarizes the persistent efficacy of this compound and other macrocyclic lactones against common species of sucking lice in cattle. Efficacy is primarily measured by the duration of protection against re-infestation.

Treatment (Active Ingredient)FormulationDoseSucking Lice SpeciesDuration of Persistent Efficacy
This compound Pour-on500 µg/kgLinognathus vituli105 days[1][2]
This compound Injectable200 µg/kgLinognathus vituli & Solenopotes capillatusApproximately 4 weeks (25.6-49 days)[3]
Ivermectin Pour-onNot SpecifiedBovicola bovis (biting louse)Up to 7 weeks (49 days)[2][4]
Moxidectin (Long-Acting) Injectable1 mg/kg or 0.75 mg/kgLinognathus vituli & Solenopotes capillatusAt least 133 days (>97% efficacy)[5]
This compound + Levamisole HCl Injectable0.2 mg/kg this compoundLinognathus vituli100% efficacy up to Day 35, 99.9% through Day 56[6]

Experimental Protocols

Understanding the methodologies behind these efficacy studies is critical for interpreting the data. Below are detailed protocols from key comparative studies.

Study 1: Persistent Efficacy of Pour-On this compound

This study utilized a repeated-exposure challenge model to evaluate the long-term protection of a topical this compound formulation.

  • Objective: To determine the persistent efficacy of this compound pour-on in preventing the establishment of biting and sucking lice infestations in cattle.

  • Animals: Twenty calves, cleared of any pre-existing lice infestations, were used.

  • Treatment Groups:

    • Group 1 (Control): Untreated (n=10).

    • Group 2 (Treated): this compound pour-on administered topically at a dose of 500 µg/kg body weight (n=10).[1][2]

  • Challenge Model:

    • Every 14 days, a "seeder" calf with a known infestation of at least 50 biting and 50 sucking lice was introduced into each pen containing the study calves.[1][2]

    • Louse population density was estimated weekly for 112 days by examining nine predilection sites on each calf.[1]

  • Efficacy Criterion: A calf was considered infested if two or more live lice were counted on two or more body regions for two consecutive weekly counts.[1][2]

  • Results: The this compound-treated group showed a significant delay in the acquisition of Linognathus vituli infestations for 105 days.[1][2]

G start Start: 20 Lice-Free Calves randomization Random Allocation start->randomization group1 Group 1: Untreated Control (n=10) randomization->group1 group2 Group 2: this compound Pour-On (500 µg/kg) (n=10) randomization->group2 challenge Repeated Challenge: Introduction of 'Seeder' Calves (Every 14 Days) group1->challenge group2->challenge monitoring Weekly Louse Counts (112-Day Study) challenge->monitoring data_analysis Data Analysis: Time to Infestation monitoring->data_analysis end Conclusion: Persistent Efficacy Determined data_analysis->end

Experimental workflow for pour-on this compound efficacy trial.
Study 2: Protective Efficacy of Injectable this compound

This research evaluated the protective efficacy of an injectable formulation of this compound under natural challenge conditions.

  • Objective: To assess the ability of injectable this compound to prevent the acquisition of sucking lice infestations in a natural exposure setting.

  • Animals: Two groups of louse-free cattle were used in two separate studies.

  • Treatment Groups:

    • Group 1 (Control): No treatment.

    • Group 2 (Treated): this compound administered via subcutaneous injection at a dose of 200 µg/kg.[3]

  • Challenge Model:

    • Treated and untreated cattle were co-mingled with a herd known to be infested with sucking lice (Linognathus vituli and Solenopotes capillatus) for a 13-week winter housing period.[3]

  • Monitoring: All animals were examined for the presence of lice on the day of treatment and at weekly intervals thereafter for 13 weeks.[3]

  • Efficacy Measurement: The primary endpoint was the mean delay in the acquisition of a lice infestation in the treated group compared to the control group.

  • Results: In a moderate challenge, this compound-treated animals had a significantly delayed acquisition of infestation by a mean of 25.6 days. In a mild challenge, the delay was 49 days.[3]

G start Start: Louse-Free Cattle allocation Group Allocation start->allocation control_group Control Group: No Treatment allocation->control_group treated_group Treated Group: Injectable this compound (200 µg/kg) allocation->treated_group co_mingle Co-mingling with Louse-Infested Herd (Natural Challenge) control_group->co_mingle treated_group->co_mingle weekly_exam Weekly Lice Examination (13 Weeks) co_mingle->weekly_exam analysis Analysis: Mean Delay in Infestation weekly_exam->analysis outcome Conclusion: Protective Efficacy Assessed analysis->outcome

Workflow for injectable this compound natural challenge study.

Concluding Remarks

This compound, particularly in its pour-on formulation, demonstrates a high level of persistent efficacy against sucking lice, offering protection for over three months.[1][2] Injectable formulations also provide significant, albeit shorter, protection.[3] When compared to other macrocyclic lactones, the duration of protection varies. Long-acting moxidectin formulations have shown a longer period of protection against certain sucking lice species.[5] It is important to note that injectable avermectins are primarily effective against sucking lice and may require supplemental treatment for biting lice.[7] The choice of treatment should be guided by the specific parasite challenge, desired duration of protection, and the formulation's spectrum of activity against other internal and external parasites.[8][9]

References

Comparative Efficacy of Doramectin and Ivermectin on Weight Gain in Cattle: A Statistical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the statistical differences in weight gain in cattle treated with doramectin versus ivermectin. The analysis is based on data from multiple clinical trials and research studies, offering an objective overview for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of Weight Gain

The following tables summarize the key quantitative data from various studies comparing the effects of this compound and ivermectin on cattle weight gain.

Study ReferenceTreatment Groups & DosageStudy Duration (Days)Mean Weight Gain (kg)Statistical Significance (p-value)
Study 1[1]This compound: 2 x 200 mcg/kg (Days 0 & 56)14062.8p<0.05 (this compound vs. Ivermectin & Control)
Ivermectin (long-acting): 1 x 630 mcg/kg14051.5
Control: No treatment14048.7
Study 2 (Summary of 4 studies)[2]This compound (injectable): 200 mcg/kg84-140-No significant difference between this compound and Ivermectin groups (p>0.05). Significant advantage over controls (p<0.05).
Ivermectin (injectable): 200 mcg/kg84-140-
Ivermectin (pour-on): 500 mcg/kg84-140-
Control: No treatment84-140-
Study 3 (Trial 1)[3]This compound (injectable)56-Gains of this compound treated cattle were significantly (p < 0.05) greater than those of ivermectin and moxidectin groups.
Ivermectin (pour-on)56-
Moxidectin (pour-on)56-
Oxfendazole (oral)56-
Study 4[4]This compound (injectable): 2 x 200 mcg/kg (Days 0 & 84)161159No significant difference among treated groups (p>0.05). All treated groups significantly greater than control (p<0.05).
Ivermectin (injectable): 2 x 200 mcg/kg (Days 0 & 84)161147
Ivermectin (pour-on): 2 x 500 mcg/kg (Days 0 & 84)161150
Control: No treatment16196

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Study 1: Comparative Productivity of Growing Cattle
  • Objective: To compare the anti-parasitic efficacy and productivity effects of two subcutaneous injections of this compound with a single injection of long-acting ivermectin in growing cattle.

  • Animals: Ninety-six crossbred male cattle were randomly allocated to three groups of 32 animals based on bodyweight.

  • Treatments:

    • Group 1 (this compound): Two subcutaneous injections of this compound (200 mcg/kg) on day 0 and day 56.

    • Group 2 (Ivermectin): One subcutaneous injection of long-acting ivermectin (630 mcg/kg) on day 0.

    • Group 3 (Control): No treatment.

  • Housing and Diet: All animals grazed the same pasture during the 140-day study.

  • Data Collection: Cattle weight, nematode egg counts, coprocultures, tick counts, tropical warble nodule counts, and presence of screw worms were determined on days 0, 28, 56, 84, 112, and 140.

  • Statistical Analysis: The significance of differences in weight gain and parasite counts between the groups was evaluated, with a p-value of <0.05 considered significant.[1]

Study 2: Multi-site Comparison of Single Treatments
  • Objective: To evaluate the effectiveness of a single treatment of this compound injectable, ivermectin injectable, and ivermectin pour-on in controlling gastrointestinal nematodes in grazing yearling stocker cattle across four different locations in the U.S.

  • Animals: Weaned beef calves with confirmed gastrointestinal nematode infections were randomly allotted to treatment groups. The number of animals per group varied across the four study sites.

  • Treatments:

    • This compound Injectable: 200 mcg/kg administered subcutaneously.

    • Ivermectin Injectable: 200 mcg/kg administered subcutaneously.

    • Ivermectin Pour-on: 500 mcg/kg administered topically.

    • Control: Non-medicated.

  • Housing and Diet: At each study site, animals were placed on designated pasture units for the entire grazing period (84-140 days).

  • Data Collection: Fecal nematode egg counts and body weights were monitored at predetermined intervals throughout each study.

  • Statistical Analysis: Statistical significance was set at p < 0.05 to compare average daily weight gains between groups.[2]

Study 4: Comparison of Two-Dose Regimens
  • Objective: To compare the persistent efficacy of two treatments of this compound injectable, ivermectin injectable, and ivermectin pour-on against naturally acquired gastrointestinal nematode infections.

  • Animals: Four groups of 18 crossbred beef steer calves (three replicates of six per group).

  • Treatments: Treatments were administered on Day 0 and again on Day 84.

    • Group 1 (CONT): Untreated controls.

    • Group 2 (DOR): this compound at 200 mcg/kg, subcutaneous injection.

    • Group 3 (IVM-INJ): Ivermectin at 200 mcg/kg, subcutaneous injection.

    • Group 4 (IVM-PO): Ivermectin pour-on at 500 mcg/kg, back midline.

  • Housing and Diet: Cattle were grazed during the winter-spring season in Louisiana.

  • Data Collection: Body weights and fecal samples for egg counts and larval identification were collected at regular intervals throughout the 161-day experiment.

  • Statistical Analysis: A p-value of < 0.05 was used to determine statistical significance for differences in egg counts and body weights among the groups.[4]

Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows of the key studies.

Study1_Workflow start Day 0: 96 Cattle Randomized (3 groups of 32) g1 Group 1: this compound (200 mcg/kg, SC) start->g1 g2 Group 2: Ivermectin LA (630 mcg/kg, SC) start->g2 g3 Group 3: Control (No Treatment) start->g3 day56 Day 56: Second this compound Dose (200 mcg/kg, SC) g1->day56 monitoring Monitoring at Days 0, 28, 56, 84, 112, 140 (Weight, Parasite Counts) g2->monitoring g3->monitoring day56->monitoring end Day 140: End of Study (Final Data Collection) monitoring->end

Experimental workflow for the comparative productivity study.

Study4_Workflow start Day 0: 72 Steer Calves Randomized (4 groups of 18) g1 Group 1: Control (No Treatment) start->g1 g2 Group 2: this compound (200 mcg/kg, SC) start->g2 g3 Group 3: Ivermectin Inj. (200 mcg/kg, SC) start->g3 g4 Group 4: Ivermectin PO (500 mcg/kg, Topical) start->g4 day84 Day 84: Second Treatment Dose (Same as Day 0) g1->day84 g2->day84 g3->day84 g4->day84 monitoring Regular Monitoring (Weight, Fecal Samples) day84->monitoring end Day 161: End of Study (Final Data Collection) monitoring->end

Workflow for the two-dose regimen comparison study.

Discussion and Conclusion

The comparative efficacy of this compound and ivermectin in promoting weight gain in cattle appears to be influenced by several factors, including the specific formulation of the drug, the dosage regimen, and the parasite challenge in the study environment.

In a study comparing a two-dose regimen of this compound to a single dose of long-acting ivermectin, the this compound-treated group showed a significantly higher mean weight gain of 11.3 kg over the ivermectin group over a 140-day period.[1] This suggests that the treatment schedule and potentially the sustained activity of the drug can play a crucial role in overall productivity.

However, other studies have shown no statistically significant difference in weight gain between this compound and ivermectin, particularly when administered as a single treatment or in similar multi-dose regimens.[2][4] For instance, a large-scale analysis of four separate studies found no significant differences in average daily gain between cattle treated with this compound injectable, ivermectin injectable, or ivermectin pour-on, although all treated groups outperformed the non-medicated controls.[2] Similarly, a 161-day study with two treatment points showed no significant difference in total weight gain among the this compound and ivermectin groups, though the bodyweights of the this compound-treated cattle were significantly greater from day 112 onwards.[4]

The route of administration may also be a factor. One study from New Zealand indicated that injectable this compound resulted in greater weight gains than ivermectin pour-on, with the difference being statistically significant in one of the two trials conducted.[3]

The primary mechanism by which these endectocides promote weight gain is through the control of internal and external parasites. The persistent efficacy of the drug against nematode re-infection is therefore a critical factor. Studies have shown that this compound can have a longer period of persistent efficacy against certain nematode species compared to some ivermectin formulations.[3][5] This prolonged protection can lead to reduced pasture recontamination and a lower overall parasite burden on the animals, contributing to improved weight gain.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Doramectin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical compounds like Doramectin. Adherence to correct disposal protocols is essential not only for laboratory safety and regulatory compliance but also for environmental protection. This compound, an avermectin-class drug, is known to be very toxic to aquatic life with long-lasting effects, making its proper disposal a critical responsibility.[1]

Improper disposal can lead to environmental contamination of water and soil, potentially harming wildlife.[2] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Many states have their own, sometimes more stringent, regulations.[2]

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary safety precautions. This information is typically found in the Safety Data Sheet (SDS) for the specific formulation being used.

Table 1: Summary of this compound Hazard Information

Hazard ClassificationPrecautionary Statement CodeDescription
Acute Toxicity, Oral (Category 3 or 4)H301/H302Toxic or Harmful if swallowed.[1][5][6]
Reproductive Toxicity (Category 1B or 2)H360D/H361May damage the unborn child.[5][7][8]
Specific Target Organ Toxicity - Single Exposure (Category 1)H370Causes damage to organs (Central Nervous System).[7][8]
Specific Target Organ Toxicity - Repeated Exposure (Category 1)H372Causes damage to organs through prolonged or repeated exposure.[7][8]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1)H410Very toxic to aquatic life with long-lasting effects.[1]
Prevention P201, P202Obtain and read all safety instructions before use.[7][9]
P260Do not breathe mist or vapors.[5][7][9][10]
P273Avoid release to the environment.[5][9][10][11]
P280Wear protective gloves, protective clothing, and eye/face protection.[5][7][9][10]
Storage P405Store locked up.[1][5][7][10][11]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][5][6][7][9][10]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

This protocol outlines the standard procedure for managing this compound waste, from initial generation to final disposal.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling any this compound waste, ensure you are wearing the appropriate PPE as specified in the SDS. 1.2. Standard required PPE includes:

  • Safety glasses or goggles.
  • Chemical-resistant gloves (e.g., nitrile).
  • Laboratory coat.
  • Wear additional protective clothing as necessary to prevent skin contact.[5][7][10]

2.0 Waste Segregation and Collection

2.1. Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials. This includes:

  • Unused or expired this compound solutions.
  • Empty vials and containers (even if "empty," they may retain product residue).[11]
  • Contaminated lab supplies (e.g., pipette tips, gloves, absorbent pads). 2.2. Do not mix this compound waste with other waste streams (e.g., regular trash, sharps, or other chemical waste) unless specifically permitted by your institution's environmental health and safety (EHS) office. 2.3. Crucially, do not flush this compound down the drain or dispose of it in household trash. [3] This practice is prohibited for hazardous pharmaceutical waste and can cause significant environmental harm.[11]

3.0 Spill Management

3.1. In the event of a spill, evacuate non-essential personnel from the area. 3.2. Wearing appropriate PPE, prevent the spill from spreading.[7][10][11] 3.3. Absorb the spill using an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[1][11] 3.4. Carefully collect the absorbent material and any contaminated debris, and place it into the designated hazardous waste container.[1][11] 3.5. Clean the spill area thoroughly with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.[11] 3.6. Report the spill to your laboratory supervisor and EHS office as required by institutional policy.

4.0 Container Management and Storage

4.1. Use only approved, leak-proof, and chemically compatible containers for this compound waste. 4.2. Ensure the container is tightly sealed when not in use.[9] 4.3. Label the container clearly with "Hazardous Waste" and identify the contents, including "this compound." 4.4. Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[5][6] The storage area should be locked up and inaccessible to unauthorized personnel.[1][5][7][10][11]

5.0 Final Disposal Procedure

5.1. All this compound waste must be disposed of through a licensed hazardous waste management company. 5.2. Contact your institution's EHS office to schedule a waste pickup. They will handle the final transport and disposal logistics. 5.3. The primary method for treating hazardous pharmaceutical waste is through incineration at a permitted facility.[3][4] 5.4. Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with EPA, state, and institutional regulations.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate 2. Segregate Waste (Place in Labeled, Leak-Proof Hazardous Waste Container) ppe->segregate spill Accidental Spill Occurs store 4. Store Container Securely (Locked, Ventilated Area, Secondary Containment) segregate->store manage_spill 3. Execute Spill Management Protocol (Absorb, Collect, Decontaminate) spill->manage_spill manage_spill->segregate contact 5. Contact EHS for Pickup store->contact dispose 6. Licensed Vendor Collects Waste (Transport to Approved Facility) contact->dispose end End: Incineration & Documentation dispose->end

References

Essential Safety and Handling Protocols for Doramectin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Doramectin in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles with side-shields, Face shieldGoggles should conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be used if there is a potential for direct contact with dusts, mists, or aerosols.[2][3][4]
Hands Protective, impervious glovesConsider double gloving.[3][4] Inspect gloves for leaks or tears before use.[5]
Body Impervious clothing, Laboratory coatA work uniform or laboratory coat is standard.[2][3][4] Additional garments like sleevelets, aprons, or disposable suits should be used based on the task to avoid skin exposure.[2]
Respiratory Suitable respiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Ensure the respirator fits correctly.[5]

Operational and Disposal Plans

Handling and Storage: Handle this compound in a well-ventilated area.[6][7] Avoid breathing vapors, mist, dust, or gas.[6] Do not eat, drink, or smoke when using this product.[2][6][8] Wash hands and any exposed skin thoroughly after handling.[2][3][4][6][7][8][9] Store in a cool, well-ventilated area in a tightly sealed container, away from direct sunlight and sources of ignition.[6] The recommended storage temperature is -20°C.[6]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers.[1][6] Seek medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with soap and plenty of water.[1][2][3][6] Seek medical attention.[2][3][9]

  • Ingestion: Rinse mouth with water.[1][2][3][6] Do NOT induce vomiting.[1][2][3] Call a physician or Poison Control Center immediately.[1]

  • Inhalation: Relocate to fresh air.[1][2][6] If breathing is difficult, give oxygen.[1] Seek medical attention.[2][4][9]

Accidental Release and Disposal: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6] Wear full personal protective equipment, including a self-contained breathing apparatus.[6] Prevent further leakage or spillage if safe to do so.[1][6] Absorb the spill with an inert, liquid-binding material like diatomite.[6] Decontaminate surfaces by scrubbing with alcohol.[6]

Dispose of contaminated material in accordance with local, state, and federal regulations.[2][6] Do not allow the product to enter drains or water courses.[1][6]

Experimental Protocol: General Laboratory Handling of this compound

The following is a generalized protocol for the safe handling of this compound in a research laboratory setting.

  • Preparation:

    • Ensure a safety shower and eye wash station are accessible.[6]

    • Review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling:

    • Perform all manipulations of this compound, especially of the powdered form, within a certified chemical fume hood to ensure adequate ventilation.

    • When weighing the solid compound, use a containment device such as a glove box or a ventilated balance enclosure.

    • For creating solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., alcohol).

    • Properly label and store any remaining this compound according to the storage conditions mentioned above.

    • Remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate handle_solution->post_decon disp_collect Collect Waste handle_solution->disp_collect post_store Store/Dispose post_decon->post_store post_decon->disp_collect post_wash Wash Hands post_store->post_wash disp_label Label Waste disp_collect->disp_label disp_dispose Dispose per Regulations disp_label->disp_dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doramectin
Reactant of Route 2
Doramectin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.